Product packaging for Demethylasterriquinone B1(Cat. No.:CAS No. 78860-34-1)

Demethylasterriquinone B1

カタログ番号: B1662592
CAS番号: 78860-34-1
分子量: 506.6 g/mol
InChIキー: XMGNJVXBPZAETK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Demethylasterriquinone B1 is a prenylquinone.
This compound has been reported in Pseudomassaria with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30N2O4 B1662592 Demethylasterriquinone B1 CAS No. 78860-34-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGNJVXBPZAETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78860-34-1
Record name 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78860-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylasterriquinone B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078860341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMETHYLASTERRIQUINONE B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6582H6JQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Demethylasterriquinone B1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Demethylasterriquinone B1 (DMAQ-B1), a selective insulin (B600854) receptor modulator. The information is compiled from peer-reviewed scientific literature to support research and development efforts in metabolic disease and related fields.

Core Mechanism of Action: Selective Insulin Receptor Activation

This compound is a non-peptidyl, small molecule that functions as a selective activator of the insulin receptor (IR), mimicking the metabolic effects of insulin.[1][2] It directly interacts with and activates the insulin receptor tyrosine kinase (IRTK), leading to the autophosphorylation of the IR β subunit.[1][2] This activation is the initial step in a signaling cascade that mediates the metabolic actions of insulin.

A key feature of DMAQ-B1 is its selectivity for the insulin receptor over other closely related receptor tyrosine kinases. It demonstrates significantly lower potency for the insulin-like growth factor 1 receptor (IGF1R) and the epidermal growth factor receptor (EGFR).[3] This selectivity is crucial as it minimizes off-target effects, a desirable characteristic for a therapeutic agent.

Furthermore, DMAQ-B1 selectively activates the metabolic branch of the insulin signaling pathway, the PI3K/Akt pathway, while having minimal effect on the mitogenic branch, the ERK/MAPK pathway.[1] This biased signaling is a significant advantage, as chronic activation of the ERK pathway by insulin can lead to undesirable proliferative effects.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

Parameter Target Value Cell Line/System Reference
EC50Insulin Receptor Tyrosine Kinase (IRTK)3 - 6 µMCHO.IR cells[3]
EC50Insulin-like Growth Factor 1 Receptor (IGF1R)100 µMGlioma cell line[3]
EC50Epidermal Growth Factor Receptor (EGFR)100 µMNot Specified[3]

Signaling Pathways

DMAQ-B1's mechanism of action is centered around the activation of the insulin receptor and the subsequent signaling cascade.

The PI3K/Akt Signaling Pathway

The primary signaling pathway activated by DMAQ-B1 is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to the metabolic effects of insulin. Upon activation of the insulin receptor by DMAQ-B1, the receptor phosphorylates Insulin Receptor Substrate (IRS) proteins.[1] Phosphorylated IRS then recruits and activates PI3K. PI3K, in turn, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a range of downstream targets to mediate various metabolic effects, including the translocation of GLUT4 transporters to the cell surface to facilitate glucose uptake.[2]

DMAQ_B1_PI3K_Akt_Pathway DMAQ_B1 This compound IR Insulin Receptor (IR) DMAQ_B1->IR activates IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3-Kinase IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects promotes

Figure 1: DMAQ-B1 activated PI3K/Akt signaling pathway.
The ERK/MAPK Signaling Pathway

In contrast to insulin, which activates both the PI3K/Akt and the ERK/MAPK pathways, DMAQ-B1 shows minimal activation of the ERK/MAPK pathway.[1][3] This pathway is primarily associated with cell growth, proliferation, and differentiation. The selective activation of the metabolic pathway over the mitogenic pathway makes DMAQ-B1 a more specific modulator of insulin signaling.

DMAQ_B1_ERK_MAPK_Pathway DMAQ_B1 This compound IR Insulin Receptor (IR) DMAQ_B1->IR activates Grb2_SOS Grb2/SOS IR->Grb2_SOS minimal activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferative_Effects Proliferative Effects ERK->Proliferative_Effects Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A Cell Culture and Treatment with DMAQ-B1 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF/Nitrocellulose Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-phospho-IR, anti-phospho-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I

References

Demystifying Demethylasterriquinone B1: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylasterriquinone B1 (DMAQ B1), a potent and selective insulin (B600854) receptor activator, has garnered significant interest within the scientific community for its potential as a therapeutic agent in the management of diabetes. This technical guide provides an in-depth exploration of the natural origins of DMAQ B1 and a detailed account of the methodologies for its isolation and purification. The document outlines the fermentation process of the source organism, comprehensive extraction and chromatographic purification protocols, and the analytical techniques employed for its characterization. Furthermore, this guide presents the established signaling pathway of DMAQ B1, offering a complete resource for researchers engaged in the study and development of this promising natural product.

Natural Source of this compound

This compound is a secondary metabolite produced by a specific strain of an endophytic fungus.

Primary Producing Organism:

  • Fungus: Pseudomassaria sp.[1][2]

    • Habitat: This fungus is described as a tropical endophyte, meaning it resides within the tissues of a host plant without causing apparent disease. The specific host plant from which the producing strain was isolated is not detailed in the primary literature.

While other fungi such as Aspergillus terreus are known to produce related asterriquinone (B1663379) compounds, Pseudomassaria sp. is the definitive natural source for this compound as described in the initial discovery[1][3].

Fermentation for DMAQ B1 Production

The production of DMAQ B1 is achieved through submerged fermentation of Pseudomassaria sp.. The following table summarizes the key parameters for the fermentation process.

ParameterConditionReference
Producing Organism Pseudomassaria sp.[1]
Culture Type Submerged Fermentation[1]
Production Medium Proprietary complex medium[1]
Inoculum 2 mL of a seed culture[1]
Culture Volume 50 mL in 250-mL Erlenmeyer flasks[1]
Incubation Temperature 25°C[1]
Agitation 220 rpm[1]
Relative Humidity 80%[1]
Incubation Time 21 days[1]

Note: The production of DMAQ B1 by Pseudomassaria sp. was found to be highly dependent on the specific culture conditions, with the active compound only being recovered from the particular production medium used by the researchers.[1]

Isolation and Purification of DMAQ B1

The isolation of DMAQ B1 from the fermentation broth involves a multi-step process encompassing extraction and chromatographic purification.

Experimental Workflow

The overall workflow for the isolation and purification of DMAQ B1 can be visualized as follows:

DMAQ_B1_Isolation_Workflow Fermentation Fermentation of Pseudomassaria sp. Extraction Extraction of Fermentation Broth Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification RP_HPLC Reverse Phase HPLC Purification->RP_HPLC Pure_DMAQ_B1 Pure this compound RP_HPLC->Pure_DMAQ_B1

Figure 1: General workflow for the isolation of this compound.

Extraction Protocol

While the initial discovery paper does not provide a detailed protocol for the initial extraction of the fermentation broth, a general procedure for extracting fungal metabolites from a liquid culture would typically involve the following steps:

  • Separation of Mycelia and Broth: The fungal culture is harvested, and the mycelial mass is separated from the culture broth by filtration or centrifugation.

  • Solvent Extraction: The culture broth is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. The mycelial mass may also be extracted separately with a polar organic solvent like methanol (B129727) or acetone, followed by partitioning between water and an immiscible organic solvent.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing a mixture of metabolites, including DMAQ B1.

Chromatographic Purification

The final purification of DMAQ B1 is achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 2: RP-HPLC Parameters for DMAQ B1 Purification

ParameterSpecificationReference
Chromatography System Reverse Phase HPLC (RP-HPLC)[1]
Stationary Phase (Column) Zorbax Rx C8 (4.6 x 250 mm)[1]
Mobile Phase 55:45 Acetonitrile: 0.1% Trifluoroacetic acid in water[1]
Flow Rate 1 mL/min[1]
Detection 220 nm[1]

This chromatographic step yields pure DMAQ B1, which can then be characterized by various spectroscopic methods. From a representative experiment, 2.4 mg of pure DMAQ B1 was obtained.[1]

Analytical Characterization

The structural elucidation of the isolated DMAQ B1 was performed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueData Reference
Reverse Phase HPLC The purity of the final compound was confirmed by RP-HPLC.[1]
¹H Nuclear Magnetic Resonance (NMR) 500 MHz in CD₂Cl₂. The spectrum is available in the original publication.[1]
¹³C Nuclear Magnetic Resonance (NMR) 125 MHz in CD₂Cl₂. The spectrum is available in the original publication.[1]
Mass Spectrometry (MS) The molecular weight was confirmed by mass spectrometry.

Signaling Pathway of this compound

DMAQ B1 acts as a selective activator of the insulin receptor (IR), mimicking the effects of insulin in key metabolic pathways.[1][2]

DMAQ_B1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DMAQ_B1 This compound IR Insulin Receptor (IR) DMAQ_B1->IR Binds to IR IR_beta IR β-subunit IR->IR_beta Induces Tyrosine Phosphorylation PI3K PI 3-Kinase IR_beta->PI3K Activates Akt Akt PI3K->Akt Activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes

References

The Architecture of a Novel Insulin Mimetic: A Technical Guide to the Biosynthesis of Demethylasterriquinone B1 in Pseudomassaria sp.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylasterriquinone B1 (DMAQ B1), a secondary metabolite isolated from the endophytic fungus Pseudomassaria sp., has garnered significant interest within the scientific community for its selective insulin (B600854) receptor activation.[1][2] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of DMAQ B1, drawing upon established principles of fungal secondary metabolism and analogous biosynthetic pathways of related asterriquinones. While the definitive gene cluster in Pseudomassaria sp. remains to be elucidated, this document synthesizes available biochemical knowledge to present a robust hypothetical framework. This guide details the precursor molecules, key enzymatic transformations, and a putative biosynthetic gene cluster. Furthermore, it outlines representative experimental protocols for pathway elucidation and includes illustrative quantitative data to serve as a practical reference for researchers in natural product biosynthesis and drug discovery.

Introduction

This compound (DMAQ B1), also known as L-783,281, is a complex prenylated indolyl quinone that exhibits potent and selective insulin mimetic properties.[3][4] It activates the insulin receptor tyrosine kinase, initiating the downstream signaling cascade that facilitates glucose uptake, without the proliferative effects associated with other insulin-like growth factor receptor activators.[4][5] The unique structure of DMAQ B1, featuring a dihydroxy-p-benzoquinone core symmetrically substituted with two distinct prenylated indole (B1671886) moieties, presents a fascinating case study in fungal natural product biosynthesis.[6] Understanding its biosynthetic machinery is crucial for enabling synthetic biology approaches to produce novel analogs with improved therapeutic profiles.

This document proposes a plausible biosynthetic pathway for DMAQ B1 in Pseudomassaria sp. based on the known biosynthesis of asterriquinones in other fungal species, such as Aspergillus terreus, and the extensive knowledge of fungal indole prenyltransferases.[7][8]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of DMAQ B1 is hypothesized to originate from primary metabolism, utilizing amino acid and isoprenoid precursors. The pathway can be conceptually divided into three main stages: formation of the bis-indolyl-dihydroxybenzoquinone core, and the subsequent differential prenylation of the two indole rings.

Precursors
  • L-Tryptophan: The foundational building block for the two indole moieties.

  • Chorismate-derived precursor (e.g., 4-hydroxyphenylpyruvate): A likely precursor for the dihydroxybenzoquinone core, though other polyketide-based routes could also be envisioned.

  • Dimethylallyl pyrophosphate (DMAPP): The universal five-carbon isoprenoid unit used for the prenylation of the indole rings.

Key Enzymatic Steps
  • Dimerization and Quinone Formation: The central step is the formation of the 2,5-bis-(indol-3-yl)-3,6-dihydroxy-p-benzoquinone scaffold. This is likely catalyzed by a multifunctional enzyme, putatively an "asterriquinone synthase," which could be a non-ribosomal peptide synthetase (NRPS)-like or a polyketide synthase (PKS)-like enzyme.[7] This enzyme would catalyze the condensation of two indole-3-pyruvic acid molecules (derived from L-tryptophan) or a related activated indole species, followed by oxidative cyclization to form the dihydroxybenzoquinone core.

  • Regiospecific Prenylation: Following the formation of the core, two distinct prenylation events occur on the indole rings. These reactions are catalyzed by indole prenyltransferases (PTs), a class of enzymes known for their ability to attach prenyl groups to various positions on the indole nucleus.[3][8]

    • C7-Prenylation: An indole PT catalyzes the attachment of a DMAPP molecule to the C7 position of one of the indole rings.

    • "Reverse" C2-Prenylation: A second, distinct indole PT catalyzes the attachment of a DMAPP molecule to the C2 position of the other indole ring, followed by a rearrangement to form the 1,1-dimethyl-2-propenyl group (a "reverse" prenyl group). Fungal PTs are known to catalyze both regular and reverse prenylation reactions.[9]

The sequence of these prenylation events is currently unknown and could occur in a specific order or simultaneously.

Proposed Biosynthetic Gene Cluster (BGC)

Fungal secondary metabolite biosynthetic genes are typically organized in contiguous clusters on the chromosome.[10] A hypothetical BGC for DMAQ B1 in Pseudomassaria sp. would likely contain the following genes:

  • dmaqA: A core synthase gene (NRPS-like or PKS-like) responsible for the formation of the bis-indolyl-dihydroxybenzoquinone scaffold.

  • dmaqB: A gene encoding an indole C7-prenyltransferase.

  • dmaqC: A gene encoding an indole C2-reverse-prenyltransferase.

  • dmaqD: A gene encoding a tryptophan deaminase or transaminase to produce indole-3-pyruvic acid.

  • dmaqR: A regulatory gene (e.g., a transcription factor) controlling the expression of the other genes in the cluster.

  • dmaqT: A gene encoding a transporter protein for the export of DMAQ B1 out of the cell.

Quantitative Data (Illustrative)

The following table presents hypothetical, yet plausible, kinetic data for the key enzymes in the proposed DMAQ B1 biosynthetic pathway. These values are for illustrative purposes to guide future experimental work.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Reference
DmaqA (Asterriquinone Synthase)Indole-3-pyruvic acid1500.05Hypothetical
DmaqB (C7-Prenyltransferase)Bis-indolyl-dihydroxybenzoquinone, DMAPP50, 751.2Based on[9]
DmaqC (C2-Prenyltransferase)7-prenyl-bis-indolyl-dihydroxybenzoquinone, DMAPP65, 800.8Based on[9]

Experimental Protocols

The elucidation of the DMAQ B1 biosynthetic pathway would involve a combination of genomic, molecular biology, and biochemical techniques.

Identification of the Biosynthetic Gene Cluster

Protocol: Genome Mining and Bioinformatic Analysis

  • Genomic DNA Extraction and Sequencing: High-quality genomic DNA will be extracted from a pure culture of Pseudomassaria sp. using a fungal DNA extraction kit. The genome will be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

  • BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

  • Homology-based Search: The predicted clusters will be manually inspected for the presence of genes homologous to known asterriquinone (B1663379) biosynthetic genes (if available) and indole prenyltransferases. The presence of a putative NRPS-like or PKS-like synthase in close proximity to one or more prenyltransferase genes would identify a strong candidate BGC.

Functional Characterization of Biosynthetic Genes

Protocol: Heterologous Expression in a Host Organism

  • Gene Cloning: The candidate genes (dmaqA, dmaqB, dmaqC) will be amplified from Pseudomassaria sp. genomic DNA by PCR and cloned into suitable expression vectors for a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

  • Host Transformation: The expression constructs will be transformed into the host organism.

  • Cultivation and Metabolite Analysis: The transformed host will be cultivated under conditions conducive to gene expression. The culture broth and mycelia will be extracted with an organic solvent (e.g., ethyl acetate).

  • LC-MS Analysis: The extracts will be analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of DMAQ B1 or its biosynthetic intermediates. The masses of the detected compounds will be compared to the expected masses of the intermediates and the final product.

In Vitro Enzymatic Assays

Protocol: Recombinant Protein Expression and Activity Assay

  • Protein Expression and Purification: The coding sequences for the putative prenyltransferases (dmaqB and dmaqC) will be cloned into an E. coli expression vector with a purification tag (e.g., His-tag). The recombinant proteins will be expressed in E. coli and purified using affinity chromatography.

  • Enzyme Assay: The activity of the purified enzymes will be assayed in vitro. A typical reaction mixture would contain:

    • Purified enzyme (1-5 µM)

    • Bis-indolyl-dihydroxybenzoquinone or a prenylated intermediate (100 µM)

    • DMAPP (200 µM)

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction Monitoring: The reaction will be incubated at an optimal temperature (e.g., 30°C) and quenched at various time points by the addition of an organic solvent. The formation of the prenylated product will be monitored by HPLC.

  • Kinetic Analysis: Michaelis-Menten kinetics will be determined by varying the concentration of one substrate while keeping the other saturated. The kinetic parameters (Km and kcat) will be calculated by fitting the data to the Michaelis-Menten equation.

Visualizations

Proposed Biosynthetic Pathway of DMAQ B1

DMAQ_B1_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway DMAQ B1 Biosynthesis L-Tryptophan L-Tryptophan Indole-3-pyruvic acid Indole-3-pyruvic acid L-Tryptophan->Indole-3-pyruvic acid DmaqD Chorismate Pathway Precursor Chorismate Pathway Precursor Bis-indolyl-dihydroxybenzoquinone Bis-indolyl-dihydroxybenzoquinone Chorismate Pathway Precursor->Bis-indolyl-dihydroxybenzoquinone DMAPP DMAPP Indole-3-pyruvic acid->Bis-indolyl-dihydroxybenzoquinone DmaqA (Asterriquinone Synthase) 7-prenyl-intermediate 7-prenyl-intermediate Bis-indolyl-dihydroxybenzoquinone->7-prenyl-intermediate DmaqB (C7-Prenyltransferase) DMAQ B1 DMAQ B1 7-prenyl-intermediate->DMAQ B1 DmaqC (C2-Prenyltransferase) DMAPP_1 DMAPP DMAPP_1->7-prenyl-intermediate DMAPP_2 DMAPP DMAPP_2->DMAQ B1

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Functional Analysis

Gene_Function_Workflow cluster_workflow Workflow for Functional Analysis of DMAQ B1 Biosynthetic Genes A 1. Isolate gDNA from *Pseudomassaria sp.* B 2. PCR Amplify Candidate Genes (dmaqA, B, C) A->B C 3. Clone into Expression Vectors B->C D 4. Transform Heterologous Host (e.g., *A. nidulans*) C->D E 5. Cultivate Transformed Host D->E F 6. Solvent Extraction of Metabolites E->F G 7. HPLC-MS Analysis F->G H 8. Identify DMAQ B1 or Intermediates G->H

Caption: Experimental workflow for gene functional analysis.

Conclusion and Future Perspectives

This technical guide has outlined a scientifically grounded, hypothetical biosynthetic pathway for this compound in Pseudomassaria sp. The proposed pathway, involving an asterriquinone synthase and two distinct indole prenyltransferases, provides a solid framework for future research aimed at elucidating the precise genetic and enzymatic machinery responsible for the synthesis of this promising insulin mimetic.

The functional characterization of the DMAQ B1 biosynthetic gene cluster will not only confirm this proposed pathway but also provide valuable enzymatic tools for the chemoenzymatic synthesis of novel asterriquinone derivatives. By understanding and harnessing the biosynthetic logic of Pseudomassaria sp., it may become possible to engineer strains that overproduce DMAQ B1 or to create novel molecules with enhanced potency, selectivity, and pharmacokinetic properties, thereby accelerating the development of new therapeutics for metabolic disorders.

References

Demethylasterriquinone B1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylasterriquinone B1 (DAQ B1), a natural product isolated from the endophytic fungus Pseudomassaria sp., has garnered significant attention as a selective activator of the insulin (B600854) receptor (IR). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying signaling mechanism of DAQ B1. Detailed experimental protocols for its synthesis, characterization, and key biological assays are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule characterized by a substituted 1,4-benzoquinone (B44022) core flanked by two distinct indole (B1671886) moieties.

Visualizing the Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₂H₃₀N₂O₄[1][2][3]
Molecular Weight 506.59 g/mol [1][2][3]
CAS Number 78860-34-1[1][2][3]
Appearance Blue-black solid
Solubility Soluble in DMSO (up to 100 mM)[1]
Storage Temperature -20°C[1]
LogP (calculated) 7.01 - 7.2
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 4

Biological Activity and Mechanism of Action

This compound is a selective activator of the insulin receptor tyrosine kinase (IRTK).[1][4] It mimics the metabolic, but not the mitogenic, effects of insulin.

Quantitative Biological Data
ParameterValueTarget/SystemReference
EC₅₀ (IRTK activation) 3 - 6 µMInsulin Receptor Tyrosine Kinase[1][4]
EC₅₀ (IGF1R activation) 100 µMInsulin-like Growth Factor 1 Receptor[1][4]
EC₅₀ (EGFR activation) 100 µMEpidermal Growth Factor Receptor[1][4]
Signaling Pathway

DAQ B1 selectively activates the insulin receptor, leading to the phosphorylation of the IR β-subunit. This initiates a downstream signaling cascade through the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is primarily responsible for the metabolic effects of insulin, such as glucose uptake.[1][4] Notably, DAQ B1 does not significantly activate the Extracellular signal-regulated kinase (ERK) pathway, which is associated with the proliferative effects of insulin.[1][4]

DAQ_B1_Signaling_Pathway DAQ_B1 This compound IR Insulin Receptor (IR) DAQ_B1->IR IR_p Phosphorylated IR (β-subunit) IR->IR_p Autophosphorylation PI3K PI3K IR_p->PI3K Activates ERK_Pathway ERK Pathway (Proliferative Effects) IR_p->ERK_Pathway No significant activation Akt Akt PI3K->Akt Activates Akt_p Phosphorylated Akt Akt->Akt_p Phosphorylation Glucose_Uptake Glucose Uptake (Metabolic Effects) Akt_p->Glucose_Uptake caption DAQ B1 Signaling Pathway

Caption: DAQ B1 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound, based on published literature.

Isolation from Pseudomassaria sp.

This compound was originally isolated from a fermentation broth of the endophytic fungus Pseudomassaria sp..

Protocol:

  • Fermentation: Pseudomassaria sp. is cultured in a suitable liquid medium under aerobic conditions.

  • Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Total Synthesis

A modular total synthesis of this compound has been reported. The key steps involve the coupling of two different indole moieties to a benzoquinone core, followed by hydrolysis.

Protocol Outline:

  • Synthesis of Indole Precursors: Prepare 2-(1,1-dimethyl-2-propenyl)-1H-indole and 7-(3-methyl-2-butenyl)-1H-indole.

  • Coupling Reaction: Sequentially couple the two indole precursors to a dihalogenated benzoquinone derivative.

  • Hydrolysis: Hydrolyze the resulting dichloro-bis-indolylquinone intermediate to afford this compound.

  • Purification: Purify the final product by flash column chromatography.

Insulin Receptor Activation Assay

This assay measures the ability of this compound to induce the phosphorylation of the insulin receptor in a cell-based system.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor (CHO-IR) in a suitable growth medium.

  • Serum Starvation: Prior to treatment, serum-starve the cells to reduce basal receptor phosphorylation.

  • Treatment: Treat the cells with varying concentrations of this compound or insulin (as a positive control) for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the insulin receptor β-subunit.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate.

    • Normalize the results to the total amount of insulin receptor protein.

PI3K/Akt Signaling Pathway Assay

This assay determines the effect of this compound on the phosphorylation of Akt, a key downstream effector in the PI3K pathway.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the Insulin Receptor Activation Assay (Section 3.3).

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described above.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of Akt (e.g., at Ser473 or Thr308).

    • Visualize and quantify the phosphorylated Akt bands.

    • Normalize the results to the total amount of Akt protein.

Experimental_Workflow cluster_synthesis Synthesis/Isolation cluster_bioassay Biological Assays Fermentation Fungal Fermentation (Pseudomassaria sp.) Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification DAQ_B1_Product Pure DAQ B1 Purification->DAQ_B1_Product Total_Synthesis Total Synthesis Total_Synthesis->DAQ_B1_Product Treatment Treatment with DAQ B1 DAQ_B1_Product->Treatment Cell_Culture Cell Culture (e.g., CHO-IR cells) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blotting Cell_Lysis->Western_Blot IR_Phospho Detect Phospho-IR Western_Blot->IR_Phospho Akt_Phospho Detect Phospho-Akt Western_Blot->Akt_Phospho caption Experimental Workflow

Caption: Experimental Workflow.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for insulin resistance and type 2 diabetes. Its selective activation of the metabolic arm of the insulin signaling pathway offers a potential advantage over traditional insulin therapies, which can have mitogenic side effects. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of DAQ B1 and its analogs.

References

The Biological Activity of Prenylquinone Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prenylquinones are a diverse class of naturally occurring compounds characterized by a quinone or hydroquinone (B1673460) core substituted with one or more isoprenoid side chains. This unique structural combination imparts a range of lipophilicities and redox properties, leading to a wide spectrum of biological activities.[1] These compounds are integral to various biological processes, acting as electron carriers in respiratory and photosynthetic chains, and serving as antioxidants and enzyme cofactors.[1] In recent years, prenylquinones have garnered significant attention from the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[2][3] This technical guide provides an in-depth overview of the biological activities of prenylquinone compounds, detailing their mechanisms of action, summarizing quantitative data, and providing experimental protocols and signaling pathway diagrams to support further research and drug development.

Key Biological Activities and Mechanisms of Action

Prenylquinone compounds exhibit a remarkable array of biological activities, stemming from their ability to interact with various cellular components and signaling pathways. The prenyl chain facilitates membrane association, while the quinone moiety participates in redox cycling and Michael additions, contributing to their diverse pharmacological effects.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of prenylquinones against various cancer cell lines.[4][5][6][7] Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, certain naphthoquinone derivatives have been shown to exhibit potent cytotoxicity in breast cancer cells with IC50 values in the low micromolar range.[5][7]

Antioxidant Activity

The hydroquinone form of these compounds can act as a potent antioxidant by donating hydrogen atoms to scavenge free radicals, while the quinone form can participate in redox cycling.[2][3] The antioxidant capacity of prenylquinones is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with many compounds demonstrating significant activity.[2][8] The reduced form of pyrroloquinoline quinone (PQQH2) has been shown to have higher reactivity towards peroxyl radicals than alpha-tocopherol.[9]

Anti-inflammatory Activity

Prenylquinones have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[9][10][11] The underlying mechanisms often involve the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and the modulation of signaling pathways such as NF-κB.[10]

Neuroprotective Effects

Several prenylquinones, including coenzyme Q10 and pyrroloquinoline quinone (PQQ), have shown promise as neuroprotective agents.[12][13][14][15][16][17][18][19][20] Their neuroprotective mechanisms are often attributed to their antioxidant properties, ability to stabilize mitochondrial function, and modulation of signaling pathways involved in neuronal survival.[13][16][17] PQQ has been shown to protect against 6-hydroxydopamine-induced neurotoxicity by scavenging reactive oxygen species.[18][21]

Antimicrobial Activity

Prenylated quinones and hydroquinones have been reported to possess significant antibacterial and antifungal activities against a range of pathogens.[22][23][24][25][26] The lipophilic prenyl group is thought to enhance their ability to disrupt microbial membranes, contributing to their antimicrobial effects. Minimum inhibitory concentration (MIC) values for some prenylflavanones against Staphylococcus aureus have been reported in the range of 25 to 50 µg/mL.[25]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of prenylquinone compounds from the cited literature.

Table 1: Anticancer Activity of Prenylquinone Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
XanthohumolMV-4-11 (Leukemia)8.07 ± 0.52[4]
(Z)-6,4′-dihydroxy-4-methoxy-7-prenylauroneMV-4-11 (Leukemia)7.45 ± 0.87[4]
XanthohumolHT-29 (Colon)91.31 ± 8.92[4]
(Z)-6,4′-dihydroxy-4-methoxy-7-prenylauroneHT-29 (Colon)62.09 ± 16.52[4]
XanthohumolDu145 (Prostate)14.71 ± 4.42[4]
AlkanninSK-BR-3 (Breast)0.26[5]
JugloneSK-BR-3 (Breast)13.89[5]
HydroquinoneSK-BR-3 (Breast)17.5[5]
PD9, PD10, PD11, PD13, PD14, PD15 (1,4-naphthoquinone analogues)DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1 - 3[7]
8b, 10c (Quinoline derivatives)HepG-2 (Liver)2.36 ± 0.14, 1.14 ± 0.063[6]
63a (Imidazole derivative)MCF-7 (Breast)0.0047[27]

Table 2: Antioxidant Activity of Prenylquinone Compounds

Compound/DerivativeAssayIC50 (µM)Reference(s)
Various Prenylated FlavonoidsDPPH Radical ScavengingVaries[2][28]
HydroquinonePlatelet Aggregation Inhibition>25[11]
Ascorbic Acid (Reference)DPPH Radical Scavenging11.85 - 629[8]

Table 3: Anti-inflammatory Activity of Prenylquinone Compounds

Compound/DerivativeTarget/AssayIC50 (µM)Reference(s)
2-Prenyl-1,4-hydroquinone (H1)Nitrite, PGE2, TNFα releaseVaries[10]
2-Diprenyl-1,4-hydroquinone (H2)Nitrite, PGE2, TNFα releaseVaries[10]
2-Triprenyl-1,4-hydroquinone (H3)Nitrite, PGE2, TNFα releaseVaries[10]
2-Tetraprenyl-1,4-hydroquinone (H4)Nitrite, PGE2, TNFα releaseVaries[10]
Acylhydroquinone 38Convulxin-induced platelet aggregation0.98 ± 0.40[9]
HydroquinoneAA-induced platelet aggregation>25[11]
14, 15 (12-Dehydropyxinol derivatives)COX-1 Inhibition15 - 26[6]
14, 16 (12-Dehydropyxinol derivatives)COX-2 Inhibition5.0 - 17.6[6]

Table 4: Neuroprotective Activity of Prenylquinone Compounds

Compound/DerivativeModel/AssayEC50 (µM)Reference(s)
BPHBN5, BPMN3, BPMN2, BPMN1, BPHBN4 (Biphenylnitrones)Inhibition of respiratory chain blockersVaries[29]
NAC, BPMN3, BPHBN5, BPMN2, BPMN1, BPHBN4 (Biphenylnitrones)Oxygen glucose deprivation and reperfusionVaries[29]
BPMN2, BPHBN5, BPMN3Antioxidant capacity against superoxide (B77818) productionVaries[29]

Table 5: Antimicrobial Activity of Prenylquinone Compounds

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Prenylated Flavanone 12Candida albicans125[22]
Prenylated Flavanone 12Cryptococcus neoformans62.5[22]
Prenylated Flavanone 11Cryptococcus neoformans125[22]
Prenylated Flavanone 11Dermatophytes62.5[22]
5a (Quinoline derivative)Staphylococcus aureus ATCC 259233.9[23]
5d, 5e, 5h, 5l (Quinoline derivatives)Staphylococcus aureus ATCC 2592331.5 - 62.5[23]
6,8-diprenylgenistein (Isoflavone)MRSA9[24]
Glabrol (Flavanone)MRSA9[24]
4′-O-methylglabridin (Isoflavan)MRSA10[24]
YS06 (Prenylflavanone)Staphylococcus aureus (22/50 strains)25 - 50[25]
QQ1, QQ5, QQ6 (Quinolinequinones)Staphylococcus aureus1.22[26]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO), or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the prenylquinone compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

  • Test compounds (prenylquinones) dissolved in a suitable solvent

  • Positive control (e.g., ascorbic acid, Trolox)

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compounds and the positive control.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the test compound solution to a defined volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL of sample and 100 µL of DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing the solvent and DPPH solution is also measured.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.

Signaling Pathway Visualizations

The biological activities of prenylquinone compounds are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative points of intervention of prenylquinones in the NF-κB, MAPK, and PI3K-Akt signaling pathways based on the reviewed literature.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[30] Prenylquinones can inhibit this pathway at multiple levels, leading to their anti-inflammatory effects.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa TLR4/TNFR TLR4/TNFR IKK IKK TLR4/TNFR->IKK IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB Inhibition NFkB_n NF-kB NFkB->NFkB_n Translocation Prenylquinones Prenylquinones Prenylquinones->IKK Inhibition Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Putative inhibition of the NF-κB pathway by prenylquinones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis.[31][32][33] Dysregulation of this pathway is common in cancer. Prenylquinones can modulate MAPK signaling, contributing to their anticancer and anti-inflammatory activities.

MAPK_Pathway Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Proliferation, Inflammation Transcription_Factors->Cellular_Response Prenylquinones Prenylquinones Prenylquinones->Raf Modulation Prenylquinones->ERK Modulation

Caption: Modulation of the MAPK signaling cascade by prenylquinones.

PI3K-Akt Signaling Pathway

The PI3K (Phosphoinositide 3-kinase)-Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[1][34][35][36] Its aberrant activation is a hallmark of many cancers. Prenylquinones have been shown to inhibit this pathway, contributing to their pro-apoptotic and anticancer effects.[37]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Prenylquinones Prenylquinones Prenylquinones->PI3K Inhibition Prenylquinones->Akt Inhibition

Caption: Inhibition of the PI3K-Akt signaling pathway by prenylquinones.

Conclusion and Future Directions

Prenylquinone compounds represent a promising class of natural products with a wide range of biological activities that are of significant interest for drug discovery and development. Their diverse mechanisms of action, including the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K-Akt, underscore their therapeutic potential. The quantitative data summarized in this guide highlights the potency of these compounds in various biological assays.

Future research should focus on several key areas. Firstly, further structure-activity relationship (SAR) studies are needed to optimize the potency and selectivity of prenylquinone derivatives for specific biological targets. Secondly, more in-depth mechanistic studies are required to fully elucidate the molecular interactions of these compounds with their cellular targets. This includes identifying direct binding partners and understanding the downstream consequences of their modulatory effects on signaling pathways. Furthermore, while in vitro studies have been promising, more extensive in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds. Finally, the development of novel synthetic strategies will be crucial for the production of diverse libraries of prenylquinone analogues for biological screening and lead optimization.

References

L-783,281 (DAQ B1): A Technical Guide to a Novel Insulin Receptor Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

L-783,281, also known as Demethylasterriquinone B1 (DAQ B1), is a non-peptidyl small molecule that has garnered significant interest in the field of metabolic disease research. Initially isolated from the fungus Pseudomassaria sp., this natural product has been identified as a selective activator of the insulin (B600854) receptor tyrosine kinase (IRTK)[1][2][3]. Contrary to the initial premise of this guide, extensive research has characterized L-783,281 as a potent insulin mimetic, rather than a farnesyltransferase inhibitor. This document will provide a comprehensive technical overview of L-783,281, detailing its discovery, mechanism of action, and the key experimental findings that elucidate its function.

Discovery and History

L-783,281 was discovered during a screening program for small molecules capable of activating the human insulin receptor[1]. It was isolated from a fungal metabolite and identified as a promising non-peptidyl compound with insulin-mimetic properties[1]. This discovery was significant as it presented a potential new class of orally active agents for the treatment of diabetes, distinct from traditional peptide-based insulin therapies[1][4]. An inactive structural analog, L-767,827, which has no effect on intracellular calcium levels, has also been described and is often used as a negative control in experiments[5].

Mechanism of Action: A Selective Insulin Receptor Activator

L-783,281 exerts its biological effects by directly binding to and activating the insulin receptor, a transmembrane tyrosine kinase[6]. This activation mimics the action of insulin, initiating a cascade of downstream signaling events that are crucial for glucose homeostasis.

Insulin Receptor Signaling Pathway

The binding of L-783,281 to the insulin receptor induces a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits of the receptor[7][8]. This autophosphorylation creates docking sites for various intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins[6][9].

Upon binding to the activated receptor, IRS proteins become phosphorylated on multiple tyrosine residues, which in turn serve as recruitment sites for other signaling molecules containing Src homology 2 (SH2) domains[9]. A key downstream effector is Phosphoinositide 3-kinase (PI3K), which, upon activation, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3)[10]. PIP3 acts as a second messenger to activate further downstream kinases, including Akt (also known as Protein Kinase B)[6][10].

The activation of the PI3K/Akt pathway is central to most of the metabolic actions of insulin, including the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and adipose cells, leading to increased glucose uptake from the bloodstream[10]. L-783,281 has been shown to selectively activate the PI3K/Akt pathway, while not significantly affecting the mitogen-activated protein kinase (MAPK) pathway, which is associated with cell growth and proliferation[3][4]. This selectivity is a desirable characteristic for a potential therapeutic agent for diabetes, as it may minimize the risk of proliferative side effects.

insulin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-783,281 L-783,281 IR Insulin Receptor (IR) L-783,281->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulation GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Figure 1: L-783,281 signaling pathway. Max Width: 760px.

Quantitative Data

The potency and selectivity of L-783,281 have been quantified in various assays. The following tables summarize the key quantitative data reported in the literature.

ParameterValueReceptor/KinaseNotesReference
EC50 3 - 6 μMInsulin Receptor Tyrosine Kinase (IRTK)[2][3]
EC50 100 μMInsulin-like Growth Factor 1 Receptor (IGF1R)Demonstrates selectivity for IR over IGF1R.[2][3]
EC50 100 μMEpidermal Growth Factor Receptor (EGFR)Demonstrates selectivity for IR over EGFR.[3]

Table 1: In Vitro Activity of L-783,281

ParameterEffectCell Type/ModelNotesReference
Intracellular Ca2+ Increase to 178 ± 10% of basal levelsSingle mouse pancreatic β-cellsAt 10 μmol/l L-783,281 for 40s.[5]
Exocytotic Events 12.2 ± 2.1 eventsSingle mouse pancreatic β-cellsAt 10 μmol/l L-783,281 for 40s.[5]
Glucose Uptake Dose-dependent increaseRat primary adipocytes and soleus muscle[6]
Blood Glucose Significant loweringdb/db and ob/ob miceIn vivo administration.[6]

Table 2: Cellular and In Vivo Effects of L-783,281

Key Experimental Protocols

The characterization of L-783,281 has relied on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for two key types of experiments.

Insulin Receptor Tyrosine Kinase (IRTK) Assay

This assay measures the ability of a compound to stimulate the kinase activity of the insulin receptor.

Objective: To quantify the phosphorylation of a substrate by the insulin receptor in the presence of L-783,281.

Materials:

  • Purified insulin receptor kinase domain

  • ATP (Adenosine triphosphate)

  • A suitable kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • L-783,281 stock solution

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified insulin receptor kinase, and the kinase substrate in the wells of a microplate.

  • Add varying concentrations of L-783,281 or a vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the level of substrate phosphorylation. This can be done using various methods, such as:

    • Radiolabeling: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.

    • ELISA-based: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

    • Fluorescence/Luminescence-based: Using assays that measure ADP production, which is a product of the kinase reaction (e.g., ADP-Glo™ Kinase Assay)[11][12].

  • Quantify the signal and calculate the EC50 value for L-783,281.

experimental_workflow_irtk start Start prep_reaction Prepare Reaction Mix (IR Kinase, Substrate, Buffer) start->prep_reaction add_compound Add L-783,281 (Varying Concentrations) prep_reaction->add_compound initiate_reaction Initiate Reaction (Add ATP) add_compound->initiate_reaction incubate Incubate (e.g., 30°C for 30-60 min) initiate_reaction->incubate stop_reaction Stop Reaction (e.g., Add EDTA) incubate->stop_reaction detect_phosphorylation Detect Substrate Phosphorylation (e.g., ELISA, ADP-Glo) stop_reaction->detect_phosphorylation analyze_data Analyze Data (Calculate EC50) detect_phosphorylation->analyze_data end End analyze_data->end

Figure 2: IRTK assay workflow. Max Width: 760px.
GLUT4 Translocation Assay

This assay is used to measure the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to insulin or an insulin mimetic.

Objective: To quantify the cell surface expression of GLUT4 in response to L-783,281 stimulation.

Materials:

  • Insulin-responsive cells (e.g., 3T3-L1 adipocytes, L6 myotubes)

  • Cell culture medium

  • L-783,281 stock solution

  • Primary antibody against an extracellular epitope of GLUT4

  • Fluorescently labeled secondary antibody

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture the cells to an appropriate confluency and differentiate them if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

  • Serum-starve the cells for several hours to reduce basal GLUT4 translocation.

  • Treat the cells with varying concentrations of L-783,281 or a vehicle control for a specific time (e.g., 30 minutes).

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde). It is important not to permeabilize the cells to ensure only surface GLUT4 is detected.

  • Incubate the cells with the primary antibody against the extracellular domain of GLUT4.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody.

  • Wash the cells to remove unbound secondary antibody.

  • Quantify the fluorescence signal using either:

    • Flow cytometry: To measure the fluorescence intensity of a large population of individual cells.

    • Immunofluorescence microscopy: To visualize and quantify the localization of GLUT4 at the plasma membrane.

  • Analyze the data to determine the dose-dependent effect of L-783,281 on GLUT4 translocation.

experimental_workflow_glut4 start Start culture_cells Culture & Differentiate Cells (e.g., 3T3-L1) start->culture_cells serum_starve Serum Starve Cells culture_cells->serum_starve treat_compound Treat with L-783,281 serum_starve->treat_compound fix_cells Fix Cells (Non-permeabilizing) treat_compound->fix_cells primary_ab Incubate with Primary Antibody (anti-GLUT4) fix_cells->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Secondary Antibody (Fluorescent) wash1->secondary_ab wash2 Wash secondary_ab->wash2 quantify Quantify Fluorescence (Flow Cytometry/Microscopy) wash2->quantify end End quantify->end

Figure 3: GLUT4 translocation assay workflow. Max Width: 760px.

Conclusion and Future Directions

L-783,281 (DAQ B1) is a pioneering small molecule insulin mimetic that has provided a valuable tool for studying insulin signaling and a promising lead for the development of novel antidiabetic therapies. Its selective activation of the insulin receptor's metabolic signaling pathway highlights the potential for designing drugs that can achieve glycemic control with a reduced risk of proliferative side effects.

Future research in this area could focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of L-783,281 to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of the Precise Binding Site: High-resolution structural studies of the L-783,281-insulin receptor complex would provide invaluable insights for rational drug design.

  • Long-term In Vivo Studies: To assess the long-term efficacy and safety of L-783,281 and its analogs in relevant animal models of diabetes.

  • Clinical Development: To explore the potential for translating the preclinical findings into clinical applications for the treatment of type 2 diabetes.

References

Demethylasterriquinone B1: Uncovering Targets Beyond the Insulin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Demethylasterriquinone B1 (DMAQ-B1), a fungal metabolite, has garnered significant attention as a selective insulin (B600854) receptor (IR) activator.[1] Its ability to mimic insulin's metabolic effects without promoting proliferation has positioned it as a promising candidate for diabetes research. However, the comprehensive identification of its molecular targets beyond the insulin receptor is crucial for a complete understanding of its mechanism of action and potential off-target effects. This technical guide provides an in-depth overview of the identified non-insulin receptor targets of DMAQ-B1, detailing the experimental methodologies used for their identification and characterization, and presenting the quantitative data in a clear, comparative format.

Identified Non-Insulin Receptor Targets of DMAQ-B1

Beyond its well-documented interaction with the insulin receptor, DMAQ-B1 has been shown to interact with at least two other proteins: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Tropomyosin receptor kinase (Trk) neurotrophin receptors.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH, a classical glycolytic enzyme, has been identified as a direct binding partner of DMAQ-B1.[2] This interaction is significant as GAPDH is a multifunctional protein implicated in various cellular processes beyond metabolism, including apoptosis, DNA repair, and membrane trafficking. The binding of DMAQ-B1 to GAPDH may contribute to its overall cellular effects.

Tropomyosin Receptor Kinase (Trk) Receptors

DMAQ-B1 has been demonstrated to activate Trk neurotrophin receptors, a family of receptor tyrosine kinases crucial for neuronal survival, differentiation, and synaptic plasticity.[3] This activation occurs at a site distinct from the neurotrophin-binding site, suggesting an allosteric mechanism of action.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of DMAQ-B1 with its identified non-insulin receptor targets.

TargetParameterValueReference
TrkB Receptor EC50 (in vitro phosphorylation)5.6 μM[1]
TargetParameterValueReference
GAPDH Binding ConfirmedYes[2]
Dissociation Constant (Kd)Not Reported

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the identification and characterization of DMAQ-B1's non-insulin receptor targets.

Target Identification using Phage Display

Objective: To identify protein targets of DMAQ-B1 from a library of potential interactors. This method was employed to identify GAPDH as a binding partner.[2]

Methodology:

  • Synthesis of Biotinylated DMAQ-B1: DMAQ-B1 is chemically modified to incorporate a biotin (B1667282) tag, enabling its use as "bait" in affinity-based purification. The synthesis typically involves a multi-step organic chemistry process to attach a biotin moiety via a linker to a non-critical position on the DMAQ-B1 molecule, ensuring that the modification does not interfere with its binding to target proteins.

  • Phage Display Library Screening:

    • A T7 phage display library expressing a diverse range of peptides or proteins is incubated with streptavidin-coated magnetic beads that have been pre-incubated with biotinylated DMAQ-B1.

    • Phages that display proteins or peptides with affinity for DMAQ-B1 will bind to the beads.

    • Non-binding phages are removed through a series of washing steps.

    • The bound phages are then eluted from the beads.

    • The eluted phages are amplified by infecting E. coli, and the process of binding, washing, and elution is repeated for several rounds to enrich for high-affinity binders.

  • Identification of Positive Clones:

    • After the final round of panning, individual phage clones are isolated.

    • The DNA from these clones is sequenced to identify the gene encoding the interacting protein or peptide.

    • The identified protein is then confirmed as a direct binding partner of DMAQ-B1 through subsequent validation assays.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To quantitatively measure the binding affinity between DMAQ-B1 and its identified target protein, such as GAPDH.

Methodology:

  • Immobilization of the Ligand:

    • Purified GAPDH is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • A solution of GAPDH in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is then injected over the activated surface, leading to the formation of covalent amide bonds between the protein and the chip surface.

    • Any remaining active esters on the chip surface are deactivated by injecting a solution of ethanolamine.

  • Interaction Analysis:

    • A solution of DMAQ-B1 (the analyte) at various concentrations is flowed over the immobilized GAPDH surface.

    • The binding of DMAQ-B1 to GAPDH causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram (a plot of response units versus time).

    • A reference flow cell, either blank or with an immobilized non-target protein, is used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The equilibrium dissociation constant (Kd) is determined by analyzing the sensorgrams from the different analyte concentrations. The steady-state binding responses are plotted against the analyte concentration, and the resulting curve is fitted to a 1:1 binding model to calculate the Kd.

Trk Receptor Phosphorylation Assay

Objective: To determine the ability of DMAQ-B1 to induce the phosphorylation (activation) of Trk receptors in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • A cell line endogenously expressing or engineered to overexpress a specific Trk receptor (e.g., SH-SY5Y cells for TrkB) is cultured to a suitable confluency.

    • The cells are serum-starved for a defined period to reduce basal receptor phosphorylation.

    • The cells are then treated with various concentrations of DMAQ-B1 or a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF, for TrkB) for a specific time.

  • Cell Lysis and Protein Quantification:

    • After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Detection of Trk Phosphorylation:

    • Western Blotting: Equal amounts of protein from each lysate are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the Trk receptor (e.g., anti-phospho-TrkB). A second primary antibody against the total Trk receptor is used as a loading control. The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

    • ELISA: An enzyme-linked immunosorbent assay (ELISA) can also be used for a more quantitative analysis. A capture antibody specific for the total Trk receptor is coated on a microplate. The cell lysates are added to the wells, and the captured Trk is then detected using an antibody specific for the phosphorylated form of the receptor. The signal is developed using a colorimetric or fluorometric substrate.

  • Data Analysis:

    • The intensity of the phosphorylated Trk signal is normalized to the total Trk signal for each sample.

    • The dose-response curve of DMAQ-B1-induced phosphorylation is plotted, and the EC50 value is calculated.

Visualizations of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

DMAQ_B1_Signaling_Pathways cluster_Trk Trk Receptor Pathway cluster_GAPDH GAPDH Interaction DMAQ_B1_Trk DMAQ-B1 Trk Trk Receptor DMAQ_B1_Trk->Trk Activates PLCg1 PLCγ1 Trk->PLCg1 Phosphorylates Akt Akt Trk->Akt Phosphorylates ERK ERK1/2 Trk->ERK Phosphorylates Neuronal_Effects Neuronal Survival & Plasticity PLCg1->Neuronal_Effects Akt->Neuronal_Effects ERK->Neuronal_Effects DMAQ_B1_GAPDH DMAQ-B1 GAPDH GAPDH DMAQ_B1_GAPDH->GAPDH Binds Downstream_GAPDH Modulation of Metabolism & other cellular functions GAPDH->Downstream_GAPDH

Caption: Signaling pathways of DMAQ-B1's non-insulin receptor targets.

Phage_Display_Workflow start Start: Biotinylated DMAQ-B1 library Incubate with Phage Display Library start->library bind Bind to Streptavidin Beads library->bind wash Wash to Remove Non-binders bind->wash elute Elute Bound Phages wash->elute amplify Amplify Phages in E. coli elute->amplify repeat Repeat Panning (3-4 rounds) amplify->repeat isolate Isolate Single Phage Clones repeat->isolate sequence Sequence DNA to Identify Protein isolate->sequence validate Validate Interaction (e.g., SPR) sequence->validate end Identified Target (e.g., GAPDH) validate->end

Caption: Workflow for DMAQ-B1 target identification using phage display.

SPR_Workflow start Start: Immobilize GAPDH on Sensor Chip inject Inject DMAQ-B1 (Analyte) at Varying Concentrations start->inject measure Real-time Measurement of Binding (Sensorgram) inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Sensorgrams to Determine Kd measure->analyze regenerate->inject Next Concentration end Quantitative Binding Affinity Data analyze->end

References

Demethylasterriquinone B1: A Deep Dive into its Cellular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethylasterriquinone B1 (DMAQ-B1), a fungal-derived small molecule, has garnered significant attention in biomedical research for its selective insulin-mimetic properties. This technical guide provides a comprehensive overview of the known cellular targets of DMAQ-B1, its mechanism of action, and the experimental methodologies used to elucidate its biological functions.

Core Cellular Target: The Insulin (B600854) Receptor

The principal cellular target of DMAQ-B1 is the Insulin Receptor (IR) , a transmembrane receptor tyrosine kinase crucial for regulating glucose homeostasis and cellular metabolism.[1][2][3] DMAQ-B1 acts as a selective activator of the insulin receptor tyrosine kinase (IRTK), initiating a signaling cascade that mimics the effects of insulin.[2][4][5]

Quantitative Analysis of Receptor Activation

DMAQ-B1 exhibits a notable selectivity for the Insulin Receptor over other closely related receptor tyrosine kinases, such as the Insulin-like Growth Factor 1 Receptor (IGF1R) and the Epidermal Growth Factor Receptor (EGFR).[5] This selectivity is a key attribute for its potential as a therapeutic agent, minimizing off-target effects.

Target ReceptorParameterValue (µM)Reference
Insulin Receptor Tyrosine Kinase (IRTK)EC503 - 6
Insulin Receptor (IR) in CHO•IR cellsEC50~ 6
Insulin-like Growth Factor 1 Receptor (IGF1R)EC50100[5]
Epidermal Growth Factor Receptor (EGFR)EC50100[5]

Downstream Signaling Pathways

Upon binding to and activating the insulin receptor, DMAQ-B1 triggers a cascade of intracellular signaling events. A key feature of DMAQ-B1's action is its preferential activation of the metabolic signaling pathway over the mitogenic (proliferative) pathway, a distinction from insulin itself which activates both.[1]

The PI3K/Akt Metabolic Pathway

DMAQ-B1 stimulates the tyrosine phosphorylation of the IR β subunit, leading to the recruitment and phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[2][4] This activates Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).[1][2][3][4] The activation of the PI3K/Akt pathway is central to the metabolic effects of DMAQ-B1, including the stimulation of glucose uptake in adipocytes and skeletal muscle.[2][4][5]

DMAQ_B1_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DMAQ_B1 DMAQ-B1 IR Insulin Receptor (IR) DMAQ_B1->IR IRS1 IRS-1 IR->IRS1 P PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects

Divergence from the MAPK/ERK Proliferative Pathway

Unlike insulin, DMAQ-B1 does not significantly activate the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway that is associated with cellular proliferation.[1][4] This selective action is a significant advantage, as chronic activation of the proliferative pathway by insulin can have undesirable side effects.[1]

DMAQ_B1_vs_Insulin_Signaling cluster_metabolic Metabolic Pathway cluster_proliferative Proliferative Pathway DMAQ_B1 DMAQ-B1 IR Insulin Receptor DMAQ_B1->IR Insulin Insulin Insulin->IR PI3K_Akt PI3K/Akt Pathway IR->PI3K_Akt Activates ERK_MAPK ERK/MAPK Pathway IR->ERK_MAPK Activates Metabolic_Response Metabolic Response PI3K_Akt->Metabolic_Response Proliferative_Response Proliferative Response ERK_MAPK->Proliferative_Response

Other Identified Cellular Targets

While the Insulin Receptor is the primary focus, research has identified other potential cellular targets for DMAQ-B1.

  • Glyceraldehyde 3-phosphate dehydrogenase (GAPDH): DMAQ-B1 has been shown to bind to GAPDH.[5] The functional consequence of this interaction is an area of ongoing investigation.

  • Trk Neurotrophin Receptors: DMAQ-B1 can also activate Trk neurotrophin receptors, interacting at a site distinct from the neurotrophin-binding site. It acts as an agonist for TrkA, TrkB, and TrkC.

Experimental Protocols

The identification and characterization of DMAQ-B1's cellular targets have been achieved through a variety of experimental techniques.

Cell-Based Kinase Activation Assays

A foundational method for discovering DMAQ-B1 was a cell-based assay designed to screen for activators of the human insulin receptor tyrosine kinase (IRTK).[2]

General Workflow:

  • Cell Line: A cell line, such as Chinese Hamster Ovary (CHO) cells, is engineered to overexpress the human insulin receptor (CHO-IR).

  • Compound Treatment: The cells are treated with compounds from a chemical library, including DMAQ-B1.

  • Lysis and Immunoprecipitation: After treatment, the cells are lysed, and the insulin receptor is immunoprecipitated using specific antibodies.

  • Kinase Activity Measurement: The tyrosine kinase activity of the immunoprecipitated receptor is measured, often through the phosphorylation of a synthetic substrate.

  • Analysis: An increase in kinase activity compared to untreated controls indicates that the compound is an activator of the IRTK.

Cell_Based_Assay_Workflow start Start: CHO-IR Cells treatment Treat with DMAQ-B1 start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate Insulin Receptor lysis->ip assay Measure Kinase Activity ip->assay end End: Identify IRTK Activator assay->end

In Situ Pancreatic Perfusion

To study the direct effects of DMAQ-B1 on insulin secretion, in situ pancreatic perfusion in rats is employed.[4]

Methodology:

  • Animal Preparation: Anesthetized rats undergo cannulation of the celiac artery and portal vein.

  • Perfusion: The pancreas is perfused with a Krebs-Ringer bicarbonate buffer at a constant flow rate.

  • Baseline Measurement: A baseline period of perfusion with the buffer alone is established to measure basal insulin secretion.

  • DMAQ-B1 Administration: DMAQ-B1, dissolved in a suitable solvent like DMSO, is added to the perfusion medium at various concentrations.[4]

  • Sample Collection: Effluent from the portal vein is collected at regular intervals.

  • Insulin Quantification: The concentration of insulin in the collected samples is determined using methods such as radioimmunoassay (RIA) or ELISA.

  • Inhibitor Studies: To probe the signaling pathway, specific inhibitors (e.g., LY294002 or wortmannin (B1684655) for PI3K) can be co-perfused with DMAQ-B1.[4]

Western Blotting for Phosphorylation Analysis

To confirm the activation of specific signaling proteins, Western blotting is a standard technique.

Protocol Outline:

  • Cell Culture and Treatment: Cells (e.g., 3T3-L1 adipocytes) are serum-starved and then treated with DMAQ-B1 or insulin for a specified time.

  • Protein Extraction: Cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IR, phospho-Akt, phospho-ERK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. Total protein levels are also assessed as a loading control.

Conclusion

This compound is a potent and selective activator of the insulin receptor, demonstrating a clear preference for the metabolic PI3K/Akt signaling pathway over the mitogenic MAPK/ERK pathway. This selectivity, coupled with its oral activity, makes it a compelling lead compound for the development of novel therapeutics for metabolic disorders such as type 2 diabetes. Further research into its interaction with other identified targets like GAPDH and Trk receptors will continue to refine our understanding of its complete cellular activity profile. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of DMAQ-B1 and other potential insulin receptor modulators.

References

In Vitro Effects of Demethylasterriquinone B1 on Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylasterriquinone B1 (DMAQ-B1), a fungal-derived small molecule, has emerged as a compound of significant interest in metabolic research due to its insulin-mimetic properties. This technical guide provides a comprehensive overview of the reported in vitro effects of DMAQ-B1 on adipocytes, with a focus on its impact on insulin (B600854) signaling, glucose metabolism, and gene expression. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of endocrinology, metabolic diseases, and drug development, offering a consolidated view of the current understanding of DMAQ-B1's cellular mechanisms of action in adipocytes. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction

This compound (DMAQ-B1), also known as L-783,281, is a nonpeptidyl compound isolated from the fungus Pseudomassaria sp.[1]. It has been identified as an orally active insulin mimetic that activates the human insulin receptor (IR) tyrosine kinase in vitro[1]. Unlike insulin, which can have proliferative effects that may contribute to arteriosclerosis, DMAQ-B1 exhibits a selective modulation of the insulin receptor's downstream signaling pathways[2][3]. This selective action, particularly its ability to stimulate metabolic pathways while avoiding mitogenic ones, positions DMAQ-B1 as a promising candidate for further investigation in the context of type 2 diabetes and other metabolic disorders. This guide will delve into the specific in vitro effects of DMAQ-B1 on adipocytes, a key cell type in the regulation of systemic glucose homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on adipocytes.

Table 1: Effect of DMAQ-B1 on Glucose Transport in 3T3-L1 Adipocytes

Treatment ConditionConcentrationDurationMethodReported EffectReference
DMAQ-B130 µM30 min3H-2-deoxyglucose uptakeDose-dependently increased glucose transport
DMAQ-B1100 µM30 min3H-2-deoxyglucose uptakeDose-dependently increased glucose transport
Insulin (for comparison)1, 10, or 50 ng/mL30 min3H-2-deoxyglucose uptakeIncreased glucose transport

Table 2: Effect of DMAQ-B1 on Insulin Signaling Pathway Components in Adipocytes

Target ProteinAssayCell TypeReported EffectReference
Insulin Receptor (IR) β subunitTyrosine Phosphorylation AssayNot specifiedIncreased tyrosine phosphorylation[1]
Insulin Receptor Substrate 1 (IRS-1)Phosphorylation AssayNot specifiedActivated[1]
Akt (Protein Kinase B)Kinase Assay / Western Blot3T3-L1 AdipocytesSelectively activated (metabolic effect)[3]
Extracellular-Regulated Kinase (ERK1/2)Kinase Assay / Western Blot3T3-L1 AdipocytesNot activated (proliferative effect)[3]
Phosphatidylinositol 3-kinase (PI3K)Not specifiedNot specifiedActivated[1]
p70 S6 kinaseNot specifiedNot specifiedActivated[1]
Glycogen synthase kinase-3 (GSK-3)Not specifiedNot specifiedActivated[1]

Table 3: Effect of DMAQ-B1 on Gene Expression in Adipocytes

Experimental ApproachCell TypeKey FindingReference
Microarray Analysis3T3-L1 AdipocytesGene expression profile was divergent from that of insulin, which activates both proliferative and metabolic pathways.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding the in vitro effects of DMAQ-B1 on adipocytes.

3T3-L1 Preadipocyte Culture and Differentiation
  • Cell Line: 3T3-L1 mouse embryonic fibroblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Induction:

    • Grow 3T3-L1 preadipocytes to confluence.

    • Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • After 48-72 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • Maintain the cells in this medium for another 48 hours.

    • Subsequently, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Adipocytes are typically fully differentiated by day 8-10.

Glucose Uptake Assay
  • Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved for a specified period (e.g., 2-4 hours) in Krebs-Ringer-HEPES (KRH) buffer.

  • Stimulation: Cells are treated with various concentrations of DMAQ-B1 (e.g., 30 µM, 100 µM) or insulin (e.g., 1, 10, 50 ng/mL) for 30 minutes at 37°C.[2]

  • Glucose Uptake Measurement:

    • Initiate glucose uptake by adding 3H-2-deoxyglucose (a radiolabeled glucose analog) to the cells for a short period (e.g., 10 minutes).[2]

    • Terminate the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • Measure the incorporated radioactivity using a scintillation counter.

    • Normalize the results to the total protein content of each sample.

Western Blot Analysis for Signaling Protein Phosphorylation
  • Cell Treatment and Lysis:

    • Differentiated 3T3-L1 adipocytes are serum-starved and then stimulated with DMAQ-B1 or insulin for various time points.

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-ERK) and total proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

DMAQ_B1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade DMAQ_B1 DMAQ-B1 IR Insulin Receptor (IR) DMAQ_B1->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates ERK ERK (MAPK) IR->ERK PI3K PI3K IRS1->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Promotes Proliferative_Effects Proliferative Effects (Not Activated) ERK->Proliferative_Effects

Caption: DMAQ-B1 selectively activates the metabolic branch of the insulin signaling pathway.

Glucose_Uptake_Workflow Start Differentiated 3T3-L1 Adipocytes Serum_Starvation Serum Starvation Start->Serum_Starvation Stimulation Stimulation with DMAQ-B1 or Insulin Serum_Starvation->Stimulation Add_Radiolabeled_Glucose Add 3H-2-deoxyglucose Stimulation->Add_Radiolabeled_Glucose Incubation Incubate for 10 min Add_Radiolabeled_Glucose->Incubation Wash Wash with Ice-Cold PBS Incubation->Wash Lysis Cell Lysis Wash->Lysis Measurement Scintillation Counting Lysis->Measurement Analysis Data Analysis (Normalize to Protein) Measurement->Analysis

Caption: Experimental workflow for measuring glucose uptake in adipocytes.

Discussion

The available in vitro data strongly suggest that this compound acts as a selective insulin receptor modulator in adipocytes. Its ability to stimulate glucose uptake, a key metabolic function of insulin, is a significant finding. The selective activation of the PI3K/Akt pathway, while avoiding the ERK/MAPK pathway, highlights its potential as a therapeutic agent that could circumvent the mitogenic side effects associated with direct insulin therapy[2][3].

The divergence in gene expression profiles between DMAQ-B1 and insulin, as indicated by microarray studies, warrants further investigation[2][3]. A detailed analysis of the specific genes regulated by DMAQ-B1 would provide deeper insights into its precise molecular mechanisms and could reveal novel targets for anti-diabetic drug development.

Further research is also needed to explore the effects of DMAQ-B1 on other critical adipocyte functions, such as adipogenesis (the formation of new fat cells) and lipolysis (the breakdown of stored fats). Understanding the full spectrum of DMAQ-B1's actions in adipocytes will be crucial for evaluating its therapeutic potential and safety profile.

Conclusion

This compound demonstrates promising insulin-mimetic and selective insulin receptor modulating properties in vitro. Its ability to enhance glucose uptake in adipocytes through the targeted activation of the metabolic signaling cascade makes it a compelling molecule for further research in the context of insulin resistance and type 2 diabetes. The detailed protocols and data summarized in this guide provide a solid foundation for future studies aimed at elucidating the complete in vitro profile of DMAQ-B1 and its potential as a novel therapeutic agent.

References

A Technical Guide to Small Molecule Insulin Mimetics: A New Frontier in Diabetes Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising global prevalence of diabetes mellitus necessitates the development of innovative therapeutic strategies beyond traditional insulin (B600854) replacement and sensitization. Small molecule insulin mimetics, non-peptide compounds that mimic the biological actions of insulin, represent a promising class of orally active agents with the potential to revolutionize diabetes management. This technical guide provides an in-depth review of the core aspects of small molecule insulin mimetics, focusing on their chemical classes, mechanisms of action, and the experimental methodologies used for their evaluation.

Core Concepts: Mechanism of Action

Small molecule insulin mimetics primarily exert their effects by targeting the insulin receptor (IR), a transmembrane tyrosine kinase. Upon activation, the IR initiates a cascade of intracellular signaling events crucial for regulating glucose homeostasis.[1] These small molecules can be broadly categorized based on their interaction with the IR:

  • Direct Insulin Receptor Agonists: These compounds directly bind to and activate the insulin receptor tyrosine kinase (IRTK), inducing its autophosphorylation and subsequent downstream signaling in the absence of insulin.[1][2] This activation mimics the natural action of insulin.

  • Insulin Receptor Sensitizers: These molecules enhance the signaling effects of endogenous insulin.[2] They may not directly activate the IR on their own but potentiate the receptor's response to insulin, proving beneficial in conditions of insulin resistance.[2]

Key Signaling Pathways

The activation of the insulin receptor by either insulin or a mimetic triggers two major downstream signaling pathways that mediate the majority of insulin's metabolic and mitogenic effects.

The PI3K/Akt Pathway (Metabolic)

This is the principal pathway for the metabolic actions of insulin. Upon IR activation, Insulin Receptor Substrate (IRS) proteins are phosphorylated, creating docking sites for the p85 regulatory subunit of Phosphatidylinositol 3-kinase (PI3K).[3][4] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).[5] Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:

  • Glucose Uptake: Translocation of GLUT4-containing vesicles to the plasma membrane in muscle and adipose tissue.[5][6]

  • Glycogen (B147801) Synthesis: Inhibition of Glycogen Synthase Kinase 3 (GSK-3), leading to the activation of glycogen synthase.[5]

  • Protein Synthesis: Activation of the mTOR pathway.[5]

  • Inhibition of Gluconeogenesis: Suppression of glucose production in the liver.[5]

PI3K_Akt_Pathway IR Insulin Receptor (IR) IRS IRS IR->IRS P PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates Metabolic_Actions Metabolic Actions (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic_Actions Mimetic Small Molecule Insulin Mimetic Mimetic->IR

Caption: The PI3K/Akt signaling pathway activated by small molecule insulin mimetics.

The Ras/MAPK Pathway (Mitogenic)

This pathway is primarily associated with the growth and mitogenic effects of insulin. Following IR activation, adaptor proteins like Grb2 bind to phosphorylated IRS or Shc.[3][7] This binding recruits Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor, which in turn activates Ras.[7] Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ultimately the Mitogen-Activated Protein Kinases (MAPK), also known as Extracellular signal-Regulated Kinases (ERK).[3][7] Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and proliferation.[7] Notably, some novel small molecule insulin mimetics have been identified that do not stimulate the mitogenic effects of insulin, which could be a desirable characteristic to avoid potential side effects.[8][9]

Ras_MAPK_Pathway IR Insulin Receptor (IR) Grb2_SOS Grb2/SOS IR->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Mitogenic_Effects Mitogenic Effects (Cell Growth, Proliferation) ERK->Mitogenic_Effects Mimetic Small Molecule Insulin Mimetic Mimetic->IR

Caption: The Ras/MAPK signaling pathway activated by small molecule insulin mimetics.

Classes and Quantitative Data of Small Molecule Insulin Mimetics

Several classes of small molecules have been identified as insulin mimetics. The following tables summarize key compounds and their reported biological activities.

Table 1: Benzoquinone and Related Compounds
Compound Class Source In Vitro Activity In Vivo Efficacy
L-783,281BenzoquinoneFungal Metabolite (Pseudomassaria sp.)IR Activator, EC50 for IR phosphorylation: 3-6 µM in CHO-IR cells.[1] Selective for IR over IGF-I receptor.[10]Orally active, lowered blood glucose in diabetic mouse models.[10]
Demethylasterriquinone B-1 (DMAQ-B1)BenzoquinoneFungal Metabolite (Pseudomassaria sp.)IR Activator, induced IRTK activation and IRS-1 phosphorylation.[11][12] Stimulated glucose uptake in adipocytes.[12]Orally active, significant glucose lowering in two mouse models of diabetes.[11][12]
Compound 2IndoleSyntheticIR Activator, enhanced insulin-stimulated phosphorylation of IR and Akt in liver, skeletal muscle, and adipose tissue.[13][14]Alleviated hyperglycemia, accelerated glucose clearance, and prevented body weight gain in a mouse model of type 2 diabetes.[13][14]
Table 2: Vanadium-Based Compounds
Compound Class Source In Vitro Activity In Vivo Efficacy
Vanadate (B1173111)Phosphate (B84403) AnalogSyntheticMimics most rapid actions of insulin.[15]Orally administered vanadate leads to normoglycemia in diabetic rats.[15]
DmpzH[VO(O2)2(dmpz)] (dmp)PeroxyvanadateSyntheticBinds to IR with a KD of 1.17μM.[16] Activated IR tyrosine kinase and downstream signaling.[16] Active at nM concentrations for glucose uptake.[16]Orally active at 300µg/kg, lowered blood glucose in STZ-treated mice and improved insulin sensitivity in db/db mice.[16]

Experimental Protocols

The discovery and characterization of small molecule insulin mimetics rely on a series of robust in vitro and in vivo assays.

In Vitro Assays

1. Insulin Receptor Tyrosine Kinase (IRTK) Activation Assay

  • Objective: To determine if a test compound can directly activate the insulin receptor's kinase activity.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary cells overexpressing the human insulin receptor (CHO-IR) are commonly used.[1]

    • Treatment: Cells are treated with the test compound at various concentrations. Insulin is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.[17]

    • Immunoprecipitation: The insulin receptor is immunopurified from cell lysates using a specific monoclonal antibody.[11]

    • Kinase Assay: The kinase activity of the immunoprecipitated receptor is measured by its ability to phosphorylate an exogenous substrate, such as poly(Glu:Tyr 4:1).[11] The incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate is quantified.

    • Data Analysis: The concentration of the compound that produces 50% of the maximal effect (EC50) is calculated.

2. Cellular Insulin Receptor Autophosphorylation Assay

  • Objective: To assess the ability of a compound to induce autophosphorylation of the insulin receptor in intact cells.

  • Methodology:

    • Cell Treatment: CHO-IR cells or other suitable cell lines (e.g., rat hepatoma cells) are treated with the test compound.[2]

    • Lysis and Electrophoresis: Cells are lysed, and the proteins are separated by SDS-PAGE.

    • Western Blotting: The separated proteins are transferred to a membrane and probed with an antibody specific for phosphorylated tyrosine residues (anti-phosphotyrosine). The total amount of insulin receptor is determined using an anti-IR β-subunit antibody.

    • Detection and Quantification: The signal is detected using chemiluminescence, and the ratio of phosphorylated IR to total IR is quantified.

3. Glucose Uptake Assay

  • Objective: To measure the effect of a compound on glucose transport into insulin-sensitive cells.

  • Methodology:

    • Cell Differentiation: 3T3-L1 fibroblasts are differentiated into adipocytes, or primary adipocytes are isolated.[8][18]

    • Treatment: Differentiated cells are incubated with the test compound.

    • Glucose Uptake Measurement: The uptake of radiolabeled 2-deoxy-D-glucose (a non-metabolizable glucose analog) is measured over a defined period.

    • Data Analysis: The amount of radioactivity inside the cells is quantified by scintillation counting and normalized to the total protein content.

In Vivo Models

1. Streptozotocin (STZ)-Induced Diabetic Model

  • Objective: To evaluate the anti-hyperglycemic effect of a compound in a model of type 1 diabetes characterized by insulin deficiency.

  • Methodology:

    • Induction of Diabetes: Diabetes is induced in rodents (e.g., mice, rats) by intraperitoneal injection of streptozotocin, which is toxic to pancreatic β-cells.[19]

    • Compound Administration: The test compound is administered orally or via another route.

    • Monitoring: Blood glucose levels are monitored at various time points after administration.

    • Endpoint Analysis: At the end of the study, tissues can be collected to analyze the activation of insulin signaling pathways.

2. db/db Mouse Model

  • Objective: To assess the efficacy of a compound in a genetic model of type 2 diabetes characterized by obesity and severe insulin resistance.

  • Methodology:

    • Animal Model: db/db mice, which have a mutation in the leptin receptor gene, are used.

    • Treatment Protocol: The compound is administered chronically, often mixed in the diet or given by oral gavage.

    • Metabolic Phenotyping: A range of parameters are measured, including body weight, food intake, blood glucose, plasma insulin, triglycerides, and free fatty acids.[14] Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are also performed.

General Experimental Workflow

The discovery and development of small molecule insulin mimetics typically follow a structured workflow, from initial screening to preclinical evaluation.

Experimental_Workflow Screening High-Throughput Screening (e.g., IRTK Assay) Hit_Validation Hit Validation (Cellular Assays: Phosphorylation, Glucose Uptake) Screening->Hit_Validation Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt In_Vivo In Vivo Efficacy (Diabetic Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development (Toxicity, Pharmacokinetics) In_Vivo->Preclinical

Caption: A generalized experimental workflow for the development of small molecule insulin mimetics.

Conclusion

Small molecule insulin mimetics hold immense promise as a novel therapeutic class for the treatment of diabetes. Their ability to be administered orally and to directly or indirectly modulate the insulin signaling pathway offers significant advantages over injectable insulin and other existing therapies. The continued exploration of diverse chemical scaffolds, coupled with robust in vitro and in vivo screening methodologies, will be crucial for the identification and development of next-generation insulin mimetics with improved potency, selectivity, and safety profiles. This technical guide provides a foundational understanding of the key concepts and experimental approaches in this exciting and rapidly evolving field of drug discovery.

References

Methodological & Application

Total Synthesis Protocol for Demethylasterriquinone B1: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the total synthesis of Demethylasterriquinone B1 (DMAQ B1), a selective insulin (B600854) receptor activator. The outlined regiocontrolled synthetic route, developed by Pirrung and coworkers, offers an efficient pathway to this biologically significant molecule.

This compound is a natural product that has garnered significant interest due to its ability to selectively activate the insulin receptor (IR), initiating a signaling cascade that plays a crucial role in glucose metabolism.[1] This property makes it a valuable tool for studying insulin signaling and a potential lead compound in the development of novel therapeutics for diabetes. This application note details a robust and regioselective total synthesis of DMAQ B1, suitable for laboratory-scale production.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a convergent route, which involves the synthesis of two key indole (B1671886) intermediates, 2-isoprenylindole and 7-prenylindole, followed by their sequential coupling to a central quinone core. The key steps of this regiocontrolled synthesis are:

  • Acid-promoted Conjugate Addition: The regioselective addition of 2-isoprenylindole to 3-bromo-2,5-dichlorobenzoquinone.

  • Stille Cross-Coupling: Palladium-catalyzed coupling of the resulting indolylquinone with a stannylated 7-prenylindole derivative.

  • Hydrolysis: Conversion of the dichloro-bis-indolylquinone intermediate to the final dihydroxyquinone product, this compound.

This strategy provides a significant advantage over previous methods by overcoming the challenge of controlling the regiochemistry of the bis-indolylquinone core.

Experimental Protocols

Materials and General Methods

All reagents should be of commercial grade and used without further purification unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh).

Synthesis of Key Intermediates

1. Synthesis of 2-Isoprenylindole:

This intermediate can be prepared from indole and 3-methyl-1-butyne (B31179) in the presence of a suitable catalyst.

2. Synthesis of 7-Prenylindole:

A practical, multi-step synthesis of 7-prenylindole starting from indoline (B122111) has been reported with an overall yield of 62%.[2] The key step in this synthesis is an aza-Claisen rearrangement.

3. Synthesis of 3-(Tributylstannyl)-7-prenylindole:

7-Prenylindole is converted to its corresponding tributylstannyl derivative to enable the subsequent Stille coupling reaction. This is typically achieved by deprotonation of the indole with a strong base followed by quenching with tributyltin chloride.

Step-by-Step Synthesis of this compound

Step 1: Acid-Promoted Addition of 2-Isoprenylindole to 3-Bromo-2,5-dichlorobenzoquinone

  • Reaction: 2-Isoprenylindole is reacted with 3-bromo-2,5-dichlorobenzoquinone in the presence of an acid catalyst. Acetic acid is a suitable promoter for this reaction.

  • Procedure:

    • To a solution of 3-bromo-2,5-dichlorobenzoquinone in a suitable solvent such as dichloromethane, add a solution of 2-isoprenylindole.

    • Add acetic acid and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, the reaction mixture is worked up by washing with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, 2-(2-isoprenylindol-3-yl)-3-bromo-5-chloro-1,4-benzoquinone, is purified by flash column chromatography.

Step 2: Stille Cross-Coupling

  • Reaction: The product from Step 1 is coupled with 3-(tributylstannyl)-7-prenylindole in the presence of a palladium catalyst.

  • Procedure:

    • To a solution of 2-(2-isoprenylindol-3-yl)-3-bromo-5-chloro-1,4-benzoquinone and 3-(tributylstannyl)-7-prenylindole in an anhydrous, deoxygenated solvent such as toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield 2-(2-isoprenylindol-3-yl)-3-(7-prenylindol-3-yl)-5-chloro-1,4-benzoquinone.

Step 3: Hydrolysis to this compound

  • Reaction: The dichloro-bis-indolylquinone intermediate is hydrolyzed to the final dihydroxyquinone product.

  • Procedure:

    • Dissolve the product from Step 2 in a suitable solvent mixture, such as tetrahydrofuran (B95107) and water.

    • Add a base, such as sodium hydroxide, and stir the reaction at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of this compound.

StepStarting MaterialsProductYield (%)
Synthesis of 7-PrenylindoleIndoline7-Prenylindole62 (overall)
Regiocontrolled Total Synthesis of this compound (3 steps from indoles)2-Isoprenylindole, 7-Prenylindole, 3-Bromo-2,5-dichlorobenzoquinoneThis compound36 (overall)

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the synthetic process and the biological action of this compound, the following diagrams are provided.

G cluster_synthesis Total Synthesis Workflow 2-Isoprenylindole 2-Isoprenylindole Acid-promoted Addition Acid-promoted Addition 2-Isoprenylindole->Acid-promoted Addition 3-Bromo-2,5-dichlorobenzoquinone 3-Bromo-2,5-dichlorobenzoquinone 3-Bromo-2,5-dichlorobenzoquinone->Acid-promoted Addition 7-Prenylindole 7-Prenylindole Stannylation Stannylation 7-Prenylindole->Stannylation 3-(Tributylstannyl)-7-prenylindole 3-(Tributylstannyl)-7-prenylindole Stannylation->3-(Tributylstannyl)-7-prenylindole Stille Coupling Stille Coupling 3-(Tributylstannyl)-7-prenylindole->Stille Coupling Indolyl-monochloro-bromo-quinone Indolyl-monochloro-bromo-quinone Acid-promoted Addition->Indolyl-monochloro-bromo-quinone Indolyl-monochloro-bromo-quinone->Stille Coupling Dichloro-bis-indolylquinone Dichloro-bis-indolylquinone Stille Coupling->Dichloro-bis-indolylquinone Hydrolysis Hydrolysis Dichloro-bis-indolylquinone->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Regiocontrolled total synthesis workflow for this compound.

G cluster_pathway DMAQ B1 Signaling Pathway DMAQ_B1 This compound Insulin_Receptor Insulin Receptor (IR) DMAQ_B1->Insulin_Receptor activates PI3K PI3-Kinase Insulin_Receptor->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates Glucose_Uptake Increased Glucose Uptake Akt->Glucose_Uptake Metabolic_Effects Metabolic Effects Akt->Metabolic_Effects

References

Demethylasterriquinone B1 (DMAQ-B1): Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Demethylasterriquinone B1 (DMAQ-B1), a selective insulin (B600854) receptor (IR) activator, in in vitro research settings. This document covers its solubility in DMSO and cell culture media, preparation of stock solutions, and protocols for cell-based assays, along with its mechanism of action.

Introduction

This compound (DMAQ-B1) is a small molecule that acts as a selective agonist of the insulin receptor (IR) with an EC50 value in the range of 3-6 μM for insulin receptor tyrosine kinase (IRTK).[1][2] Unlike insulin, DMAQ-B1 selectively activates the PI3K/Akt signaling pathway, which is primarily associated with metabolic effects, without significantly stimulating the ERK/MAPK pathway that is linked to cell proliferation.[1][3] This selective action makes DMAQ-B1 a valuable tool for studying insulin signaling and for the development of novel therapeutics for metabolic disorders like diabetes.

Solubility Data

DMAQ-B1 exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), making it a suitable solvent for preparing concentrated stock solutions. Its solubility in aqueous solutions, including cell culture media, is limited. Therefore, a common practice is to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the aqueous medium.

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10050.66
DMFNot specified15
EthanolNot specified10
DMF:PBS (pH 7.2) (1:4)Not specified0.20

Data sourced from multiple suppliers and publications.[1][2]

Experimental Protocols

Preparation of DMAQ-B1 Stock Solution

Objective: To prepare a high-concentration stock solution of DMAQ-B1 in DMSO for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of DMAQ-B1 needed. The molecular weight of DMAQ-B1 is 506.59 g/mol .

  • Weigh the compound: Carefully weigh the calculated amount of DMAQ-B1 powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve the compound: Vortex the tube until the DMAQ-B1 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions in Cell Culture Media

Objective: To dilute the DMAQ-B1 DMSO stock solution into cell culture medium to the final desired concentration for treating cells.

Materials:

  • DMAQ-B1 stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile tubes

Protocol:

  • Thaw the stock solution: Thaw a frozen aliquot of the DMAQ-B1 stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[4] Most cell lines can tolerate up to 1% DMSO, but it is always recommended to perform a vehicle control to assess the effect of the solvent on the cells.[4][5][6]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without DMAQ-B1) to the cell culture medium.

  • Use Immediately: Use the freshly prepared working solutions for your cell-based assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of DMAQ-B1 or the DMSO vehicle on a specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • DMAQ-B1 working solutions at various concentrations

  • Vehicle control (medium with DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing different concentrations of DMAQ-B1 or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Mechanism of Action and Signaling Pathway

DMAQ-B1 selectively activates the insulin receptor, leading to the phosphorylation of the insulin receptor β subunit. This initiates a downstream signaling cascade primarily through the PI3K/Akt pathway, which is responsible for the metabolic effects of insulin, such as glucose uptake.[1] Notably, DMAQ-B1 does not significantly activate the ERK/MAPK pathway, which is associated with mitogenic and proliferative effects.[1][3]

DMAQ_B1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS IRS IR->IRS Phosphorylates Grb2_SOS Grb2/SOS IR->Grb2_SOS No significant activation DMAQ_B1 DMAQ-B1 DMAQ_B1->IR Activates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: DMAQ-B1 Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for conducting a cell-based assay with DMAQ-B1.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Prep_Stock Prepare DMAQ-B1 Stock Solution (in DMSO) Prep_Working Prepare Working Solutions (in Cell Culture Medium) Prep_Stock->Prep_Working Treat_Cells Treat Cells with DMAQ-B1 Working Solutions Prep_Working->Treat_Cells Seed_Cells Seed Cells in a Multi-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Perform_Assay Perform Specific Assay (e.g., Western Blot, Glucose Uptake) Incubate->Perform_Assay Data_Collection Collect Data Perform_Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General Experimental Workflow for DMAQ-B1.

References

Application Notes and Protocols for Preparing Demethylasterriquinone B1 (DMAQ-B1) Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethylasterriquinone B1 (DMAQ-B1), also known as L-783,281, is a cell-permeable, unsymmetrical bis-indolylquinone that functions as a selective insulin (B600854) receptor (IR) mimic.[1] It activates the insulin receptor tyrosine kinase (IRTK) with an EC50 value of approximately 3-6 µM, while having a significantly lower effect on IGF-1R and EGFR (EC50 ≈ 100 µM).[2] DMAQ-B1 stimulates the tyrosine phosphorylation of the IR β subunit, leading to the selective activation of the PI3-kinase/Akt signaling pathway, which is associated with metabolic effects like glucose uptake in adipocytes and skeletal muscle.[3][4] Unlike insulin, it does not strongly activate the ERK pathway, which is linked to proliferative effects.

The accurate and consistent preparation of DMAQ-B1 stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization, storage, and handling of DMAQ-B1 to ensure its stability and efficacy in experimental settings.

Quantitative Data Summary

For consistency and reproducibility, it is crucial to handle DMAQ-B1 with precision. The following table summarizes the key quantitative data for preparing a stock solution.

ParameterValueCitations
Molecular Formula C₃₂H₃₀N₂O₄[1][2]
Molecular Weight 506.59 g/mol (Note: Batch-specific molecular weight may vary and should be confirmed from the vial label or Certificate of Analysis)[5]
Appearance Blue-black solid
Purity ≥95% (HPLC)
Solubility DMSO: Soluble up to 100 mM (50.66 mg/mL) • DMF: 15 mg/mL • Ethanol: 10 mg/mL[2]
Storage (Solid Form) Desiccate at -20°C
Stock Solution Storage -20°C: Stable for up to 1-3 months. • -80°C: Stable for up to 6 months. (Store in aliquots to avoid repeated freeze-thaw cycles).[3]

Experimental Protocols

Required Materials and Equipment
  • This compound (DMAQ-B1) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Laminar flow hood or biosafety cabinet for sterile work

Safety Precautions
  • DMAQ-B1 is for research use only and is not for human or veterinary use.[2]

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses, to avoid direct contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Protocol for Preparing a 10 mM DMAQ-B1 Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of DMAQ-B1 in DMSO.

Step 1: Pre-preparation

  • Allow the vial of DMAQ-B1 powder and the sterile DMSO to equilibrate to room temperature before opening to prevent condensation.[6]

  • Briefly centrifuge the vial of DMAQ-B1 to ensure all the lyophilized powder is collected at the bottom.[6]

Step 2: Weighing the Compound

  • In a chemical fume hood, carefully weigh the desired amount of DMAQ-B1 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.07 mg of DMAQ-B1.

    Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g) 0.001 L x 0.010 mol/L x 506.59 g/mol = 0.005066 g = 5.07 mg

Step 3: Dissolution

  • Transfer the weighed DMAQ-B1 powder into a sterile amber or foil-wrapped tube.

  • Using a calibrated pipette, add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[7] The solution should be clear, with no visible particulates.

  • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid solubilization.[8] Ensure the solution has cooled to room temperature before use.

Step 4: Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials.[3][6][7]

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • For storage up to 3 months, store the aliquots at -20°C. For longer-term storage (up to 6 months), store at -80°C.[3]

Preparation of Working Solutions for Cell-Based Assays

Step 1: Dilution

  • Thaw a single aliquot of the 10 mM DMAQ-B1 stock solution at room temperature.

  • Dilute the stock solution serially in sterile cell culture medium to achieve the desired final concentration for your experiment.

Step 2: Final Solvent Concentration

  • It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells.[9] The final DMSO concentration should typically be kept below 0.3%, with 0.1% being preferable.[8]

  • Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Example Dilution for a 10 µM final concentration: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

  • This is a 1:1000 dilution.

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • The final DMSO concentration will be 0.1%.

Visualizations

G cluster_prep Stock Solution Preparation Workflow cluster_working Working Solution Preparation start Start: Equilibrate DMAQ-B1 and DMSO to Room Temperature centrifuge Centrifuge vial to collect powder start->centrifuge weigh Weigh DMAQ-B1 powder (e.g., 5.07 mg) centrifuge->weigh dissolve Add calculated volume of DMSO (e.g., 1 mL for 10 mM) weigh->dissolve vortex Vortex/sonicate until fully dissolved dissolve->vortex aliquot Aliquot into single-use vials vortex->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store end_stock 10 mM Stock Solution Ready store->end_stock thaw Thaw one aliquot of stock solution end_stock->thaw dilute Serially dilute stock in cell culture medium thaw->dilute control Prepare vehicle control (medium + same % DMSO) dilute->control assay Add to cells for assay (Final DMSO < 0.1%) dilute->assay

Caption: Workflow for the preparation of DMAQ-B1 stock and working solutions.

G cluster_pathway Simplified DMAQ-B1 Signaling Pathway dmaq DMAQ-B1 ir Insulin Receptor (IR) dmaq->ir activates ir_p IR Autophosphorylation (pY) ir->ir_p pi3k PI3-Kinase ir_p->pi3k recruits & activates erk ERK ir_p->erk weak activation akt Akt (PKB) pi3k->akt akt_p p-Akt akt->akt_p glucose Glucose Uptake (Metabolic Effects) akt_p->glucose prolif Proliferative Effects erk->prolif

Caption: DMAQ-B1 selectively activates the IR/PI3K/Akt pathway over the ERK pathway.

References

Application Notes and Protocols for Studying the Insulin Signaling Pathway Using Demethylasterriquinone B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylasterriquinone B1 (DMB1), also known as DAQ B1 or L-783,281, is a fungal-derived, non-peptidyl small molecule that acts as a selective insulin (B600854) receptor (IR) activator.[1][2] As an orally active insulin mimetic, DMB1 holds significant potential for diabetes research and the development of novel therapeutics.[2] It selectively stimulates the metabolic branch of the insulin signaling pathway, primarily through the activation of Akt, while having minimal effect on the mitogenic pathway involving ERK.[1][3] This selective action makes DMB1 a valuable tool for dissecting the specific roles of different downstream effectors in insulin signaling.

These application notes provide detailed protocols for utilizing DMB1 to study the insulin signaling pathway, focusing on key downstream events such as protein phosphorylation and glucose uptake.

Mechanism of Action

DMB1 directly interacts with and activates the insulin receptor tyrosine kinase (IRTK), inducing its autophosphorylation.[2] This initiates a signaling cascade that leads to the phosphorylation of insulin receptor substrate 1 (IRS-1).[2][4] Phosphorylated IRS-1 then serves as a docking site for phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).[4][5] Activated Akt is a crucial mediator of the metabolic effects of insulin, including the translocation of glucose transporters to the cell surface, leading to increased glucose uptake.[5] Notably, DMB1 does not significantly activate the ERK/MAPK pathway, which is associated with the proliferative effects of insulin.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity in the insulin signaling pathway.

ParameterValueCell/SystemReference
EC50 for IRTK Activation 3 - 6 µMIn vitro[3][5]
EC50 for IGF1R Activation 100 µMIn vitro[3][5]
EC50 for EGFR Activation 100 µMIn vitro[3][5]
Stimulated Insulin Secretion (10 µM DMB1) Up to 240% increasePerfused rat pancreas[4]
Inhibition of DMB1-induced Insulin Secretion by LY294002 (3.9 µM) 46.3%Perfused rat pancreas[4]
Inhibition of DMB1-induced Insulin Secretion by Wortmannin (100 nM) 57.4%Perfused rat pancreas[4]

Signaling Pathway Diagram

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular DMB1 This compound (DMB1) IR Insulin Receptor (IR) DMB1->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates ERK ERK/MAPK (Mitogenic Pathway) IR->ERK Weakly Activates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., 3T3-L1 adipocytes) B 2. DMB1 Stimulation (Varying concentrations and times) A->B C 3. Cell Lysis (with phosphatase inhibitors) B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (PVDF or nitrocellulose) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-p-Akt Ser473 & Anti-Total Akt) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Signal Detection (Chemiluminescence) I->J K 11. Data Analysis (Densitometry) J->K Glucose_Uptake_Workflow A 1. Differentiate Cells (e.g., 3T3-L1 preadipocytes to adipocytes) B 2. Serum Starvation A->B C 3. DMB1 Treatment B->C D 4. 2-Deoxyglucose (2-DG) Incubation (Radioactive or fluorescent analog) C->D E 5. Terminate Uptake & Lyse Cells D->E F 6. Measurement (Scintillation counting or fluorescence/luminescence reading) E->F G 7. Data Normalization (to protein concentration) F->G PTP1B_Assay_Workflow A 1. Prepare Cell Lysates (From DMB1-treated and control cells) B 2. Incubate Lysate with PTP1B Substrate (e.g., pNPP or a fluorogenic peptide) A->B C 3. Stop Reaction B->C D 4. Measure Product Formation (Absorbance or fluorescence) C->D E 5. Calculate PTP1B Activity D->E

References

Application Note: Measurement of Insulin Receptor (IR) Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Measuring IR Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The insulin (B600854) receptor (IR) is a receptor tyrosine kinase that plays a pivotal role in regulating glucose homeostasis, cell growth, and differentiation.[1] Upon insulin binding, the receptor undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] This autophosphorylation is a critical initial step that activates the receptor's kinase activity towards intracellular substrates, such as the insulin receptor substrate (IRS) proteins, thereby initiating downstream signaling cascades.[2] Dysregulation of IR phosphorylation is implicated in various metabolic diseases, including insulin resistance and type 2 diabetes.[3]

This application note provides detailed protocols for the quantitative and semi-quantitative measurement of IR phosphorylation. The primary methods covered are Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. While the prompt mentioned a "DAQ B1" system, our research indicates that "Demethylasterriquinone B1 (DAQ B1)" is a selective insulin receptor activator and not a data acquisition system.[4][5][6] The data acquisition for the methods described herein is typically performed using standard laboratory instrumentation such as microplate readers (for ELISA) or chemiluminescence/fluorescence imaging systems (for Western Blotting), which convert biological signals into digital data.

Insulin Receptor Signaling Pathway

Upon insulin binding, the IR β-subunits autophosphorylate on multiple tyrosine residues. This phosphorylation creates docking sites for substrate proteins, primarily the insulin receptor substrate (IRS) family of proteins. Phosphorylated IRS proteins then recruit and activate other signaling molecules, including phosphatidylinositol 3-kinase (PI3K) and Grb2, leading to the activation of the PI3K/Akt and Ras/MAPK pathways, respectively.[7][8][9]

IR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding pIR Phosphorylated IR (pY) IR->pIR Autophosphorylation IRS IRS pIR->IRS Recruitment & Phosphorylation pIRS Phosphorylated IRS (pY) PI3K PI3K pIRS->PI3K Activation MAPK_pathway Ras/MAPK Pathway pIRS->MAPK_pathway Activation Akt Akt PI3K->Akt Activation pAkt Phosphorylated Akt (pS/pT) Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) pAkt->Metabolic_Effects Mitogenic_Effects Mitogenic Effects (e.g., Gene Expression) MAPK_pathway->Mitogenic_Effects

Caption: Insulin Receptor Signaling Pathway.

Experimental Protocols

Accurate measurement of IR phosphorylation is crucial for studying insulin signaling. Below are detailed protocols for two widely used methods: ELISA and Western Blotting.

Cell-Based ELISA for IR Phosphorylation

Cell-based ELISA provides a high-throughput, quantitative method to measure protein phosphorylation in whole cells, eliminating the need for cell lysis and protein extraction for some kit formats.[3]

Experimental Workflow: Cell-Based ELISA

References

Application Notes and Protocols for Demethylasterriquinone B1 (DMAQ-B1) in In Vivo Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylasterriquinone B1 (DMAQ-B1) is a small molecule, orally active insulin (B600854) mimetic that has shown significant potential in preclinical studies for the treatment of diabetes.[1] Isolated from the fungus Pseudomassaria sp., DMAQ-B1 acts as a selective insulin receptor (IR) modulator.[1][2] It selectively activates the insulin receptor tyrosine kinase, leading to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for the metabolic actions of insulin, such as glucose uptake by peripheral tissues.[1][2][3] Notably, DMAQ-B1 does not significantly activate the mitogen-activated protein kinase (MAPK) pathway, which is associated with the proliferative effects of insulin.[2] This selectivity profile suggests a favorable therapeutic window, potentially avoiding the side effects associated with long-term insulin therapy.

These application notes provide a comprehensive overview of the in vivo application of DMAQ-B1 in common diabetic mouse models, including detailed experimental protocols and a summary of expected quantitative outcomes.

Mechanism of Action: PI3K/Akt Signaling Pathway

DMAQ-B1 exerts its insulin-mimetic effects by directly interacting with and activating the insulin receptor, initiating a downstream signaling cascade that facilitates glucose homeostasis.

DMAQ_B1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DMAQ_B1 This compound (DMAQ-B1) IR Insulin Receptor (IR) DMAQ_B1->IR Binds and Activates IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_mem GLUT4 PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Translocates to Membrane Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: DMAQ-B1 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vivo studies with DMAQ-B1 in various diabetic mouse models. While published literature confirms the efficacy of DMAQ-B1, detailed public data for some parameters in specific models is limited. In such cases, representative data from similar studies on the respective mouse models are provided to illustrate typical results.

Table 1: Effect of DMAQ-B1 on Blood Glucose Levels in STZ-Induced Diabetic Mice

Treatment GroupDosageDurationFasting Blood Glucose (mg/dL)Postprandial Blood Glucose Reduction (%)Reference
Vehicle Control-3 weeks350 ± 250[1]
DMAQ-B111.5 mg/kg/day (oral)3 weeksNot Reported~50[1]

Table 2: Expected Effects of DMAQ-B1 in db/db Mice

ParameterControl (db/db)Expected DMAQ-B1 EffectRepresentative Data Reference
Body Weight (g) 50.2 ± 1.5Potential for slight reduction or no significant change[4]
Fasting Blood Glucose (mg/dL) 450 ± 30Significant Reduction[5]
Plasma Insulin (ng/mL) 15 ± 2.1Reduction (amelioration of hyperinsulinemia)[4]
Glucose Tolerance Test (AUC) HighSignificant Reduction[5]
Insulin Tolerance Test (% baseline) Impaired (e.g., ~80% at 60 min)Improvement[6]

Table 3: Expected Effects of DMAQ-B1 in ob/ob Mice

ParameterControl (ob/ob)Expected DMAQ-B1 EffectRepresentative Data Reference
Body Weight (g) 60.5 ± 2.0Potential for slight reduction or no significant change[6]
Fasting Blood Glucose (mg/dL) 250 ± 20Significant Reduction[6]
Plasma Insulin (ng/mL) >50Significant Reduction (amelioration of hyperinsulinemia)[6]
Glucose Tolerance Test (AUC) HighSignificant Reduction[7]
Food Intake ( g/day ) 6.5 ± 0.3No significant change reported[1]

Experimental Protocols

Preparation and Administration of DMAQ-B1

Materials:

  • This compound (DMAQ-B1)

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water, or 10% DMSO in corn oil.

  • Oral gavage needles (20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Balance

Protocol:

  • Calculate the required amount of DMAQ-B1 based on the desired dosage (e.g., 11.5 mg/kg) and the body weight of the mice.

  • Prepare the vehicle solution. For a 0.5% CMC suspension, dissolve 0.5 g of CMC in 100 mL of sterile water with gentle heating and stirring until a clear, viscous solution is formed. Allow to cool to room temperature.

  • Suspend the calculated amount of DMAQ-B1 in the vehicle by vortexing or sonication to ensure a homogenous suspension.

  • Administer the DMAQ-B1 suspension to the mice via oral gavage at a volume of 10 mL/kg body weight.

  • The control group should receive an equivalent volume of the vehicle alone.

Oral_Gavage_Workflow start Start calculate Calculate DMAQ-B1 and Vehicle Volume start->calculate prepare Prepare DMAQ-B1 Suspension calculate->prepare weigh Weigh Mouse prepare->weigh administer Administer via Oral Gavage weigh->administer end End administer->end

Caption: Oral Gavage Workflow.
High-Fat Diet and Streptozotocin (STZ)-Induced Diabetes Model

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Protocol:

  • Acclimatize mice for one week with ad libitum access to standard chow and water.

  • Divide mice into control and experimental groups. Switch the experimental group to a high-fat diet.

  • After 4-8 weeks on the HFD, induce diabetes by intraperitoneal (IP) injection of a low dose of STZ (e.g., 40 mg/kg) for 5 consecutive days. The control group receives citrate buffer.

  • Prepare STZ solution fresh in cold citrate buffer immediately before injection.

  • Monitor blood glucose levels weekly from the tail vein. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for DMAQ-B1 treatment studies.

Intraperitoneal Glucose Tolerance Test (IPGTT)

Materials:

  • Diabetic mice (fasted for 6-8 hours)

  • Glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Timer

Protocol:

  • Fast mice for 6-8 hours with free access to water.

  • Record the body weight of each mouse.

  • At t=0, measure baseline blood glucose from a small tail snip.

  • Administer a 2 g/kg body weight dose of glucose solution via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot blood glucose levels over time and calculate the Area Under the Curve (AUC) for each group.

IPGTT_Workflow start Start fast Fast Mice (6-8 hours) start->fast baseline Measure Baseline Glucose (t=0) fast->baseline inject IP Injection of Glucose (2g/kg) baseline->inject measure Measure Blood Glucose (15, 30, 60, 90, 120 min) inject->measure analyze Plot Data and Calculate AUC measure->analyze end End analyze->end

Caption: IPGTT Experimental Workflow.
Insulin Tolerance Test (ITT)

Materials:

  • Diabetic mice (fasted for 4-6 hours)

  • Human regular insulin (diluted in sterile saline)

  • Glucometer and test strips

  • Timer

Protocol:

  • Fast mice for 4-6 hours with free access to water.

  • Record the body weight of each mouse.

  • At t=0, measure baseline blood glucose from a small tail snip.

  • Administer human regular insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.

  • Plot blood glucose levels as a percentage of the baseline level over time.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Appropriate measures should be taken to minimize animal suffering, and endpoints should be clearly defined.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of type 2 diabetes due to its selective activation of the insulin receptor's metabolic signaling pathway. The protocols outlined in these application notes provide a framework for the in vivo evaluation of DMAQ-B1 in relevant diabetic mouse models. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data to further elucidate the therapeutic potential of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Demethylasterriquinone B1

Author: BenchChem Technical Support Team. Date: December 2025

AN-DAQB1-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for Demethylasterriquinone B1. The method is designed to be a starting point for validation in a quality control environment. This compound is a selective insulin (B600854) receptor (IR) activator, and ensuring its purity is critical for reliable biological and pharmacological studies.[1]

Introduction

This compound (DAQ B1), a selective insulin receptor activator, is a valuable tool in diabetes and neuroscience research.[1] For its use in scientific research and drug development, a reliable analytical method to determine its purity is essential. High-Performance Liquid Chromatography (HPLC) is a precise and accurate technique for this purpose. This document provides a detailed protocol for the purity analysis of this compound by RP-HPLC.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade, ≥98%)

  • Water (HPLC grade, filtered and deionized)

  • Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The proposed chromatographic conditions are summarized in the table below.

ParameterProposed Condition
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2 for the detailed gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Proposed HPLC Chromatographic Conditions.

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030

Table 2: Proposed Gradient Elution Program.

Preparation of Solutions

2.4.1. Diluent Preparation: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

2.4.2. Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a small amount of DMSO (e.g., 1 mL).

  • Dilute to a final volume of 100 mL with the diluent in a volumetric flask.

  • Mix thoroughly to ensure complete dissolution.

2.4.3. Sample Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a small amount of DMSO (e.g., 2 mL).

  • Dilute to a final volume of 50 mL with the diluent in a volumetric flask.

  • Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Table 3: System Suitability Test (SST) Parameters.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test as described in section 2.5.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • After the analysis is complete, process the chromatograms.

Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for this analytical method.

G Figure 1: Preparation of Solutions Workflow cluster_std Standard Solution cluster_sample Sample Solution weigh_std Weigh 10 mg of This compound RS dissolve_std Dissolve in 1 mL DMSO weigh_std->dissolve_std dilute_std Dilute to 100 mL with Diluent dissolve_std->dilute_std mix_std Mix Thoroughly dilute_std->mix_std weigh_sample Weigh 25 mg of This compound Sample dissolve_sample Dissolve in 2 mL DMSO weigh_sample->dissolve_sample dilute_sample Dilute to 50 mL with Diluent dissolve_sample->dilute_sample filter_sample Filter through 0.45 µm Syringe Filter dilute_sample->filter_sample

Caption: Workflow for the preparation of standard and sample solutions.

G Figure 2: HPLC Analysis Workflow start Start Analysis equilibrate Equilibrate HPLC System start->equilibrate sst Perform System Suitability Test (SST) (Inject Standard 5x) equilibrate->sst check_sst SST Criteria Met? sst->check_sst inject_blank Inject Blank (Diluent) check_sst->inject_blank Yes fail Fail: Troubleshoot System check_sst->fail No inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution (Duplicate) inject_std->inject_sample process_data Process Chromatograms inject_sample->process_data calculate Calculate Purity process_data->calculate end_run End of Analysis calculate->end_run

Caption: Step-by-step workflow for the HPLC analysis.

Conclusion

The proposed RP-HPLC method provides a robust starting point for determining the purity of this compound. The method is designed to be selective and should be validated according to ICH guidelines or internal laboratory standard operating procedures before its implementation in a regulated environment. This includes, but is not limited to, specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

References

Application Notes: Demethylasterriquinone B1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylasterriquinone B1 (DMAQ-B1), also known as L-783,281, is a fungal-derived, non-peptidyl small molecule that has garnered significant interest as a selective insulin (B600854) receptor (IR) activator.[1] Its ability to mimic the metabolic effects of insulin without stimulating proliferative pathways makes it a valuable tool for diabetes research and a promising lead compound for the development of novel anti-diabetic therapies.[1] High-throughput screening (HTS) campaigns aimed at discovering novel IR activators can utilize DMAQ-B1 as a reference compound. This document provides detailed application notes and protocols for the use of DMAQ-B1 in HTS settings.

Mechanism of Action

DMAQ-B1 functions as a selective insulin receptor modulator (SIRM).[1] It selectively activates the insulin receptor tyrosine kinase (IRTK), stimulating the tyrosine phosphorylation of the IR β subunit.[2][3] This initiates a downstream signaling cascade that primarily involves the activation of insulin receptor substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt (also known as protein kinase B).[2][4] The activation of the PI3K/Akt pathway is responsible for the metabolic effects of insulin, such as glucose uptake.

A key feature of DMAQ-B1 is its selective signaling. While it robustly activates the metabolic PI3K/Akt pathway, it does not significantly activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is associated with cellular proliferation.[1] This selectivity is a significant advantage over insulin, which activates both pathways.[1]

DMAQ_B1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IR_beta IR β Subunit Phosphorylation IR->IR_beta Activates DMAQ_B1 This compound DMAQ_B1->IR IRS1 IRS-1 Phosphorylation IR_beta->IRS1 ERK ERK Kinase IR_beta->ERK No significant activation PI3K PI3-Kinase IRS1->PI3K Akt Akt Kinase PI3K->Akt Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Proliferative_Effects Proliferative Effects ERK->Proliferative_Effects

Caption: Signaling pathway of this compound (DMAQ-B1).

Application in High-Throughput Screening

DMAQ-B1 is an ideal positive control for HTS campaigns designed to identify novel small-molecule activators of the insulin receptor. Its known mechanism of action and quantifiable effects on downstream signaling events allow for the development of robust and reliable screening assays.

Quantitative Data for DMAQ-B1
ParameterTargetValueNotes
EC50 Insulin Receptor Tyrosine Kinase (IRTK)3 - 6 µM
EC50 Insulin-like Growth Factor 1 Receptor (IGF1R)100 µMDemonstrates selectivity for IR over IGF1R.
EC50 Epidermal Growth Factor Receptor (EGFR)100 µMDemonstrates selectivity for IR over EGFR.
Effective Concentration Insulin Secretion Stimulation10 µMDirectly stimulated insulin secretion up to 240% in normal rat pancreas.[4]

Experimental Protocols

The following are representative protocols for a primary high-throughput screen and a secondary confirmatory assay.

Primary HTS: In Vitro Insulin Receptor Tyrosine Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common HTS method for measuring kinase activity. The assay measures the phosphorylation of a substrate peptide by the insulin receptor kinase domain.

HTS_Workflow cluster_plate_prep Plate Preparation cluster_reagent_add Reagent Addition cluster_detection Detection Dispense_Compound Dispense Test Compounds & DMAQ-B1 (Control) Add_IRK Add Insulin Receptor Kinase Domain Dispense_Compound->Add_IRK Add_Substrate_ATP Add Biotinylated Substrate & ATP Add_IRK->Add_Substrate_ATP Incubate_1 Incubate at Room Temp Add_Substrate_ATP->Incubate_1 Add_Detection_Reagents Add Eu-labeled anti-pTyr Ab & SA-APC Incubate_1->Add_Detection_Reagents Incubate_2 Incubate in Dark Add_Detection_Reagents->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate

Caption: High-throughput screening workflow for IRTK activators.

Materials:

  • 384-well, low-volume, black assay plates

  • Recombinant human insulin receptor kinase domain

  • Biotinylated poly-GT peptide substrate

  • ATP

  • DMAQ-B1 (positive control)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • TR-FRET compatible plate reader

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds and DMAQ-B1 (as a concentration-response curve, e.g., from 0.1 to 100 µM) into the assay plate wells.

  • Enzyme Addition: Add 5 µL of insulin receptor kinase domain solution (final concentration, e.g., 5 nM) to all wells.

  • Initiation of Reaction: Add 5 µL of a solution containing the biotinylated substrate (final concentration, e.g., 200 nM) and ATP (final concentration, e.g., 10 µM) to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection reagent mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable buffer with EDTA to stop the reaction.

  • Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. The increase in this ratio corresponds to the level of substrate phosphorylation and thus, kinase activity. Determine EC50 values for active compounds.

Secondary Assay: Cell-Based Glucose Uptake

This protocol confirms the pro-metabolic activity of hits from the primary screen in a physiologically relevant cell model, such as 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]-glucose

  • Test compounds and DMAQ-B1

  • Insulin (positive control)

  • Cytochalasin B (inhibitor control)

  • Scintillation fluid and microplate scintillation counter

Protocol:

  • Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved for 2-4 hours prior to the assay.

  • Compound Treatment: Wash the cells twice with KRH buffer. Treat the cells with various concentrations of test compounds, DMAQ-B1 (e.g., 10 µM), or insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-deoxy-D-[3H]-glucose (final concentration, e.g., 0.1 mM, 0.5 µCi/well) and incubate for 10 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with 0.1% SDS.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Compare the glucose uptake in compound-treated cells to untreated and insulin-treated controls. Active compounds should show a significant increase in glucose uptake.

Conclusion

This compound is a critical tool for the discovery and characterization of new insulin receptor activators. Its well-defined and selective mechanism of action makes it an excellent positive control for both biochemical and cell-based high-throughput screening assays. The protocols outlined here provide a framework for utilizing DMAQ-B1 to identify and validate novel therapeutic candidates for the treatment of diabetes mellitus.

References

Demethylasterriquinone B1: A Potent Tool for Interrogating PI3K/Akt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylasterriquinone B1 (DMAQ-B1), a fungal-derived small molecule, has emerged as a valuable pharmacological tool for the investigation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. As a selective insulin (B600854) receptor (IR) activator, DMAQ-B1 offers a unique mechanism to stimulate this critical intracellular cascade, which governs a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1][2][3][4] Its ability to selectively activate the metabolic arm of the insulin signaling pathway, primarily through Akt activation without significant induction of the proliferative extracellular-regulated kinase (ERK) pathway, makes it an invaluable asset for dissecting the nuanced roles of PI3K/Akt signaling in various physiological and pathological contexts.[1][3]

These application notes provide a comprehensive overview of DMAQ-B1's mechanism of action, quantitative data on its activity, and detailed protocols for its use in cell-based assays to study the PI3K/Akt pathway.

Mechanism of Action

DMAQ-B1 acts as an insulin mimetic by directly activating the insulin receptor tyrosine kinase (IRTK).[1][2][5] This activation triggers the tyrosine phosphorylation of the IR β subunit and insulin receptor substrate-1 (IRS-1).[1][5] Phosphorylated IRS-1 then serves as a docking site for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream kinases, most notably Akt (also known as Protein Kinase B), through its phosphorylation at key residues such as Threonine 308 (T308) and Serine 473 (S473).[6][7] Activated Akt, in turn, phosphorylates a host of downstream targets to mediate diverse cellular responses.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing researchers with essential information for experimental design.

Table 1: In Vitro Activity of this compound

ParameterValueCell/SystemReference
IRTK Activation (EC50)3 - 6 µMIn vitro kinase assay[2][8]
IGF1R Activation (EC50)100 µMIn vitro kinase assay[2][8]
EGFR Activation (EC50)100 µMIn vitro kinase assay[2][8]
Effective Concentration (in vitro)2.5 - 10 µMPrimary cerebral microvascular endothelial cells (CMVECs)[6][7]
Effective Concentration (in vitro)5 µMPrimary cerebral microvascular endothelial cells (CMVECs)[6][7]
Effective Concentration (in vitro)30 - 100 µM3T3-L1 adipocytes[3]
Effective Concentration (in vivo)5 mg/kg (oral gavage)EAE-induced mice[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight506.59 g/mol [2]
FormulaC32H30N2O4[2]
SolubilitySoluble to 100 mM in DMSO[2]
Purity≥95%[2]
StorageDesiccate at -20°C[2]
CAS Number78860-34-1[2]

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DMAQ_B1 This compound IR Insulin Receptor (IR) DMAQ_B1->IR activates IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K (p85/p110) IRS1->PI3K recruits and activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (T308) Downstream Downstream Targets (e.g., FoxO1, GSK-3) Akt->Downstream phosphorylates Cellular_Response Cellular Responses (Growth, Survival, Metabolism) Downstream->Cellular_Response leads to

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Data Interpretation Cell_Culture 1. Cell Seeding & Culture DMAQ_B1_Treatment 2. Treatment with DMAQ-B1 (Dose-response and time-course) Cell_Culture->DMAQ_B1_Treatment Western_Blot 3a. Western Blot (p-Akt, Total Akt) DMAQ_B1_Treatment->Western_Blot Kinase_Assay 3b. PI3K/Akt Kinase Assay DMAQ_B1_Treatment->Kinase_Assay Viability_Assay 3c. Cell Viability/Proliferation Assay DMAQ_B1_Treatment->Viability_Assay Data_Analysis 4. Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Viability_Assay->Data_Analysis

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effects of DMAQ-B1 on the PI3K/Akt signaling pathway.

Protocol 1: Assessment of Akt Phosphorylation by Western Blotting

This protocol outlines the procedure to detect changes in the phosphorylation status of Akt at Serine 473 (a common activation marker) in response to DMAQ-B1 treatment.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, or a researcher-specific line)

  • Complete cell culture medium

  • This compound (DMAQ-B1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare a stock solution of DMAQ-B1 in DMSO (e.g., 10 mM).

    • Prepare working concentrations of DMAQ-B1 in complete culture medium (e.g., 0, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest DMAQ-B1 treatment.

    • Remove the culture medium and treat the cells with the prepared DMAQ-B1 concentrations for the desired time (e.g., 30 minutes, 1 hour, 4 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the denatured samples onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Add ECL substrate to the membrane and detect the chemiluminescent signal.

    • To control for protein loading, strip the membrane and re-probe with an antibody against total Akt.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal for each sample.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes how to measure changes in cell viability or proliferation in response to DMAQ-B1 treatment using the MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (DMAQ-B1)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Include wells with medium only for background control.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DMAQ-B1 in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (medium only wells).

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: In Vitro PI3K Kinase Activity Assay

This protocol provides a general framework for measuring the direct effect of DMAQ-B1 on PI3K activity. This is often performed using a purified PI3K enzyme and a substrate in a cell-free system. Commercially available PI3K activity assay kits are recommended for ease of use and reliability.

General Principle of Commercial Kits: Most kits utilize an ELISA-based format where PIP2 is coated on a microplate. The PI3K enzyme, in the presence of ATP and the test compound (DMAQ-B1), phosphorylates PIP2 to produce PIP3. A PIP3-specific binding protein conjugated to a detection molecule (e.g., HRP) is then added, and the amount of PIP3 produced is quantified colorimetrically or fluorometrically.

General Procedure (adapt to specific kit instructions):

  • Reagent Preparation:

    • Prepare all buffers, the PI3K enzyme, and ATP solution as per the kit's manual.

    • Prepare serial dilutions of DMAQ-B1 and a known PI3K inhibitor (positive control, e.g., Wortmannin or LY294002).

  • Kinase Reaction:

    • Add the PI3K enzyme to the PIP2-coated wells.

    • Add the DMAQ-B1 dilutions or control compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the recommended time and temperature to allow for PIP3 production.

  • Detection:

    • Stop the kinase reaction.

    • Add the PIP3 detector protein and incubate.

    • Wash the wells to remove unbound detector protein.

    • Add the substrate for the detection enzyme (e.g., TMB for HRP) and incubate to develop a signal.

    • Stop the development reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance or fluorescence using a microplate reader.

    • Calculate the PI3K activity as a percentage of the untreated control.

Conclusion

This compound is a powerful and selective tool for activating the PI3K/Akt signaling pathway. Its insulin-mimetic properties allow for the targeted study of this cascade's role in various cellular functions. The protocols provided here offer a robust framework for researchers to utilize DMAQ-B1 effectively in their investigations, contributing to a deeper understanding of PI3K/Akt signaling in health and disease. As with any experimental tool, appropriate controls and careful optimization are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Cell-Permeable Insulin Mimics in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global prevalence of diabetes mellitus necessitates the development of innovative therapeutic strategies beyond conventional insulin (B600854) injection. Cell-permeable insulin mimics, small molecules capable of activating the insulin signaling pathway, represent a promising class of orally bioavailable agents for diabetes research and drug development. These compounds offer the potential to overcome the limitations of protein-based therapies, such as poor stability, immunogenicity, and the need for parenteral administration.

This document provides detailed application notes on various classes of cell-permeable insulin mimics, their mechanisms of action, and comprehensive protocols for their evaluation. The included methodologies and data are intended to guide researchers in the screening, characterization, and development of novel insulin mimetics for the treatment of diabetes.

Classes of Cell-Permeable Insulin Mimics

Cell-permeable insulin mimics can be broadly categorized into two main classes based on their mechanism of action:

  • Insulin Receptor (IR) Agonists: These molecules directly bind to and activate the insulin receptor, initiating the downstream signaling cascade in the absence of insulin. They mimic the primary action of insulin.

  • Insulin Receptor (IR) Sensitizers: These compounds do not directly activate the IR but enhance its sensitivity to insulin. They potentiate the effects of endogenous or exogenous insulin, making them particularly relevant for conditions of insulin resistance.

Featured Insulin Mimetic Compounds

This document focuses on several well-characterized small molecule insulin mimics:

  • L-783,281: A nonpeptidyl fungal metabolite that acts as a direct insulin receptor agonist.[1]

  • Demethylasterriquinone B-1 (DMAQ-B1): Another fungal metabolite that functions as an orally active insulin mimetic.[2]

  • 4548-G05: A chaetochromin (B1236121) derivative that acts as a nonpeptidyl insulin mimetic by binding to the extracellular domain of the insulin receptor.[3]

  • TLK16998: A small molecule insulin receptor sensitizer (B1316253) that enhances insulin-stimulated receptor autophosphorylation.[4]

Data Presentation: Quantitative Analysis of Insulin Mimetic Activity

The following tables summarize the quantitative data for the featured cell-permeable insulin mimics, providing a basis for comparison of their in vitro and in vivo activities.

CompoundClassTarget Cell/SystemConcentration/DoseObserved EffectReference
L-783,281 IR AgonistSingle mouse pancreatic β-cells10 µmol/lIncreased intracellular Ca2+ to 178 ± 10% of basal levels.[5][6]
Single mouse pancreatic β-cells10 µmol/lInduced 12.2 ± 2.1 exocytotic events.[5][6]
DMAQ-B1 IR AgonistRat pancreas perfusion1 µM126% increase in peak effluent insulin concentration.[2]
Rat pancreas perfusion5 µM172% increase in peak effluent insulin concentration.[2]
Rat pancreas perfusion10 µM240% increase in peak effluent insulin concentration.[2]
Rat pancreas perfusion15 µM256% increase in peak effluent insulin concentration.[2]
Rat pancreas perfusion20 µM291% increase in peak effluent insulin concentration.[2]
4548-G05 IR AgonistDifferentiated C2C12 myotubes50 nmol/L (in combination with 5 nmol/L insulin)Synergistically enhanced insulin-stimulated IR activation.[3]
Differentiated C2C12 myotubes200 nmol/L (in combination with 50 nmol/L insulin)Synergistically enhanced insulin-stimulated glucose uptake.[3]
TLK16998 IR Sensitizer3T3-L1 adipocytes3.2 µmol/lEnhanced insulin-stimulated IR β-subunit and IRS-1 phosphorylation.[4]
3T3-L1 adipocytes8 µmol/lDetectable increase in insulin-stimulated 2-deoxy-D-glucose uptake.[4]
3T3-L1 adipocytes40 µmol/l10-fold increase in sensitivity to insulin in stimulating 2-deoxy-D-glucose uptake.[4][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by insulin and its mimics, as well as a typical experimental workflow for the screening and characterization of these compounds.

insulin_signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin/Mimic Insulin/Mimic IR Insulin Receptor (IR) Insulin/Mimic->IR Binding & Activation IRS IRS-1/2 IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt/PKB PIP3->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulation GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Insulin/Insulin Mimic Signaling Pathway for Glucose Uptake.

experimental_workflow cluster_screening Screening & Initial Characterization cluster_validation In Vivo Validation Compound_Library Compound Library IR_Binding_Assay Insulin Receptor Binding Assay Compound_Library->IR_Binding_Assay IR_Phospho_Assay Insulin Receptor Phosphorylation Assay IR_Binding_Assay->IR_Phospho_Assay Glucose_Uptake_Assay Glucose Uptake Assay IR_Phospho_Assay->Glucose_Uptake_Assay Hit_Compounds Hit Compounds Glucose_Uptake_Assay->Hit_Compounds Animal_Models Diabetic Animal Models (e.g., db/db mice) Hit_Compounds->Animal_Models OGTT Oral Glucose Tolerance Test (OGTT) Animal_Models->OGTT Blood_Glucose Blood Glucose Lowering OGTT->Blood_Glucose

Caption: Experimental Workflow for Insulin Mimic Drug Discovery.

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of cell-permeable insulin mimics.

Protocol 1: Insulin Receptor (IR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Kd or IC50) of a test compound to the insulin receptor.

Materials:

  • Human insulin receptor (recombinant or from cell lysates)

  • [¹²⁵I]-labeled insulin

  • Test compound (insulin mimic)

  • Unlabeled insulin (for standard curve)

  • Binding Buffer: 100 mM HEPES, 100 mM NaCl, 5 mM KCl, 1.3 mM MgSO₄, 1 mM EDTA, 10 mM glucose, 15 mM Sodium Acetate, 1% BSA, pH 7.6

  • 96-well microplates coated with anti-IR antibody

  • Gamma counter

Procedure:

  • Plate Coating: Coat a 96-well microplate with an anti-insulin receptor antibody overnight at 4°C.

  • Blocking: Wash the plate with Wash Buffer (PBS with 0.05% Tween-20) and block with 3% BSA in PBS for 1-2 hours at room temperature.

  • Receptor Immobilization: Add cell lysate or purified insulin receptor to each well and incubate for 2 hours at room temperature to allow the receptor to bind to the antibody.

  • Competitive Binding:

    • Add a constant concentration of [¹²⁵I]-labeled insulin to each well.

    • Add varying concentrations of the test compound or unlabeled insulin (for the standard curve) to the wells.

    • Incubate for 2.5 hours at 15°C with gentle agitation.[8]

  • Washing: Wash the wells three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of bound [¹²⁵I]-insulin against the log concentration of the competitor (test compound or unlabeled insulin). Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled insulin. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Protocol 2: Insulin Receptor Phosphorylation Assay (Western Blot)

Objective: To determine if a test compound can induce or enhance the phosphorylation of the insulin receptor β-subunit.

Materials:

  • Cell line expressing human insulin receptor (e.g., CHO-IR cells)

  • Test compound

  • Insulin (positive control)

  • Cell Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151) and anti-total-IR

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 15-30 minutes). Include a vehicle control and an insulin-treated positive control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with 100-200 µL of ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run at 100-120V.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-IR antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-IR antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated IR to total IR.

Protocol 3: Glucose Uptake Assay (2-Deoxy-D-[³H]glucose)

Objective: To measure the rate of glucose uptake in insulin-sensitive cells (e.g., 3T3-L1 adipocytes) in response to a test compound.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 24-well plate

  • Test compound

  • Insulin (positive control)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) with 0.2% BSA

  • 2-Deoxy-D-[³H]glucose

  • Cytochalasin B (inhibitor of glucose transport)

  • 0.1 M NaOH

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Preparation:

    • Differentiate 3T3-L1 preadipocytes to mature adipocytes in a 24-well plate.

    • Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Pre-incubation:

    • Wash the cells twice with warm KRH buffer.

    • Pre-incubate the cells with KRH buffer for 30 minutes at 37°C.

  • Treatment:

    • Add the test compound or insulin to the wells at the desired concentrations. Include a vehicle control.

    • For determining non-specific uptake, add cytochalasin B to a set of wells.

    • Incubate for 30 minutes at 37°C.

  • Glucose Uptake:

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL.

    • Incubate for 10 minutes at 37°C.

  • Termination of Uptake:

    • Stop the reaction by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with 0.5 mL of 0.1 M NaOH.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (wells with cytochalasin B) from all other values.

    • Normalize the data to the protein concentration in each well (determined from a parallel plate).

    • Express the results as fold-increase in glucose uptake compared to the vehicle control.

References

Application Notes and Protocols: Synthesis of Demethylasterriquinone B1 Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylasterriquinone B1 (DMAQ B1) is a natural product that has garnered significant interest as a selective insulin (B600854) receptor (IR) activator, making it a promising lead compound for the development of novel therapeutics for diabetes.[1][2][3] Structure-activity relationship (SAR) studies are crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of DMAQ B1 derivatives and summarizes key SAR data to guide future drug discovery efforts.

Introduction

This compound (DMAQ B1) selectively activates the insulin receptor tyrosine kinase (IRTK) with an EC50 value in the range of 3-6 µM.[1] This activation triggers the downstream signaling cascade, including the phosphorylation of the IR β subunit, activation of phosphatidylinositol 3-kinase (PI3K) and Akt, which are key mediators of the metabolic effects of insulin.[1][3][4] Notably, DMAQ B1 does not significantly activate the insulin-like growth factor 1 receptor (IGF1R) or the epidermal growth factor receptor (EGFR), highlighting its selectivity.[1] The synthesis of various derivatives of DMAQ B1 allows for the exploration of the chemical space around the core structure to identify modifications that enhance its therapeutic potential.

Data Presentation: Structure-Activity Relationship (SAR) of DMAQ B1 Derivatives

The following table summarizes the biological activity of selected DMAQ B1 derivatives. The data highlights the importance of specific structural features for insulin receptor activation. The general synthetic strategy involves the condensation of substituted indoles with a benzoquinone core.

CompoundR1R2R3R4IRTK Activation (EC50, µM)Notes
DMAQ B1 HH7-prenyl2-prenyl3 - 6Parent Compound
Derivative 1 MeH7-prenyl2-prenyl> 10Methylation of the indole (B1671886) nitrogen reduces activity.
Derivative 2 HHHH~ 25Loss of prenyl groups significantly decreases potency.
Derivative 3 HH7-prenylH~ 15The 2-prenyl group on the second indole is important for activity.
Derivative 4 HHH2-prenyl~ 20The 7-prenyl group on the first indole is critical for high potency.
Derivative 5 HOMe7-prenyl2-prenyl> 10Substitution on the benzoquinone ring can reduce activity.

Note: The EC50 values are approximate and compiled from various studies for comparative purposes.

Experimental Protocols

The synthesis of DMAQ B1 derivatives generally follows a convergent approach, involving the preparation of substituted indoles and their subsequent coupling to a benzoquinone core.

Protocol 1: Synthesis of Substituted Indoles (General Procedure)

This protocol describes the synthesis of prenylated indoles, which are key building blocks for DMAQ B1 derivatives.

Materials:

  • Indole or substituted indole

  • Prenyl bromide

  • Base (e.g., Sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching agent (e.g., Water)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the starting indole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., sodium hydride) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add prenyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired prenylated indole.

Protocol 2: Synthesis of the Dichloro-bis-indolyl-benzoquinone Core

This protocol details the acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone.

Materials:

  • Substituted indole 1 (e.g., 7-prenylindole)

  • Substituted indole 2 (e.g., 2-prenylindole)

  • 2,5-Dichlorobenzoquinone

  • Acid catalyst (e.g., Hydrochloric acid in a suitable solvent)

  • Solvent (e.g., Acetonitrile)

  • Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,5-dichlorobenzoquinone and the first substituted indole in acetonitrile.

  • Add the acid catalyst to the mixture and stir at room temperature for 4-6 hours.

  • Add the second substituted indole to the reaction mixture and continue stirring for another 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion of the condensation, add the oxidizing agent (DDQ) to the reaction mixture and stir for an additional 1-2 hours to oxidize the hydroquinone (B1673460) intermediate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2,5-dichloro-3,6-bis-(indol-3-yl)-[5]benzoquinone derivative.[6]

Protocol 3: Hydrolysis to DMAQ B1 Derivatives

This final step involves the conversion of the dichloro-benzoquinone derivative to the dihydroxy-benzoquinone final product.

Materials:

  • 2,5-Dichloro-3,6-bis-(indol-3-yl)-[5]benzoquinone derivative

  • Base (e.g., 4 N Potassium hydroxide)

  • Solvent mixture (e.g., THF/Ethanol)

  • 1N Hydrochloric acid

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dichloro-benzoquinone derivative in a mixture of THF and ethanol.

  • Add aqueous 4 N potassium hydroxide (B78521) to the solution at room temperature.[6]

  • Reflux the reaction mixture for 10 hours.[6]

  • Remove the organic solvents (THF and ethanol) in vacuo.

  • Acidify the crude mixture with 1N HCl.[6]

  • Extract the resulting solution with ethyl acetate (3 x 50 mL).[6]

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.[6]

  • Concentrate the solution and purify the residue by flash column chromatography to obtain the pure DMAQ B1 derivative.[6]

Mandatory Visualizations

Signaling Pathway of DMAQ B1

DMAQ_B1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMAQ_B1 DMAQ B1 IR Insulin Receptor (IR) DMAQ_B1->IR Binds IR_beta IR β-subunit (Tyrosine Kinase Domain) IR->IR_beta Activates IR_beta->IR_beta IRS1 IRS-1 IR_beta->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Promotes

Caption: DMAQ B1 signaling pathway.

Experimental Workflow for DMAQ B1 Derivative Synthesis

Synthesis_Workflow Indole Indole Starting Material Prenylation Protocol 1: Prenylation Indole->Prenylation Substituted_Indoles Substituted Indoles Prenylation->Substituted_Indoles Condensation Protocol 2: Condensation & Oxidation Substituted_Indoles->Condensation Benzoquinone 2,5-Dichlorobenzoquinone Benzoquinone->Condensation Dichloro_Core Dichloro-bis-indolyl-benzoquinone Condensation->Dichloro_Core Hydrolysis Protocol 3: Hydrolysis Dichloro_Core->Hydrolysis Final_Product DMAQ B1 Derivative Hydrolysis->Final_Product

Caption: Synthetic workflow for DMAQ B1 derivatives.

References

Application Notes and Protocols for Inducing Glucose Uptake in 3T3-L1 Adipocytes with DAQ B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylasterriquinone B1 (DAQ B1) is a selective small molecule activator of the insulin (B600854) receptor (IR).[1][2] It functions as an insulin mimetic, initiating the insulin signaling cascade to promote glucose uptake in insulin-sensitive cells like adipocytes.[3][4] This document provides detailed protocols for utilizing DAQ B1 to induce glucose uptake in the 3T3-L1 adipocyte cell line, a widely used in vitro model for studying adipogenesis and glucose metabolism.

DAQ B1 selectively activates the insulin receptor tyrosine kinase (IRTK) with an effective concentration (EC50) in the range of 3-6 μM.[1][3] This activation leads to the tyrosine phosphorylation of the IR β subunit and the subsequent engagement of the phosphatidylinositol 3-kinase (PI3K) and Akt signaling pathway, which is crucial for the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake.[1][2][3]

Data Summary

The following table summarizes the key quantitative data for the use of DAQ B1 in 3T3-L1 adipocytes based on available literature.

ParameterValueReferences
Compound Name This compound (DAQ B1)[1][2]
Target Insulin Receptor (IR)[1][2]
EC50 for IR Activation 3 - 6 μM[1][3]
Mechanism of Action Activates IR, leading to phosphorylation of IR β subunit and activation of PI3K/Akt pathway.[1][2][3]
Effect on Glucose Uptake Induces glucose uptake in adipocytes.[1][3]
Cell Line 3T3-L1 Adipocytes[5]

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol details the steps to differentiate 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Insulin (bovine)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Preadipocyte Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation (Day 0): Two days after the cells reach 100% confluency, replace the medium with differentiation medium I (DMEM with 10% FBS, 1 μM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).

  • Insulin Stimulation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).

  • Maturation (Day 4 onwards): After another 48 hours, switch to maintenance medium (DMEM with 10% FBS). Replace the medium every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12.

DAQ B1 Treatment and Glucose Uptake Assay

This protocol describes how to treat differentiated 3T3-L1 adipocytes with DAQ B1 and measure the subsequent glucose uptake. A common method is the 2-deoxy-D-[³H]-glucose uptake assay.

Materials:

  • Differentiated 3T3-L1 adipocytes (in 12-well or 24-well plates)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • DAQ B1 stock solution (dissolved in DMSO)

  • Insulin stock solution (positive control)

  • 2-deoxy-D-[³H]-glucose

  • Cytochalasin B

  • Scintillation fluid

  • Lysis buffer (e.g., 0.1% SDS in PBS)

Protocol:

  • Serum Starvation: Wash the differentiated 3T3-L1 adipocytes twice with warm PBS and then incubate in serum-free DMEM for 2-4 hours at 37°C.

  • Pre-incubation: Wash the cells twice with KRH buffer.

  • Treatment: Incubate the cells with KRH buffer containing various concentrations of DAQ B1 (e.g., 0.1, 1, 5, 10, 25 μM) for 30-60 minutes at 37°C. Include a vehicle control (DMSO), a positive control (e.g., 100 nM insulin), and a negative control with cytochalasin B (an inhibitor of glucose transport) to determine non-specific uptake.

  • Glucose Uptake: Add 2-deoxy-D-[³H]-glucose (final concentration ~0.5 μCi/mL) to each well and incubate for 5-10 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the fold change in glucose uptake relative to the vehicle control.

Visualizations

Signaling Pathway of DAQ B1-Induced Glucose Uptake

DAQ_B1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular DAQ_B1 DAQ B1 IR Insulin Receptor (IR) DAQ_B1->IR Binds and Activates PI3K PI3K IR->PI3K Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Fuses with Membrane Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake Akt Akt (PKB) PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4_transporter Enters Cell

Caption: Signaling pathway of DAQ B1-induced glucose uptake in adipocytes.

Experimental Workflow for Glucose Uptake Assay

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Assay cluster_analysis Data Analysis differentiate 1. Differentiate 3T3-L1 Preadipocytes to Adipocytes starve 2. Serum Starve Differentiated Adipocytes differentiate->starve treat 3. Treat with DAQ B1 (or controls) starve->treat add_glucose 4. Add Radiolabeled 2-deoxy-D-glucose treat->add_glucose stop_reaction 5. Stop Uptake and Wash Cells add_glucose->stop_reaction lyse 6. Lyse Cells stop_reaction->lyse count 7. Measure Radioactivity lyse->count analyze 8. Normalize and Analyze Data count->analyze

Caption: Experimental workflow for measuring DAQ B1-induced glucose uptake.

References

Troubleshooting & Optimization

Demethylasterriquinone B1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Demethylasterriquinone B1 (DMAQ B1).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C and desiccated.[1][2] Following these conditions, the compound is reported to be stable for at least four years.[3]

Q2: How should I store stock solutions of this compound?

The stability of this compound in solution is dependent on the storage temperature. For stock solutions, it is recommended to:

  • Store at -80°C for up to 6 months.[4]

  • Store at -20°C for up to 1 month.[4]

To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in several organic solvents. The following table summarizes its solubility:

SolventMaximum Concentration
DMSO100 mM[1][2]
DMF15 mg/mL[3]
Ethanol10 mg/mL[3]
DMF:PBS (pH 7.2) (1:4)0.20 mg/mL[3]

Q4: Is this compound sensitive to light or air?

While specific data on light and air sensitivity is limited, general best practices for handling quinone-containing compounds suggest minimizing exposure to light and oxygen. The recommendation to store the solid compound in a desiccated environment indicates a potential sensitivity to moisture.[1][2]

Q5: What are the known incompatibilities for this compound?

This compound may be incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[5] Contact with these materials should be avoided to prevent degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity in my experiment. Improper storage of the compound or stock solution leading to degradation.Verify that the solid compound has been stored at -20°C under dessication. For stock solutions, ensure they were stored at -80°C for no longer than 6 months or -20°C for no longer than 1 month.[4] Prepare fresh stock solutions from solid material if degradation is suspected.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[4]
Precipitate observed in my stock solution after thawing. The concentration of the solution may be too high for the storage temperature.Gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolving the compound.[2] Consider preparing a more dilute stock solution if the issue persists.
Difficulty dissolving the solid compound. Incomplete dissolution.For higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath to facilitate dissolution.[2]

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

  • Pre-use Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour.[2] This prevents condensation of moisture inside the vial.

  • Weighing: In a suitable chemical fume hood, weigh the desired amount of the powdered compound.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration. To aid dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath.[2]

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, light-protecting vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Ensure the vials are tightly sealed to prevent solvent evaporation and exposure to moisture.

Visualizations

DMAQ_B1_Handling_Workflow cluster_solid Solid Compound Handling cluster_solution Stock Solution Preparation & Storage start Receive Solid DMAQ B1 store_solid Store at -20°C (Desiccate) start->store_solid Long-term Storage equilibrate Equilibrate to Room Temperature store_solid->equilibrate Before Use weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution_short Store at -20°C (≤ 1 month) aliquot->store_solution_short Short-term store_solution_long Store at -80°C (≤ 6 months) aliquot->store_solution_long Long-term use Use in Experiment store_solution_short->use store_solution_long->use

Caption: Workflow for handling and storage of this compound.

DMAQ_B1_Signaling_Pathway DMAQ_B1 This compound IR Insulin (B600854) Receptor (IR) DMAQ_B1->IR Activates PI3K PI 3-Kinase IR->PI3K Activates ERK ERK IR->ERK Akt Akt PI3K->Akt Activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes No_Activation No Activation

Caption: Signaling pathway of this compound.

References

Technical Support Center: Demethylasterriquinone B1 (DMAQ-B1) Handling and Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Demethylasterriquinone B1 (DMAQ-B1).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMAQ-B1) and what are its key properties?

A1: this compound (DMAQ-B1), also known as L-783,281, is a natural fungal metabolite that acts as a selective insulin (B600854) receptor (IR) activator. It mimics the metabolic effects of insulin by stimulating the IR tyrosine kinase, leading to the activation of the PI3K/Akt signaling pathway without significantly affecting the proliferative ERK/MAPK pathway. Its selective action makes it a valuable tool for studying glucose metabolism and insulin signaling.

Q2: What are the known solubilities of DMAQ-B1 in common laboratory solvents?

A2: DMAQ-B1 is a hydrophobic compound with poor solubility in aqueous solutions. However, it is soluble in several organic solvents. The table below summarizes the reported solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)
DMSO10 - 50.66~20 - 100
DMF15~29.6
Ethanol10~19.7
DMF:PBS (pH 7.2) (1:4)0.20~0.4

Data compiled from multiple sources.[1][2]

Q3: My DMAQ-B1, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening?

A3: This is a common issue known as "antisolvent precipitation." When a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the organic solvent disperses, and the compound's concentration exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate or "crash out" of solution.

Q4: What is the general mechanism of action of DMAQ-B1?

A4: DMAQ-B1 selectively activates the insulin receptor (IR), initiating a signaling cascade that is crucial for metabolic processes. Upon binding, it promotes the autophosphorylation of the IR, which then leads to the phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Activated Akt is a key regulator of glucose metabolism.[3][4]

DMAQ_B1_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates DMAQ_B1 DMAQ-B1 DMAQ_B1->IR activates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects promotes

Figure 1: Simplified signaling pathway of this compound.

Troubleshooting Guides

This section provides structured guidance to overcome common issues encountered when working with DMAQ-B1.

Problem: Precipitation of DMAQ-B1 upon dilution in aqueous buffer.

Logical Workflow for Troubleshooting Precipitation

Troubleshooting_Precipitation Start Precipitation Observed Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Increase_DMSO Increase final DMSO (if cell line tolerates) Check_DMSO->Increase_DMSO No Stepwise_Dilution Perform Stepwise Dilution Check_DMSO->Stepwise_Dilution Yes Solution_Clear Solution Clear? Increase_DMSO->Solution_Clear Use_Cosolvent Use a Co-solvent (e.g., PEG400, Tween 80) Use_Cyclodextrin Use Cyclodextrin (B1172386) Encapsulation Use_Cosolvent->Use_Cyclodextrin Reassess Re-evaluate Strategy Use_Cyclodextrin->Reassess Stepwise_Dilution->Solution_Clear Solution_Clear->Use_Cosolvent No Proceed Proceed with Experiment Solution_Clear->Proceed Yes

Figure 2: Decision tree for troubleshooting DMAQ-B1 precipitation.

Solution 1: Optimize DMSO Concentration and Dilution Technique

  • Final DMSO Concentration: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity. However, some cell lines can tolerate up to 1%. Determine the tolerance of your specific cell line.

  • Stepwise Dilution: Instead of diluting your DMSO stock directly into the final volume of aqueous buffer, perform a series of stepwise dilutions. This gradual reduction in the organic solvent concentration can help prevent the compound from precipitating.

Solution 2: Employ a Co-solvent System

  • For challenging applications, particularly in vivo studies, a co-solvent system can be effective. Common co-solvents include polyethylene (B3416737) glycol 400 (PEG400), Tween 80, and carboxymethyl cellulose (B213188) (CMC). These agents help to keep the hydrophobic compound solubilized in the aqueous environment.

Solution 3: Utilize Cyclodextrin Encapsulation

  • Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate hydrophobic molecules like DMAQ-B1, forming an inclusion complex that is more soluble in water.[5] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[2]

Experimental Protocols

Protocol 1: Preparation of a DMAQ-B1 Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of DMAQ-B1 in DMSO for subsequent dilution in aqueous buffers for in vitro assays.

Materials:

  • This compound (powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of DMAQ-B1 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Workflow for Preparing a DMAQ-B1 Stock Solution

Stock_Solution_Workflow Weigh Weigh DMAQ-B1 Powder Add_DMSO Add DMSO to Desired Concentration Weigh->Add_DMSO Mix Vortex/Sonicate until Dissolved Add_DMSO->Mix Aliquot Aliquot into Single-Use Tubes Mix->Aliquot Store Store at -20°C or -80°C Aliquot->Store

References

Technical Support Center: Managing Cytotoxicity of Demethylasterriquinone B1 (DMAR-B1) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific cytotoxicity of Demethylasterriquinone B1 (DMAR-B1) is limited. This guide is based on the known pharmacological properties of the compound and general principles of cell culture and toxicology. Researchers should perform their own dose-response experiments to determine the optimal and cytotoxic concentrations for their specific cell models.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for DMAR-B1?

This compound is a selective insulin (B600854) receptor (IR) activator.[1] It selectively stimulates the tyrosine kinase activity of the insulin receptor, leading to the activation of the PI3K/Akt signaling pathway.[1][2] Notably, it does not significantly activate the ERK/MAPK pathway, which is associated with proliferative effects.[3]

Q2: At what concentrations should I start my experiments to minimize cytotoxicity?

The effective concentration (EC50) for DMAR-B1 to activate the insulin receptor tyrosine kinase is in the range of 3-6 µM.[1] It is recommended to start with a concentration range around the EC50 and perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Starting with a range from 1 µM to 20 µM is a reasonable approach.

Q3: Is DMAR-B1 expected to be cytotoxic?

While DMAR-B1 is designed to be a selective agonist, high concentrations of any compound can lead to off-target effects and cytotoxicity. The mechanism of potential cytotoxicity is not well-documented, but it could be due to supraphysiological activation of the PI3K/Akt pathway, off-target kinase inhibition, or other unknown mechanisms. It is crucial to experimentally determine the cytotoxic threshold in your cell line.

Q4: What are the signs of cytotoxicity I should look for?

Signs of cytotoxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface (for adherent cells), or membrane blebbing.

  • Increased presence of floating dead cells in the culture medium.

  • Activation of apoptotic pathways, which can be measured by assays like Annexin V staining.

  • Increased release of lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating membrane damage.

Q5: How should I prepare and store DMAR-B1 to maintain its stability and minimize potential issues?

DMAR-B1 is soluble in DMSO up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution in sterile DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C, desiccated.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

Troubleshooting Guide

Issue 1: High levels of cell death even at concentrations close to the reported EC50.

  • Potential Cause: Cell line sensitivity. Different cell lines can have varying sensitivities to a compound.

    • Solution: Perform a careful dose-response study with a wider range of concentrations to determine the IC50 (inhibitory concentration 50%) for cytotoxicity in your specific cell line. Start with concentrations as low as 0.1 µM.

  • Potential Cause: Solvent toxicity. High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO as your highest DMAR-B1 concentration) in all experiments to account for any solvent effects.

  • Potential Cause: Compound instability. The compound may have degraded, or the stock solution may be at an incorrect concentration.

    • Solution: Use a fresh vial of DMAR-B1 or prepare a new stock solution. Confirm the concentration of your stock solution if possible.

Issue 2: Inconsistent results and high variability between experiments.

  • Potential Cause: Inconsistent cell health and density.

    • Solution: Ensure you are using cells from a consistent passage number and that they are in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density for all experiments.

  • Potential Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of multi-well plates for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium.

  • Potential Cause: Contamination.

    • Solution: Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[4]

Issue 3: Unexpected morphological changes in cells treated with DMAR-B1.

  • Potential Cause: On-target effects on cell signaling. The activation of the PI3K/Akt pathway can influence cell size, morphology, and adhesion.

    • Solution: Document these changes with microscopy. Correlate the morphological changes with signaling pathway activation by performing western blots for phosphorylated Akt.

  • Potential Cause: Off-target effects. At higher concentrations, DMAR-B1 might interact with other cellular targets.

    • Solution: Try to rescue the phenotype with inhibitors of the suspected off-target pathway if known. It is important to operate within a concentration window where the on-target effects are maximized and off-target effects are minimized.

Quantitative Data Summary

ParameterValueSource
EC50 for Insulin Receptor Tyrosine Kinase (IRTK) Activation 3 - 6 µM[1]
EC50 for IGF1R Activation > 100 µM[1]
EC50 for EGFR Activation > 100 µM[1]
Solubility in DMSO up to 100 mM[1]

Signaling Pathway and Experimental Workflow Diagrams

DMAR_B1_Signaling_Pathway DMAR_B1 This compound IR Insulin Receptor (IR) DMAR_B1->IR PI3K PI3K IR->PI3K ERK ERK/MAPK Pathway IR->ERK No significant activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Proliferative_Effects Proliferative Effects ERK->Proliferative_Effects

Caption: DMAR-B1 Signaling Pathway.

Cytotoxicity_Workflow start Start: Cell Seeding dose_response Dose-Response Treatment (e.g., 0.1 - 100 µM DMAR-B1) start->dose_response viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response->viability_assay ic50 Determine IC50 for Cytotoxicity viability_assay->ic50 high_cytotoxicity High Cytotoxicity Observed? ic50->high_cytotoxicity apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay ldh_assay Membrane Integrity Assay (LDH Release) ic50->ldh_assay check_params Check Experimental Parameters (Solvent, Cell Health, etc.) high_cytotoxicity->check_params optimize Optimize Concentration Range (Below IC50) high_cytotoxicity->optimize No check_params->dose_response proceed Proceed with Target-Oriented Experiments optimize->proceed

Caption: Cytotoxicity Assessment Workflow.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • DMAR-B1 stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DMAR-B1 in complete culture medium. Remove the old medium from the cells and add 100 µL of the DMAR-B1 dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete culture medium

  • DMAR-B1 stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions of the commercial kit.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • DMAR-B1 stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of DMAR-B1 for the chosen duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry analysis software.

References

Troubleshooting inconsistent results in DAQ B1 glucose uptake assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues they may encounter while using the DAQ B1 Glucose Uptake Assay.

Frequently Asked Questions (FAQs)

Q1: What are the appropriate positive and negative controls for the DAQ B1 glucose uptake assay?

A1:

  • Positive Control: Insulin is a commonly used positive control for stimulating glucose uptake in responsive cell types like adipocytes and muscle cells. It works by promoting the translocation of GLUT4 transporters to the cell surface.[1]

  • Negative Control (Inhibition): To ensure the assay is measuring specific glucose uptake, use well-characterized glucose transporter inhibitors. Common choices include:

    • Cytochalasin B: A potent inhibitor of GLUT1, GLUT2, and GLUT4.[1]

    • Phloretin: A broad-spectrum inhibitor of GLUTs.[1][2]

    • WZB117: A specific GLUT1 inhibitor.[1]

  • Vehicle Control: It is essential to treat a set of cells with the same solvent (e.g., DMSO) used to dissolve any test compounds or inhibitors. This controls for any effects of the solvent itself.[1]

Q2: Why is serum starvation a necessary step, and what is the optimal duration?

A2: Serum starvation is a critical step to lower basal glucose uptake and increase the sensitivity of cells to stimulation (e.g., by insulin).[1] Growth factors present in serum can activate signaling pathways that lead to the translocation of glucose transporters to the cell membrane, resulting in high background glucose uptake.[1] The optimal starvation period can vary between cell types. While overnight starvation is common, shorter periods of 2-4 hours or using low-serum media (e.g., 0.5% FBS) may be necessary for sensitive cell lines to prevent stress and detachment.[1][3]

Q3: I am observing high background signal in my assay. What are the common causes and solutions?

A3: High background signal can be caused by several factors:

  • Incomplete Washing: Residual fluorescent glucose analog in the wells is a major source of high background. Ensure thorough and consistent washing of cells with ice-cold PBS after incubation with the glucose analog.[1]

  • High Basal Glucose Uptake: If cells are not properly starved, they may exhibit high glucose uptake even without stimulation. Optimize the serum starvation step as described in Q2.[1]

  • Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence. It is important to have control wells with cells that have not been treated with the fluorescent glucose analog to measure this baseline fluorescence.[4]

Q4: My signal-to-noise ratio is low. How can I improve it?

A4: A low signal-to-noise ratio can be due to either low specific uptake or high background.

  • Optimize Incubation Time: The incubation time with the glucose analog is critical. Shorter times are often used to measure the initial rate of uptake, as longer incubations can lead to saturation.[1] However, if the signal is too low, a slightly longer incubation may be necessary. This should be determined empirically for your specific cell type.

  • Check Cell Health and Density: Ensure that cells are healthy, viable, and seeded at an appropriate density. Over-confluent or unhealthy cells may not respond well to stimulation.

  • Verify Reagent Concentrations: Confirm that all reagents, including the glucose analog and any stimulators like insulin, are used at their optimal concentrations. A dose-response experiment can help determine the ideal concentration for your experimental setup.[1]

Q5: What could cause high variability between replicate wells?

A5: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results. Ensure a homogenous cell suspension and careful seeding technique.[1]

  • Edge Effects: Wells on the outer edges of a multi-well plate are prone to "edge effects" due to gradients in temperature and humidity. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[1]

  • Inconsistent Incubation Times: Stagger the addition of reagents to ensure that all wells have the same incubation time, especially for time-sensitive steps like glucose analog uptake and stimulation.[1]

  • Pipetting Errors: Small variations in pipetting volumes can lead to significant differences in results. Ensure your pipettes are calibrated and use careful pipetting techniques.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results

This is a common issue that can be addressed by systematically evaluating the experimental workflow.

G cluster_solutions Potential Solutions start Start: Inconsistent Results check_seeding Review Cell Seeding Protocol - Consistent cell numbers? - Even distribution? start->check_seeding check_reagents Verify Reagent Preparation - Freshly prepared? - Correct concentrations? - Proper storage? check_seeding->check_reagents If seeding is consistent sol_seeding Re-optimize seeding density and technique. check_seeding->sol_seeding check_timing Examine Incubation Timings - Are all wells treated for the same duration for critical steps? check_reagents->check_timing If reagents are correct sol_reagents Prepare fresh reagents from stock for each experiment. check_reagents->sol_reagents check_washing Assess Washing Steps - Consistent number of washes? - Complete removal of buffer? check_timing->check_washing If timing is precise sol_timing Use a multichannel pipette or stagger reagent addition. check_timing->sol_timing edge_effects Consider Edge Effects - Are outer wells avoided? check_washing->edge_effects If washing is thorough sol_washing Automate washing steps if possible, or be meticulous. check_washing->sol_washing check_plate_reader Check Plate Reader Settings - Correct excitation/emission? - Consistent read height? resolve Problem Resolved check_plate_reader->resolve If settings are optimal edge_effects->check_plate_reader If edge effects are minimized sol_edge Fill outer wells with PBS/media and do not use for samples. edge_effects->sol_edge G cluster_solutions Potential Solutions start Start: High Background check_washing Review Washing Protocol - Number of washes sufficient? - Using ice-cold PBS? start->check_washing check_starvation Evaluate Serum Starvation - Duration optimal for cell type? - Is media truly serum-free? check_washing->check_starvation If washing is adequate sol_washing Increase number of washes (e.g., from 3 to 5). check_washing->sol_washing check_autofluorescence Measure Autofluorescence - Include wells with cells but no fluorescent glucose analog. check_starvation->check_autofluorescence If starvation is optimal sol_starvation Increase starvation time or use low-serum media. check_starvation->sol_starvation check_analog_conc Check Glucose Analog Concentration - Is the concentration too high? check_autofluorescence->check_analog_conc If autofluorescence is subtracted sol_autofluorescence Subtract the average fluorescence of 'no-analog' control wells. check_autofluorescence->sol_autofluorescence resolve Background Reduced check_analog_conc->resolve If concentration is optimized sol_analog_conc Perform a titration to find the optimal concentration of the glucose analog. check_analog_conc->sol_analog_conc G cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates GLUT4_membrane GLUT4 Glucose Glucose Glucose->GLUT4_membrane uptake PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_membrane fuses

References

Demethylasterriquinone B1 (DMAQ-B1) and Akt Activation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Demethylasterriquinone B1 (DMAQ-B1). This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the use of DMAQ-B1, with a specific focus on its role in activating the Akt signaling pathway. If you are experiencing issues with observing Akt activation, this resource is designed to help you identify and resolve potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I treated my cells with DMAQ-B1, but I'm not seeing an increase in Akt phosphorylation. Is this expected?

No, this is not the expected outcome based on published literature. This compound is a known selective activator of the insulin (B600854) receptor (IR).[1][2][3] Activation of the IR initiates a downstream signaling cascade that includes the activation of PI 3-kinase and subsequent phosphorylation of Akt.[3][4] Therefore, a lack of Akt activation suggests a potential issue within the experimental setup.

Q2: How does DMAQ-B1 activate the Akt pathway?

DMAQ-B1 acts as a small-molecule insulin mimetic. It selectively binds to and activates the insulin receptor (IR), stimulating its tyrosine kinase activity.[1][2] This leads to the phosphorylation of insulin receptor substrate proteins (IRS), which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which serves as a docking site for Akt and its upstream kinase, PDK1. This co-localization facilitates the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), leading to its full activation.[4][5]

Troubleshooting Guide: Why is My DMAQ-B1 Not Activating Akt?

If you are not observing the expected increase in Akt phosphorylation (p-Akt), systematically review the following experimental variables.

Issues with Compound Integrity and Handling

Proper handling of DMAQ-B1 is critical for maintaining its biological activity.

  • Problem: Compound Degradation.

    • Solution: DMAQ-B1 powder should be stored desiccated at -20°C.[2] Prepare stock solutions in high-quality, anhydrous DMSO at a high concentration (e.g., 50-100 mM).[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[2][3] When thawing an aliquot, allow it to come to room temperature before opening to prevent condensation.

  • Problem: Instability in Aqueous Media.

    • Solution: Quinone-based compounds can be reactive and may have limited stability in aqueous cell culture media.[6][7] Prepare the final working dilution of DMAQ-B1 in your cell culture medium immediately before treating your cells. Do not store the compound in aqueous solutions.

  • Problem: Incorrect Final Concentration.

    • Solution: The effective concentration for IR activation (EC50) is between 3-6 µM.[2] Successful in-vitro experiments have used DMAQ-B1 in the range of 2.5 µM to 10 µM for Akt activation.[8] Perform a dose-response experiment within this range (e.g., 1, 5, 10, 25 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Suboptimal Cell Culture and Treatment Conditions

The state of your cells can significantly impact their response to stimuli.

  • Problem: High Basal Akt Activity.

    • Solution: Many cell lines, particularly cancer cells, exhibit high baseline levels of p-Akt due to the presence of growth factors in serum or underlying mutations (e.g., PTEN loss). This can mask the stimulating effect of DMAQ-B1. To reduce basal activity, serum-starve your cells for 4-18 hours in a low-serum (e.g., 0.1-0.5% FBS) or serum-free medium before treatment.[9][10]

  • Problem: Incorrect Treatment Duration.

    • Solution: Akt phosphorylation is a rapid and often transient event. An incorrect time point for cell lysis could miss the peak of activation. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the optimal treatment duration for observing maximal p-Akt levels.[9]

  • Problem: Cell-Type Specificity.

    • Solution: Ensure your cell line expresses the insulin receptor. While most do, the expression level can vary, affecting the magnitude of the response. Additionally, the internal signaling machinery can differ between cell types, potentially altering the signaling dynamics.[11]

Flaws in Protein Extraction and Western Blotting Technique

Detecting phosphorylated proteins requires specific precautions to prevent their dephosphorylation during sample processing.

  • Problem: Phosphatase Activity.

    • Solution: This is one of the most common reasons for failing to detect phosphorylated proteins. When cells are lysed, phosphatases are released and can rapidly remove phosphate (B84403) groups from Akt. Crucially, your lysis buffer must contain a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) in addition to protease inhibitors.[1][12][13] Keep samples on ice at all times during preparation.[1]

  • Problem: Inappropriate Blocking Reagent.

    • Solution: When probing for phospho-proteins, avoid using non-fat milk as a blocking agent. Milk contains high levels of the phosphoprotein casein, which can lead to high background due to non-specific binding of the anti-phospho antibody. Use 3-5% Bovine Serum Albumin (BSA) in TBST for both the blocking step and antibody dilutions.[1][13][14]

  • Problem: Incorrect Buffers.

    • Solution: Avoid using Phosphate-Buffered Saline (PBS) for wash steps or antibody dilutions, as the free phosphate can compete with the antibody for binding to the phospho-epitope. Use Tris-Buffered Saline with Tween-20 (TBST) instead.[1]

  • Problem: Lack of Proper Controls.

    • Solution: Your experiment must include appropriate controls to be interpretable.

      • Positive Control: Treat cells with a known Akt activator like insulin (e.g., 100 nM for 15 minutes) or use a cell lysate from a line known to have high p-Akt (e.g., PTEN-null cells like PC3 or U87MG). This confirms your Western blot procedure and antibodies are working correctly.[15][16]

      • Negative Control: A vehicle-only control (e.g., DMSO at the same final concentration as your DMAQ-B1 treatment) is essential.[9]

      • Loading Control: Always probe your blot for Total Akt . This is critical to confirm that any changes you see in p-Akt are due to a change in phosphorylation status, not a difference in the amount of protein loaded in each lane.[5]

Data Presentation and Key Parameters

The following tables summarize key experimental parameters for using DMAQ-B1 and troubleshooting Akt activation assays.

Table 1: DMAQ-B1 Properties and Handling

Parameter Recommendation Source(s)
Storage (Powder) -20°C, Desiccated [2]
Solvent DMSO (anhydrous) [2]
Stock Solution 50-100 mM in DMSO [2]
Stock Storage Aliquot; -80°C (6 mo) or -20°C (1 mo) [2][3]
EC50 (IRTK) 3 - 6 µM [2]
Working Conc. 2.5 - 10 µM (cell-based p-Akt) [8]

| Final DMSO Conc. | < 0.5% in media to avoid toxicity | N/A |

Table 2: Recommended Controls for Akt Activation Western Blot

Control Type Purpose Example Source(s)
Positive Control Validate assay and antibody performance Treat cells with Insulin (100 nM, 15 min) [17]
Negative Control Establish baseline and vehicle effect Vehicle (DMSO) treated cells [9]
Loading Control Normalize for protein loading differences Probe for Total Akt [5]

| Inhibitor Control | Confirm pathway specificity (optional) | Pre-treat with PI3K inhibitor (e.g., LY294002) |[18] |

Experimental Protocols & Visualizations

DMAQ-B1 Signaling Pathway

// Nodes DMAQ_B1 [label="DMAQ-B1", fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="Insulin Receptor\n(IR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRS [label="IRS", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nMetabolic Effects", shape=oval, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DMAQ_B1 -> IR [color="#202124"]; IR -> IRS [label=" pY", fontcolor="#5F6368", color="#202124"]; IRS -> PI3K [label=" Activates", fontcolor="#5F6368", color="#202124"]; PIP2 -> PIP3 [style=dashed, arrowhead=open, label=" PI3K", fontcolor="#5F6368", color="#34A853"]; PIP3 -> PDK1 [label=" Recruits", fontcolor="#5F6368", color="#202124"]; PIP3 -> Akt [label=" Recruits", fontcolor="#5F6368", color="#202124"]; PDK1 -> pAkt [label=" pT308", fontcolor="#5F6368", color="#202124"]; mTORC2 -> pAkt [label=" pS473", fontcolor="#5F6368", color="#202124"]; Akt -> pAkt [style=invis]; pAkt -> Downstream [color="#202124"]; } end_dot Caption: DMAQ-B1 activates the Insulin Receptor, leading to PI3K-mediated Akt phosphorylation.

Troubleshooting Workflow

// Nodes Start [label="No p-Akt Signal Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Compound [label="Step 1: Verify Compound & Dosing\n- Fresh aliquot?\n- Correct concentration range?\n- Prepared fresh in media?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Cells [label="Step 2: Check Cell Conditions\n- Serum starved?\n- Correct treatment time?\n- Viable cells?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Lysis [label="Step 3: Review Lysis Protocol\n- Lysis buffer contains\nphosphatase inhibitors?\n- Samples kept cold?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_WB [label="Step 4: Review Western Blot Protocol\n- BSA blocking?\n- TBST buffer?\n- Total Akt as loading control?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Controls [label="Step 5: Run Controls\n- Positive control (Insulin) works?\n- Vehicle control is negative?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Compound [color="#202124"]; Check_Compound -> Check_Cells [color="#202124"]; Check_Cells -> Check_Lysis [color="#202124"]; Check_Lysis -> Check_WB [color="#202124"]; Check_WB -> Check_Controls [color="#202124"]; Check_Controls -> Resolved [color="#202124"]; } end_dot Caption: A logical workflow for troubleshooting failed Akt activation experiments.

Protocol: Western Blot for Phospho-Akt (Ser473/Thr308)

This protocol is a general guideline. Optimization of antibody concentrations and incubation times is recommended.

  • Cell Culture and Treatment:

    • Plate cells to reach 70-80% confluency on the day of the experiment.

    • Serum-starve cells for 4-18 hours (as optimized for your cell line).

    • Prepare fresh working dilutions of DMAQ-B1 and controls (e.g., Insulin, vehicle) in starvation medium.

    • Treat cells for the predetermined optimal time (e.g., 15-30 minutes).

  • Cell Lysis (Crucial Step):

    • Place the culture dish on ice and immediately aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add ice-cold RIPA Lysis Buffer freshly supplemented with a protease inhibitor cocktail AND a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).[1][12]

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer, boil at 95-100°C for 5 minutes, and load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1][13]

    • Incubate the membrane with primary antibody against p-Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

    • To analyze the loading control, strip the membrane and re-probe with an antibody for Total Akt , or run a parallel gel.

    • Quantify band intensities using densitometry software and normalize the p-Akt signal to the Total Akt signal.

References

Technical Support Center: Synthesis of Demethylasterriquinone B1 (DMAQ-B1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the chemical synthesis of Demethylasterriquinone B1 (DMAQ-B1). Our aim is to help improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of DMAQ-B1, particularly focusing on the common synthetic routes involving acid-catalyzed indole-quinone condensation.

Question: I am experiencing low yields in the initial acid-catalyzed condensation of an indole (B1671886) with 2,5-dichlorobenzoquinone. What are the potential causes and solutions?

Answer:

Low yields in this step are a common issue and can often be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Purity of Starting Materials: Ensure the indole and 2,5-dichlorobenzoquinone are of high purity. Impurities in the indole can lead to side reactions, while aged or impure dichlorobenzoquinone can be less reactive.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Different indoles may require different acid promoters for optimal results.[1] Consider screening various Brønsted acids.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. Running the reaction at too high a temperature can lead to decomposition, while insufficient time will result in incomplete conversion.

  • Atmosphere: These condensation reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroquinone (B1673460) intermediate.[1]

Question: I am observing the formation of significant amounts of di-substituted byproducts instead of the desired mono-substituted product. How can I improve the selectivity?

Answer:

Controlling the stoichiometry is key to favoring mono-substitution. Here are some strategies:

  • Reagent Stoichiometry: Use a slight excess of the quinone relative to the indole to favor the mono-addition product. A 1:1.1 to 1:1.5 ratio of indole to quinone is a good starting point.

  • Steric Hindrance: If your indole precursor allows, introducing a sterically bulky protecting group can physically hinder the addition of a second indole molecule. For instance, the use of the sterically hindered 2-isoprenylindole can halt the reaction at the mono-addition stage in base-promoted condensations.[1]

  • Gradual Addition: Instead of adding all the indole at once, a slow, dropwise addition to the reaction mixture containing the quinone and catalyst can help maintain a low concentration of the indole, thereby reducing the likelihood of di-substitution.

Question: The final hydrolysis of the dichloro-bis-indolylquinone precursor to DMAQ-B1 is incomplete or results in a complex mixture of products. What can I do to improve this step?

Answer:

The hydrolysis step is sensitive and requires careful control of conditions to achieve a high yield of the desired dihydroxyquinone.

  • Base and Solvent System: The choice of base and solvent is crucial. Aqueous potassium hydroxide (B78521) (KOH) in a mixture of THF and ethanol (B145695) is a commonly used system.[2] The concentration of the base should be carefully controlled.

  • Reaction Temperature and Time: This reaction is typically performed at room temperature.[2] Extended reaction times at elevated temperatures can lead to degradation of the product. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Work-up Procedure: After the reaction is complete, careful acidification is necessary to protonate the dihydroxyquinone. Use a dilute acid (e.g., 1N HCl) and add it slowly while cooling the reaction mixture in an ice bath to prevent degradation of the product.[2]

Frequently Asked Questions (FAQs)

What are the main synthetic strategies for this compound?

There are two primary synthetic routes reported for DMAQ-B1:

  • Acid-Promoted Condensation: This approach involves the sequential acid-catalyzed conjugate addition of two different indoles to a halo-substituted benzoquinone.[1]

  • Stille Coupling: This method utilizes a palladium-catalyzed cross-coupling reaction between an indolyltin reagent and a bromo-substituted chloro-indolylbenzoquinone intermediate. This route offers better control over regiochemistry.[1]

How can I purify the final this compound product?

Purification of DMAQ-B1 is typically achieved through flash column chromatography.[2] A silica (B1680970) gel column with a solvent system of ethyl acetate (B1210297) in hexane (B92381) is commonly employed.[2] Pre-coating the silica gel with oxalic acid has been reported to improve the purification of the dihydroxy-bis-(indolyl)benzoquinone.[2]

What are some key analytical techniques to characterize this compound?

The structure and purity of DMAQ-B1 can be confirmed using the following analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[3][4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of a Dichloro-bis-(2-methyl-1H-indol-3-yl)-[5][6]benzoquinone Intermediate

ParameterMethod 1
Indole Reactant 2-methylindole (B41428)
Quinone Reactant 2,5-dichlorobenzoquinone
Solvent Acetic Acid
Reaction Time 10 hours
Temperature Reflux
Yield 89% (based on recovered starting material)
Reference [2]

Table 2: Conditions for the Hydrolysis of a Dichloro-bis-indolylquinone Precursor

ParameterMethod 1
Starting Material 2,5-dichloro-3,6-bis-(2-methyl-1H-indol-3-yl)-[5][6]benzoquinone
Base 4 N Aqueous KOH
Solvent THF/Ethanol
Temperature Room Temperature
Yield 62%
Reference [2]

Experimental Protocols

Protocol 1: Synthesis of 2,5-dichloro-3,6-bis-(2-methyl-1H-indol-3-yl)-[5][6]benzoquinone

This protocol is adapted from a reported synthesis of a similar bis-indolylquinone.[2]

  • To a solution of 2-methylindole in acetic acid, add 2,5-dichlorobenzoquinone.

  • Reflux the reaction mixture for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Hydrolysis to 2,5-Dihydroxy-3,6-bis-(2-methyl-1H-indol-3-yl)-[5][6]benzoquinone

This protocol is for the final hydrolysis step to yield a dihydroxy-bis-indolylquinone.[2]

  • Dissolve the 2,5-dichloro-3,6-bis-(2-methyl-1H-indol-3-yl)-[5][6]benzoquinone in a mixture of tetrahydrofuran (B95107) (THF) and ethanol.

  • Add 4 N aqueous potassium hydroxide (KOH) to the solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC.

  • Once the starting material is consumed, carefully acidify the reaction mixture with 1 N hydrochloric acid (HCl) while cooling in an ice bath.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with oxalic acid) using a gradient of ethyl acetate in hexane.

Visualizations

DMAQ_B1_Synthesis_Pathway Indole Indole Precursor 1 (e.g., 2-isoprenylindole) Step1 Acid-Catalyzed Condensation Indole->Step1 Haloquinone Halo-substituted Benzoquinone (e.g., 3-bromo-2,5-dichlorobenzoquinone) Haloquinone->Step1 Intermediate1 Mono-indolyl haloquinone Step1->Intermediate1 Stille_or_Condensation Stille Coupling or Second Condensation Intermediate1->Stille_or_Condensation Indole2 Indole Precursor 2 (e.g., 7-prenylindole) Indole2->Stille_or_Condensation Intermediate2 Dichloro-bis-indolyl benzoquinone Precursor Stille_or_Condensation->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis DMAQ_B1 This compound Hydrolysis->DMAQ_B1

Caption: A generalized synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield in Condensation Step CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK OptimizeCatalyst Optimize Acid Catalyst CatalystOK Yield Improved? OptimizeCatalyst->CatalystOK OptimizeConditions Optimize Temperature and Reaction Time ConditionsOK Yield Improved? OptimizeConditions->ConditionsOK InertAtmosphere Ensure Inert Atmosphere AtmosphereOK Yield Improved? InertAtmosphere->AtmosphereOK PurityOK->CheckPurity No PurityOK->OptimizeCatalyst Yes CatalystOK->OptimizeConditions No End Yield Improved CatalystOK->End Yes ConditionsOK->InertAtmosphere No ConditionsOK->End Yes AtmosphereOK->Start No AtmosphereOK->End Yes

Caption: Troubleshooting workflow for low yield in the condensation step.

Insulin_Signaling_Pathway DMAQB1 DMAQ-B1 IR Insulin Receptor (IR) DMAQB1->IR activates IR_Phos IR Autophosphorylation IR->IR_Phos PI3K PI3K Activation IR_Phos->PI3K Akt Akt Activation PI3K->Akt Glucose_Uptake Increased Glucose Uptake Akt->Glucose_Uptake

References

Preventing degradation of Demethylasterriquinone B1 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Demethylasterriquinone B1 (DMAQ-B1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DMAQ-B1 during experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to maintain the stability of DMAQ-B1. For long-term storage, solid DMAQ-B1 should be stored desiccated at -20°C. Under these conditions, it is stable for at least four years.

Q2: How should I prepare and store stock solutions of DMAQ-B1?

A2: DMAQ-B1 is soluble in DMSO, up to 100 mM. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Stock solutions in DMSO are stable for up to three months when stored at -20°C.[1]

Q3: Is DMAQ-B1 sensitive to light?

A3: Yes, like many quinone-containing compounds, DMAQ-B1 is potentially sensitive to light. It is advisable to protect solutions containing DMAQ-B1 from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the stability of DMAQ-B1 in aqueous solutions and cell culture media?

A4: Quinone compounds are generally susceptible to degradation in aqueous solutions. The stability of DMAQ-B1 in aqueous media is expected to be dependent on pH, temperature, and the presence of other reactive species. While specific data for DMAQ-B1 is limited, related quinone compounds have shown significant degradation in aqueous buffers, particularly at neutral to alkaline pH. It is highly recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use.

Q5: What are the primary factors that can cause degradation of DMAQ-B1 during experiments?

A5: The primary factors that can lead to the degradation of DMAQ-B1 include:

  • pH: Quinones can be unstable in aqueous solutions, with stability being pH-dependent.

  • Light: Exposure to light can induce photochemical degradation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidizing and Reducing Agents: The quinone moiety is redox-active and can be susceptible to degradation in the presence of strong oxidizing or reducing agents.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of stock solutions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with DMAQ-B1.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity Degradation of DMAQ-B1 in stock solution.1. Ensure stock solutions in DMSO are stored at -20°C or -80°C and have been prepared within the last 3 months. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Prepare fresh stock solutions if degradation is suspected.
Degradation of DMAQ-B1 in aqueous experimental buffer or cell culture medium.1. Prepare working solutions in aqueous buffers or media immediately before each experiment. 2. Minimize the time the compound spends in aqueous solution before being added to the experimental system. 3. Consider performing a time-course experiment to assess the stability of DMAQ-B1 under your specific experimental conditions (see Experimental Protocols section).
Precipitation of the compound in aqueous solution Exceeding the solubility limit of DMAQ-B1.1. Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically <0.5%). 2. Prepare intermediate dilutions in a co-solvent if necessary before final dilution in the aqueous buffer. 3. Visually inspect solutions for any signs of precipitation before use.
Variability between experimental replicates Inconsistent handling of DMAQ-B1 solutions.1. Standardize the protocol for preparing and handling DMAQ-B1 solutions across all experiments. 2. Ensure thorough mixing when preparing dilutions. 3. Protect all solutions containing DMAQ-B1 from light.

Experimental Protocols

Protocol 1: Preparation of DMAQ-B1 Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of solid DMAQ-B1 to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial of DMAQ-B1.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of DMAQ-B1 Stability in Aqueous Buffer

This protocol provides a framework for determining the stability of DMAQ-B1 in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • DMAQ-B1 stock solution in DMSO

  • Experimental aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Amber vials

Procedure:

  • Sample Preparation:

    • Prepare a working solution of DMAQ-B1 in the desired aqueous buffer at a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is kept low and consistent across all samples.

    • Dispense the working solution into several amber vials.

  • Time-Course Incubation:

    • Incubate the vials under the desired experimental conditions (e.g., 37°C, protected from light).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze it by HPLC or freeze it at -80°C for later analysis. The T=0 sample represents the initial concentration.

  • HPLC Analysis:

    • Develop an HPLC method to separate DMAQ-B1 from potential degradation products. A C18 column with a gradient of acetonitrile (B52724) and water (with a modifier like 0.1% formic acid) is a common starting point.

    • Monitor the elution profile using a UV detector at a wavelength where DMAQ-B1 has strong absorbance.

    • Inject the samples from each time point.

  • Data Analysis:

    • Integrate the peak area of the DMAQ-B1 peak at each time point.

    • Calculate the percentage of DMAQ-B1 remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining DMAQ-B1 against time to determine its stability profile under the tested conditions.

Data Presentation

The following tables summarize key stability and solubility information for DMAQ-B1.

Table 1: Storage and Stability of this compound

Form Storage Condition Reported Stability Source
SolidDesiccate at -20°C≥ 4 years
Stock Solution in DMSO-20°C, protected from lightUp to 3 months[1]
Stock Solution in DMSO-80°C, protected from lightUp to 6 months[1]

Table 2: Solubility of this compound

Solvent Maximum Concentration Source
DMSO100 mM

Mandatory Visualizations

Signaling Pathway of this compound

DMAQ-B1 acts as a selective insulin (B600854) receptor (IR) activator. Upon binding to the IR, it stimulates the tyrosine phosphorylation of the IR β subunit, which in turn activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for mediating the metabolic effects of insulin, such as glucose uptake.

DMAQB1_Signaling_Pathway DMAQB1 This compound IR Insulin Receptor (IR) DMAQB1->IR Activates PI3K PI3K IR->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Promotes

Caption: DMAQ-B1 activates the Insulin Receptor, leading to the activation of the PI3K/Akt pathway.

Experimental Workflow for Assessing DMAQ-B1 Stability

The following diagram illustrates a typical workflow for evaluating the stability of DMAQ-B1 in an aqueous solution.

Stability_Workflow Start Prepare DMAQ-B1 working solution in aqueous buffer Incubate Incubate at desired conditions (e.g., 37°C) Start->Incubate Sample Collect samples at different time points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify remaining DMAQ-B1 Analyze->Quantify Plot Plot % remaining vs. time Quantify->Plot End Determine stability profile Plot->End

Caption: A generalized workflow for determining the stability of DMAQ-B1 in experimental conditions.

References

How to confirm Demethylasterriquinone B1 activity in a new cell line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the activity of Demethylasterriquinone B1 (DMAQ-B1) in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMAQ-B1) and what is its primary mechanism of action?

A1: this compound (DMAQ-B1) is a selective insulin (B600854) receptor (IR) activator.[1][2][3] It mimics the effects of insulin by binding to the insulin receptor and initiating downstream signaling pathways. A key feature of DMAQ-B1 is its selective activation of the metabolic signaling arm of the insulin pathway, primarily through the PI 3-kinase and Akt pathway, without significantly activating the mitogenic (proliferative) pathway involving ERK.[1][2][3][4] DMAQ-B1 has also been shown to bind to Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and activate Trk neurotrophin receptors.[1][2][3]

Q2: What are the expected outcomes of DMAQ-B1 treatment in a responsive cell line?

A2: In a responsive cell line, DMAQ-B1 is expected to:

  • Increase the tyrosine phosphorylation of the insulin receptor β subunit.[1][2]

  • Increase the phosphorylation of downstream signaling proteins such as Akt.[1][2][5]

  • Stimulate glucose uptake.[1][2][6]

  • Show minimal to no increase in the phosphorylation of ERK1/2.[1][2]

Q3: What is a typical effective concentration range for DMAQ-B1?

A3: The effective concentration of DMAQ-B1 can vary between cell lines. However, reported EC50 values for insulin receptor tyrosine kinase (IRTK) activation are in the range of 3-6 μM.[1][2][3] For cellular assays, concentrations ranging from 1 μM to 50 μM are often used to establish a dose-response curve.

Q4: How should I prepare and store DMAQ-B1?

A4: DMAQ-B1 is typically soluble in DMSO up to 100 mM.[2][3] For long-term storage, it is recommended to desiccate the compound at -20°C.[2][3] Prepare concentrated stock solutions in DMSO and store them at -20°C or -80°C. For experiments, dilute the stock solution into your cell culture medium to the desired final concentration. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells.

Experimental Workflow and Protocols

To confirm the activity of DMAQ-B1 in a new cell line, a series of experiments should be performed to assess its effect on the insulin signaling pathway and glucose metabolism.

Diagram of the General Experimental Workflow

G cluster_0 Phase 1: Initial Viability and Dose-Response cluster_1 Phase 2: Confirmation of Mechanism cluster_2 Phase 3: Data Analysis and Interpretation A Determine Cell Viability with DMAQ-B1 B Establish Dose-Response Curve for Akt Phosphorylation A->B Determine optimal concentration range C Western Blot for Key Signaling Proteins (p-Akt, Akt, p-ERK, ERK, p-IR) B->C Select effective concentrations E Quantify Western Blot Bands C->E D Glucose Uptake Assay F Measure Glucose Uptake D->F G Compare Results to Known Insulin Response E->G F->G

Caption: A general workflow for confirming DMAQ-B1 activity in a new cell line.

Protocol 1: Cell Viability Assay

Objective: To determine the cytotoxic potential of DMAQ-B1 on the new cell line and to establish a non-toxic concentration range for subsequent experiments.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Treatment: The following day, treat the cells with a serial dilution of DMAQ-B1 (e.g., 0.1 µM to 100 µM) for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • Viability Assessment: Use a suitable cell viability assay such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[7][8]

  • Data Analysis: Measure the signal according to the assay manufacturer's instructions. Plot cell viability against the DMAQ-B1 concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

ParameterRecommendation
Assay Type MTT, MTS, or ATP-based luminescence assay
DMAQ-B1 Concentration Range 0.1 µM - 100 µM (logarithmic dilutions)
Incubation Time 24 - 72 hours
Controls Vehicle (DMSO), Untreated cells
Protocol 2: Western Blot for Akt and ERK Phosphorylation

Objective: To determine if DMAQ-B1 selectively activates the PI3K/Akt pathway over the MAPK/ERK pathway.

Methodology:

  • Cell Culture and Treatment: Plate cells to be 70-80% confluent at the time of the experiment. Serum-starve the cells (e.g., in serum-free media for 4-16 hours) to reduce basal signaling. Treat the cells with various concentrations of DMAQ-B1 (based on the viability assay) for a short duration (e.g., 15-60 minutes). Include a positive control (e.g., insulin) and a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7][10]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[9][10]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt Ser473), total Akt, phosphorylated ERK1/2 (p-ERK), and total ERK overnight at 4°C.[9][12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with a digital imaging system or X-ray film.[9]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Diagram of the DMAQ-B1 Signaling Pathway

DMAQB1 DMAQ-B1 IR Insulin Receptor (IR) DMAQB1->IR activates PI3K PI 3-Kinase IR->PI3K activates ERK ERK1/2 IR->ERK not significantly activated by DMAQ-B1 Akt Akt (Protein Kinase B) PI3K->Akt activates GlucoseUptake Glucose Uptake Akt->GlucoseUptake promotes Proliferation Proliferation ERK->Proliferation

Caption: DMAQ-B1 selectively activates the PI3K/Akt pathway, leading to glucose uptake.

Protocol 3: Glucose Uptake Assay

Objective: To measure the effect of DMAQ-B1 on glucose transport into the cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate (or other suitable format) and grow to an appropriate confluency.

  • Serum Starvation: To reduce basal glucose uptake, serum-starve the cells for 2-4 hours in a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Treatment: Treat the cells with DMAQ-B1 at various concentrations for 30-60 minutes. Include a positive control (insulin) and a vehicle control (DMSO).

  • Glucose Uptake: Add a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose), or a radiolabeled analog like ³H-2-deoxyglucose, and incubate for 10-20 minutes.[13][14][15][16][17][18]

  • Stop and Wash: Stop the uptake by washing the cells multiple times with ice-cold PBS to remove the extracellular glucose analog.[13]

  • Measurement:

    • For fluorescent analogs, lyse the cells and measure the fluorescence using a plate reader.[14][16]

    • For radiolabeled analogs, lyse the cells and measure the radioactivity using a scintillation counter.[15][19]

  • Data Analysis: Normalize the glucose uptake signal to the protein concentration or cell number. Plot the normalized glucose uptake against the DMAQ-B1 concentration.

ParameterRecommendation
Glucose Analog 2-NBDG or ³H-2-deoxyglucose
Starvation Medium Glucose-free Krebs-Ringer-HEPES (KRH) buffer
Incubation Time (DMAQ-B1) 30 - 60 minutes
Incubation Time (Glucose Analog) 10 - 20 minutes
Controls Insulin (positive), Vehicle (DMSO), Untreated

Troubleshooting Guides

Western Blotting Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal for Phosphorylated Proteins - Inactive DMAQ-B1- Insufficient treatment time- Phosphatase activity during lysis- Low antibody concentration- Verify DMAQ-B1 activity with a positive control cell line.- Optimize treatment time (e.g., time course from 5 to 60 min).- Always use fresh lysis buffer with phosphatase inhibitors.- Increase primary antibody concentration or incubation time.[20]
High Background - Insufficient blocking- High antibody concentration- Insufficient washing- Increase blocking time or change blocking agent (e.g., 5% BSA for phospho-antibodies).[2]- Titrate primary and secondary antibodies to optimal concentrations.- Increase the number and duration of wash steps.[2]
Inconsistent Loading Control (Total Akt/ERK) - Pipetting errors- Inaccurate protein quantification- Use a reliable protein quantification method (e.g., BCA).- Carefully load equal amounts of protein in each lane.
Glucose Uptake Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Background Signal - Incomplete washing- High basal glucose uptake- Ensure thorough and quick washing with ice-cold PBS.[13]- Optimize serum starvation time to lower basal uptake without causing cell stress.[13]
No Response to DMAQ-B1 or Insulin - Cell line does not express sufficient insulin receptors or GLUTs.- Sub-optimal assay conditions- Verify the expression of the insulin receptor and relevant glucose transporters (e.g., GLUT1, GLUT4) via Western blot or qPCR.- Optimize DMAQ-B1 and insulin concentrations and incubation times.
High Variability Between Replicates - Inconsistent cell seeding- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the 96-well plate; fill them with media or PBS instead.[13]

Summary of Reported DMAQ-B1 Activity

ParameterReported Value/EffectCell Types
EC50 (IRTK Activation) 3 - 6 µMIn vitro kinase assays[1][2][3]
EC50 (IGF1R & EGFR) >100 µMIn vitro kinase assays[1][2][3]
Akt Activation Dose-dependent increaseAdipocytes, Skeletal muscle cells[1][4]
ERK Activation No significant activationAdipocytes, Skeletal muscle cells[1][2]
Glucose Uptake StimulatedAdipocytes, Skeletal muscle[1][2][6]

References

Validation & Comparative

Demethylasterriquinone B1 and Insulin: A Comparative Analysis of Their Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between insulin (B600854) and its mimetics is crucial for advancing therapeutic strategies against metabolic disorders. This guide provides an objective comparison of the effects of Demethylasterriquinone B1 (DMAQ-B1), a selective insulin receptor modulator, and insulin on gene expression, supported by experimental data and detailed methodologies.

This compound (DMAQ-B1) has emerged as a significant small molecule insulin mimetic that activates the insulin receptor (IR).[1][2] However, its downstream signaling and consequent effects on gene expression diverge from those of insulin, positioning it as a selective insulin receptor modulator (SIRM).[1][3] While insulin activates both the metabolic (PI3K/Akt) and proliferative (MAPK/ERK) pathways, DMAQ-B1 selectively stimulates the metabolic pathway, leading to distinct patterns of gene regulation.[1][4]

Divergent Signaling Pathways

The differential effects of DMAQ-B1 and insulin on gene expression are rooted in their distinct activation of downstream signaling cascades. Insulin binding to its receptor triggers the autophosphorylation of the receptor's tyrosine kinase domain, which in turn activates two major signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, primarily responsible for metabolic effects, and the Ras/mitogen-activated protein kinase (MAPK), also known as the extracellular signal-regulated kinase (ERK) pathway, which is heavily involved in cell growth, proliferation, and gene expression.[5][6][7]

In contrast, DMAQ-B1, while also activating the insulin receptor tyrosine kinase and the subsequent PI3K/Akt pathway, does not significantly activate the ERK/MAPK pathway.[1][4] This selective activation is a key differentiator and accounts for the divergent gene expression profiles observed between the two compounds.

G cluster_insulin Insulin Signaling cluster_dmaq DMAQ-B1 Signaling Insulin Insulin IR_I Insulin Receptor Insulin->IR_I PI3K_I PI3K/Akt Pathway IR_I->PI3K_I MAPK_I MAPK/ERK Pathway IR_I->MAPK_I Metabolic_I Metabolic Gene Expression PI3K_I->Metabolic_I Proliferative_I Proliferative Gene Expression MAPK_I->Proliferative_I DMAQ DMAQ-B1 IR_D Insulin Receptor DMAQ->IR_D PI3K_D PI3K/Akt Pathway IR_D->PI3K_D Metabolic_D Metabolic Gene Expression PI3K_D->Metabolic_D

Figure 1: Simplified signaling pathways of Insulin vs. DMAQ-B1.

Comparative Gene Expression Analysis

Table 1: Genes Upregulated by this compound in 3T3-L1 Adipocytes

Gene SymbolGene Name
APOEApolipoprotein E
CEBPACCAAT/enhancer-binding protein alpha
FABP4Fatty acid binding protein 4
LPLLipoprotein lipase
PPARGPeroxisome proliferator-activated receptor gamma
SCD1Stearoyl-CoA desaturase 1
SLC2A4Solute carrier family 2 member 4 (GLUT4)

Source: Adapted from supplementary data from Webster et al., 2003.

Table 2: Genes Downregulated by this compound in 3T3-L1 Adipocytes

Gene SymbolGene Name
CCND1Cyclin D1
FOSFos proto-oncogene, AP-1 transcription factor subunit
JUNJun proto-oncogene, AP-1 transcription factor subunit
MAPK3Mitogen-activated protein kinase 3 (ERK1)
MYCMYC proto-oncogene, bHLH transcription factor
SOS1SOS Ras/Rac guanine (B1146940) nucleotide exchange factor 1
VEGFAVascular endothelial growth factor A

Source: Adapted from supplementary data from Webster et al., 2003.

The upregulation of genes involved in adipogenesis and lipid metabolism (e.g., PPARG, CEBPA, FABP4) by DMAQ-B1 aligns with its insulin-mimetic metabolic effects. Conversely, the downregulation of genes associated with cell proliferation and growth (e.g., CCND1, FOS, MYC) is consistent with its lack of MAPK/ERK pathway activation.

Experimental Protocols

To facilitate the replication and further investigation of these findings, the following section details a generalized experimental workflow for analyzing the effects of DMAQ-B1 and insulin on gene expression in 3T3-L1 adipocytes.

G cluster_workflow Experimental Workflow start Start: 3T3-L1 Preadipocytes diff Differentiate into Mature Adipocytes (e.g., using IBMX, dexamethasone, insulin) start->diff treat Treat with: - this compound - Insulin - Vehicle Control diff->treat harvest Harvest Cells and Isolate RNA treat->harvest analysis Gene Expression Analysis (Microarray or RNA-seq) harvest->analysis data Data Analysis: - Identify Differentially Expressed Genes - Pathway Analysis analysis->data

Figure 2: General experimental workflow for comparative gene expression analysis.

Cell Culture and Differentiation of 3T3-L1 Cells
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • Maintenance: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every two days. Mature adipocytes are typically used for experiments 8-12 days post-induction.

Treatment with DMAQ-B1 and Insulin
  • Serum Starvation: Prior to treatment, mature 3T3-L1 adipocytes are serum-starved for 4-6 hours in serum-free DMEM.

  • Treatment: Cells are then treated with either DMAQ-B1 (e.g., 10 µM), insulin (e.g., 100 nM), or a vehicle control (e.g., DMSO for DMAQ-B1) for a specified period (e.g., 6, 12, or 24 hours).

RNA Isolation and Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable method, such as TRIzol reagent or a column-based kit.

  • Gene Expression Profiling: The integrity and quantity of the RNA are assessed, and the samples are then subjected to microarray analysis or RNA sequencing to determine the global gene expression profiles.

  • Data Analysis: The resulting data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between the treatment groups and the control. Further bioinformatics analysis, such as pathway enrichment analysis, can be conducted to elucidate the biological significance of the observed changes in gene expression.

Conclusion

This compound demonstrates a distinct pharmacological profile compared to insulin. While it effectively mimics insulin's metabolic actions through the selective activation of the PI3K/Akt pathway, its lack of engagement with the MAPK/ERK pathway results in a divergent and more selective impact on gene expression. This selectivity, particularly the avoidance of proliferative gene activation, makes DMAQ-B1 and similar selective insulin receptor modulators promising candidates for further investigation in the development of novel anti-diabetic therapies with potentially improved safety profiles. The provided data and protocols serve as a foundational guide for researchers to explore these differences in greater detail.

References

A Comparative Analysis of Demethylasterriquinone B1 and Other Insulin Mimetics in Regulating Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Demethylasterriquinone B1 (DMB) with other notable insulin (B600854) mimetics, specifically vanadium and seleno-organic compounds. The content is supported by experimental data to offer an objective evaluation of their performance in regulating glucose metabolism.

Introduction to Insulin Mimetics

Insulin mimetics are a class of compounds that mimic the metabolic effects of insulin, primarily by stimulating glucose uptake and metabolism in peripheral tissues. These agents hold therapeutic potential for the treatment of diabetes mellitus by offering alternative or complementary approaches to traditional insulin therapy. This guide focuses on this compound, a fungal metabolite, and compares its efficacy with well-established insulin-mimetic agents, including vanadium and seleno-organic compounds.

Comparative Efficacy of Insulin Mimetics

The efficacy of insulin mimetics is primarily assessed by their ability to stimulate glucose uptake in insulin-sensitive cells, such as adipocytes and muscle cells, and to activate key downstream signaling molecules in the insulin pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound, Vanadyl Sulfate (a common vanadium compound), and Selenate (B1209512) (a seleno-organic compound). It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

CompoundCell TypeAssayEfficacy MetricValueCitation
This compound (DMB) 3T3-L1 adipocytesGlucose UptakeDose-dependent increase-[1]
-IRTK ActivationEC503 - 6 µM-
Vanadyl Sulfate L6 myotubesGlucose Uptake---
CHO cells overexpressing IRPKB/GSK-3β PhosphorylationMore potent than Vanadyl Sulfate-[2]
Selenate Rat adipocytesGlucose UptakeStimulation at 1 mM-[3][4]
Rat adipocytesGlucose UptakeMore effective than insulin at ~1 mmol/L-[5][6]

Note: A dash (-) indicates that a specific quantitative value was not available in the cited literature in a directly comparable format.

Mechanism of Action and Signaling Pathways

The insulin-mimetic effects of these compounds are mediated through their interaction with the insulin signaling pathway. While all three aim to produce insulin-like effects, their precise mechanisms of action differ.

Insulin Signaling Pathway

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Tyr Phosphorylation PI3K PI3K IRS->PI3K Activation ERK_pathway MAPK/ERK Pathway (Proliferation) IRS->ERK_pathway Grb2/Sos PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt P-Thr308 GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Phosphorylation of AS160 GSK3 GSK3 Akt->GSK3 P-Ser9/21 (Inhibition) GLUT4 GLUT4 Translocation GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Glycogen_synthesis Glycogen (B147801) Synthesis GSK3->Glycogen_synthesis

Mechanism of this compound (DMB)

DMB acts as a selective insulin receptor (IR) activator. It stimulates the tyrosine phosphorylation of the IR β subunit, which in turn activates downstream signaling molecules. A key feature of DMB is its selective activation of the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, such as glucose uptake and glycogen synthesis.[7] DMB shows minimal activation of the MAPK/ERK pathway, which is associated with mitogenic and proliferative effects.[7]

DMB_Mechanism DMB This compound IR Insulin Receptor (IR) DMB->IR Activates IRS IRS-1 IR->IRS P-Tyr PI3K PI3K IRS->PI3K Activates ERK_Pathway MAPK/ERK Pathway (Proliferation) IRS->ERK_Pathway Akt Akt/PKB PI3K->Akt Activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake

Mechanism of Vanadium Compounds

Vanadium compounds, such as vanadyl sulfate, are thought to exert their insulin-mimetic effects primarily by inhibiting protein tyrosine phosphatases (PTPs), including PTP1B, which is a negative regulator of the insulin receptor.[2] By inhibiting PTPs, vanadium compounds lead to a sustained phosphorylation and activation of the insulin receptor and its substrates, thereby amplifying insulin signaling. Organo-vanadium compounds have been shown to be more potent in this regard compared to inorganic salts like vanadyl sulfate.[2]

Mechanism of Seleno-organic Compounds

Selenate, a form of selenium, has been shown to stimulate glucose transport and enhance insulin receptor kinase activity.[3] Its mechanism is not fully elucidated but is believed to involve the stimulation of tyrosine phosphorylation of several proteins in the insulin signaling cascade.[3] At high concentrations, selenate can stimulate glucose uptake even in the absence of insulin, suggesting a direct effect on downstream signaling components.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of insulin mimetic efficacy. Below are standard protocols for key experiments cited in this guide.

2-Deoxy-D-[³H]-glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

Materials:

  • 3T3-L1 adipocytes or L6 myotubes

  • DMEM (Dulbecco's Modified Eagle Medium) with 25 mM glucose

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 0.4 mM KH₂PO₄, 0.6 mM Na₂HPO₄, 30 mM HEPES, pH 7.4)

  • 2-Deoxy-D-[³H]-glucose

  • Insulin mimetics (DMB, Vanadyl Sulfate, Selenate)

  • Insulin (positive control)

  • Cytochalasin B (inhibitor control)

  • 0.1 M NaOH

  • Scintillation cocktail and counter

Procedure:

  • Seed and differentiate 3T3-L1 preadipocytes or L6 myoblasts in 12-well plates.

  • On the day of the experiment, wash the cells twice with KRH buffer.

  • Starve the cells in KRH buffer for 2 hours at 37°C.

  • Treat the cells with various concentrations of the insulin mimetic or insulin for 30 minutes at 37°C.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (final concentration 0.1 mM, 1 µCi/mL) and incubate for 5 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of each well.

GlucoseUptakeWorkflow Start Differentiated Cells (e.g., 3T3-L1 adipocytes) Wash1 Wash with KRH Buffer Start->Wash1 Starve Serum Starve (2h) Wash1->Starve Treat Treat with Insulin Mimetic (30 min) Starve->Treat Add_Tracer Add 2-Deoxy-D-[³H]-glucose (5 min) Treat->Add_Tracer Wash2 Wash with Cold KRH Buffer Add_Tracer->Wash2 Lyse Lyse Cells (NaOH) Wash2->Lyse Measure Scintillation Counting Lyse->Measure Analyze Normalize to Protein Content Measure->Analyze

Western Blot Analysis of Insulin Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of key proteins in the insulin signaling pathway.

Materials:

  • Cell lysates from treated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-phospho-ERK)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with insulin mimetics as described for the glucose uptake assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or total protein).

Conclusion

This compound presents a promising profile as an insulin mimetic due to its selective activation of the metabolic branch of the insulin signaling pathway. This selectivity may offer a therapeutic advantage by minimizing the proliferative side effects associated with non-selective insulin receptor activation. While vanadium and seleno-organic compounds also demonstrate significant insulin-mimetic properties, their broader mechanisms of action, including the inhibition of protein tyrosine phosphatases, may lead to different off-target effects. Further head-to-head comparative studies with standardized protocols and quantitative endpoints are necessary to fully elucidate the relative efficacy and safety of these compounds for potential therapeutic applications.

References

Demethylasterriquinone B1: A Comparative Guide to its Selective Activation of the Insulin Receptor Over EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Demethylasterriquinone B1 (DMAQ-B1) activity on the Insulin (B600854) Receptor (IR) versus the Epidermal Growth Factor Receptor (EGFR). It includes quantitative data, experimental protocols, and visualizations of the relevant signaling pathways to support the validation of DMAQ-B1's selectivity.

Introduction

This compound (DMAQ-B1), a fungal-derived small molecule, has been identified as a selective activator of the Insulin Receptor (IR) tyrosine kinase.[1][2][3] This property makes it a compound of significant interest for diabetes research, as it mimics the metabolic effects of insulin. A crucial aspect of its therapeutic potential is its selectivity for the IR over other structurally related receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Unwanted activation of EGFR can lead to proliferative effects, a common side effect of non-selective insulin mimetics. This guide outlines the experimental evidence and methodologies used to validate the selectivity of DMAQ-B1 for IR over EGFR.

Data Presentation: Quantitative Comparison of DMAQ-B1 Activity

The selectivity of DMAQ-B1 is quantitatively demonstrated by comparing its half-maximal effective concentration (EC50) for the activation of the Insulin Receptor Tyrosine Kinase (IRTK) with its EC50 for the EGFR.

Target Receptor DMAQ-B1 EC50 Reference
Insulin Receptor (IR)3 - 6 µM
Epidermal Growth Factor Receptor (EGFR)100 µM

Table 1: Comparative Potency of DMAQ-B1 on IR and EGFR. The significantly lower EC50 value for the Insulin Receptor indicates a much higher potency and selectivity of DMAQ-B1 for IR over EGFR.

Further evidence of DMAQ-B1's selectivity is observed in its differential activation of downstream signaling pathways. While insulin activates both metabolic and mitogenic pathways, DMAQ-B1 preferentially activates the metabolic pathway.

Downstream Signaling Protein Pathway Activation by DMAQ-B1 Reference
Akt (Protein Kinase B)MetabolicActivated[3]
ERK (Extracellular signal-regulated kinase)Mitogenic/ProliferativeNot Activated

Table 2: Differential Downstream Signaling Activated by DMAQ-B1. DMAQ-B1's selective activation of Akt over ERK underscores its targeted metabolic action, avoiding the proliferative signaling associated with EGFR activation.

Experimental Protocols

The following are representative protocols for assays used to validate the selectivity of DMAQ-B1.

In Vitro Kinase Activity Assay (IR vs. EGFR)

This assay directly measures the ability of DMAQ-B1 to stimulate the kinase activity of purified IR and EGFR. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Objective: To determine the EC50 of DMAQ-B1 for IR and EGFR kinase activation.

Materials:

  • Recombinant human Insulin Receptor (IR) and Epidermal Growth Factor Receptor (EGFR) kinase domains.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • This compound (DMAQ-B1).

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of DMAQ-B1 in DMSO, and then dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of diluted DMAQ-B1 or vehicle (DMSO) control.

    • 2 µL of IR or EGFR enzyme in kinase buffer.

    • 2 µL of a mixture of the poly(Glu, Tyr) substrate and ATP in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the DMAQ-B1 concentration and fit the data to a dose-response curve to determine the EC50 value for each kinase.

Cell-Based Receptor Phosphorylation Assay

This assay measures the activation of IR and EGFR in a cellular context by detecting their autophosphorylation upon treatment with DMAQ-B1.

Objective: To confirm the activation of IR and lack of significant EGFR activation by DMAQ-B1 in intact cells.

Materials:

  • Cells overexpressing human Insulin Receptor (e.g., CHO-IR cells).

  • Cells overexpressing human EGFR (e.g., A431 cells).

  • This compound (DMAQ-B1).

  • Cell culture medium.

  • Lysis buffer.

  • Antibodies: anti-phosphotyrosine antibody, anti-IR β-subunit antibody, anti-EGFR antibody.

  • Western blot reagents and equipment.

Procedure:

  • Cell Culture and Treatment:

    • Plate CHO-IR and A431 cells in separate culture dishes and grow to ~80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with varying concentrations of DMAQ-B1 or a positive control (insulin for CHO-IR, EGF for A431) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Immunoprecipitation (Optional, for increased specificity):

    • Incubate the cell lysates with an anti-IR β-subunit or anti-EGFR antibody to immunoprecipitate the respective receptors.

    • Collect the immune complexes using protein A/G-agarose beads.

  • Western Blotting:

    • Separate the proteins from the cell lysates or immunoprecipitates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect receptor phosphorylation.

    • Strip and re-probe the membrane with anti-IR β-subunit or anti-EGFR antibodies to determine the total amount of each receptor.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total receptor.

    • Normalize the phosphotyrosine signal to the total receptor signal to determine the extent of receptor activation.

Downstream Signaling Pathway Analysis (Akt and ERK Phosphorylation)

This assay evaluates the selective activation of downstream signaling pathways by DMAQ-B1.

Objective: To demonstrate that DMAQ-B1 selectively activates the metabolic (Akt) pathway over the mitogenic (ERK) pathway.

Materials:

  • Cells responsive to insulin signaling (e.g., 3T3-L1 adipocytes).

  • This compound (DMAQ-B1).

  • Insulin (positive control).

  • Antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.

  • Western blot reagents and equipment.

Procedure:

  • Cell Culture and Treatment:

    • Culture and differentiate 3T3-L1 cells into adipocytes.

    • Starve the cells and then treat with DMAQ-B1 or insulin for various time points.

  • Cell Lysis and Western Blotting:

    • Lyse the cells and perform Western blotting as described in the previous protocol.

    • Probe the membranes with antibodies specific for the phosphorylated and total forms of Akt and ERK.

  • Data Analysis:

    • Quantify and normalize the phosphorylated protein levels to the total protein levels for both Akt and ERK.

    • Compare the activation of Akt and ERK in response to DMAQ-B1 and insulin.

Mandatory Visualizations

Insulin_Signaling_Pathway DMAQB1 This compound IR Insulin Receptor (IR) DMAQB1->IR Activates Insulin Insulin Insulin->IR Activates IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Recruits PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylates Metabolic Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferative Mitogenic Effects (Cell Growth, etc.) ERK->Proliferative EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates DMAQB1 This compound DMAQB1->EGFR No Significant Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Experimental_Workflow start Start in_vitro In Vitro Kinase Assay start->in_vitro cell_based Cell-Based Phosphorylation Assay start->cell_based downstream Downstream Signaling Analysis start->downstream ec50 Determine EC50 for IR and EGFR in_vitro->ec50 receptor_phos Measure IR and EGFR Phosphorylation cell_based->receptor_phos akt_erk Measure Akt and ERK Phosphorylation downstream->akt_erk selectivity Confirm Selectivity (EC50 IR << EC50 EGFR) ec50->selectivity receptor_phos->selectivity pathway_selectivity Confirm Pathway Selectivity (Akt activation >> ERK activation) akt_erk->pathway_selectivity selectivity->pathway_selectivity end Conclusion: DMAQ-B1 is a selective IR activator pathway_selectivity->end

References

Demethylasterriquinone B1: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethylasterriquinone B1 (DMAQ-B1), also known as L-783,281, is a fungal metabolite recognized for its insulin-mimetic properties. Its primary mechanism of action involves the activation of the Insulin (B600854) Receptor Tyrosine Kinase (IRTK), making it a subject of interest for diabetes research.[1][2] This guide provides a comparative analysis of DMAQ-B1's cross-reactivity with other tyrosine kinases, supported by available experimental data and detailed methodologies for key assays.

Kinase Selectivity Profile

DMAQ-B1 exhibits a degree of selectivity for the Insulin Receptor (IR). However, it also interacts with other structurally related receptor tyrosine kinases, albeit with lower potency. The available data on its cross-reactivity is summarized below.

Kinase TargetParameterValue (µM)Relative Potency vs. IRTK
Insulin Receptor Tyrosine Kinase (IRTK)EC503 - 61x
Insulin-like Growth Factor 1 Receptor (IGF1R)EC50100~17-33x lower
Epidermal Growth Factor Receptor (EGFR)EC50100~17-33x lower
Tropomyosin receptor kinase B (TrkB)EC505.6~0.5-1x

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency. The relative potency is an approximation based on the reported EC50 ranges.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's kinase activity.

Cell-Based Insulin Receptor Tyrosine Kinase (IRTK) Activation Assay

This assay is designed to identify small molecule activators of the human insulin receptor tyrosine kinase in a cellular context.

Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor (CHO-IR).

Protocol:

  • Cell Culture: CHO-IR cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are incubated with varying concentrations of this compound or control compounds.

  • Cell Lysis: Following incubation, the cells are lysed to release intracellular components, including the activated insulin receptor.

  • Immunoprecipitation: The insulin receptor is immunopurified from the cell lysate using a monoclonal antibody specific for the IR.

  • Kinase Activity Measurement: The tyrosine kinase activity of the immunopurified IR is determined by measuring the phosphorylation of an exogenous substrate, typically poly(Glu:Tyr) 4:1. This is often quantified using a radioactive isotope-labeled ATP (e.g., [γ-³²P]ATP) followed by measurement of incorporated radioactivity or through non-radioactive methods like ELISA with anti-phosphotyrosine antibodies.

  • Data Analysis: The results are analyzed to determine the EC50 value, representing the concentration of DMAQ-B1 that produces half-maximal activation of the IRTK.

In Vitro Tyrosine Kinase Phosphorylation Assay for Cross-Reactivity Assessment (IGF1R, EGFR)

This assay evaluates the ability of this compound to induce autophosphorylation of other receptor tyrosine kinases.

Materials:

  • Purified recombinant human IGF1R and EGFR.

  • This compound.

  • ATP.

  • Assay buffer.

  • Anti-phosphotyrosine antibodies.

  • Detection reagents (e.g., chemiluminescent or fluorescent secondary antibodies).

Protocol:

  • Kinase Reaction: Purified IGF1R or EGFR is incubated with varying concentrations of DMAQ-B1 in an assay buffer containing ATP and necessary cofactors (e.g., Mg²⁺, Mn²⁺).

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Detection of Phosphorylation: The level of kinase autophosphorylation is quantified. This is commonly done by separating the reaction products by SDS-PAGE, transferring to a membrane, and probing with a specific anti-phosphotyrosine antibody.

  • Signal Quantification: The signal from the antibody is detected using a suitable method (e.g., chemiluminescence or fluorescence) and quantified.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value of DMAQ-B1 for each kinase.

Signaling Pathway and Cross-Reactivity Overview

The following diagram illustrates the primary signaling pathway of the Insulin Receptor and highlights the known cross-reactivity of this compound with other receptor tyrosine kinases.

DMAQ_B1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IRTK) IRS IRS Proteins IR->IRS Phosphorylates IGF1R IGF1 Receptor EGFR EGF Receptor TrkB TrkB Receptor DMAQ_B1 This compound DMAQ_B1->IR Activates (Primary Target) EC50: 3-6 µM DMAQ_B1->IGF1R Activates (Lower Potency) EC50: 100 µM DMAQ_B1->EGFR Activates (Lower Potency) EC50: 100 µM DMAQ_B1->TrkB Activates EC50: 5.6 µM PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Leads to

Caption: DMAQ-B1 signaling pathway and tyrosine kinase cross-reactivity.

Summary

This compound is a selective activator of the Insulin Receptor Tyrosine Kinase, a key regulator of metabolism. While it demonstrates high potency for IRTK, it also exhibits cross-reactivity with other receptor tyrosine kinases such as IGF1R and EGFR, though with significantly lower efficacy. Notably, its potency against the TrkB receptor is comparable to its primary target. This cross-reactivity profile is an important consideration for researchers utilizing DMAQ-B1 as a chemical probe or exploring its therapeutic potential, as off-target effects could influence experimental outcomes and potential clinical applications. Further comprehensive kinase screening would be beneficial to fully elucidate the selectivity profile of this compound.

References

A Comparative Analysis of DAQ B1 and its Synthetic Analogues as Insulin Receptor Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the insulin (B600854) receptor activator DAQ B1 and its synthetic analogues. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support further research and development in diabetes and metabolic diseases.

Demethylasterriquinone B1 (DAQ B1), a fungal metabolite also known as L-783,281, has been identified as a selective activator of the insulin receptor (IR). Its ability to mimic the effects of insulin by stimulating the insulin signaling pathway has made it a significant lead compound in the search for novel, orally active agents for the treatment of diabetes. This has spurred the development of synthetic analogues aimed at improving potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity associated with the quinone scaffold. This guide offers a detailed comparison of DAQ B1 with its known synthetic analogues.

Performance Data Summary

The following table summarizes the key quantitative data for DAQ B1 and its analogues, focusing on their potency and selectivity as insulin receptor activators.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )IRTK Activation (EC50)Selectivity (IGF1R/EGFR EC50)Reference
DAQ B1 2-[2-(1,1-Dimethyl-2-propenyl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-butenyl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione[1]C₃₂H₃₀N₂O₄506.593-6 µM[1]~100 µM[1][1]
Hinnuliquinone 2,5-dihydroxy-3,6-bis[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione[2]C₃₂H₃₀N₂O₄[2]506.60~100-fold less potent than DAQ B1Not Reported
Demethylasterriquinone A1 Structure not explicitly found in searchesNot FoundNot FoundNot ReportedNot Reported
ZL-196 Structure not explicitly found in searchesNot FoundNot FoundNot ReportedNot Reported
(Indolyl)kojic acid Specific structure varies, represents a class of compoundsVariableVariableActivates IRNot Reported
Merck L7 Structure not explicitly found in searchesNot FoundNot FoundDirect IR agonistNot Reported
Compound 2 (Merck) Structure not explicitly found in searchesNot FoundNot FoundDirect IR agonistNot Reported
Compound 2h 2,5-Dihydroxy-6-(1-methylindol-3-yl)-3-phenyl-1,4-benzoquinoneC₂₁H₁₅NO₄345.35300 nM>30,000 nM (IGFIR, EGFR, PDGFR)

Mechanism of Action and Signaling Pathway

DAQ B1 and its analogues function by directly interacting with the insulin receptor, leading to its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathway activated is the PI 3-kinase/Akt pathway, which is crucial for the metabolic effects of insulin, including glucose uptake. Notably, DAQ B1 does not significantly activate the ERK pathway, which is associated with cell proliferation.[1] This selective activation is a desirable characteristic for a potential therapeutic agent.

DAQ_B1_Signaling_Pathway DAQ_B1 DAQ B1 IR Insulin Receptor (IR) DAQ_B1->IR binds & activates IR_P Phosphorylated IR IR->IR_P autophosphorylation PI3K PI 3-Kinase IR_P->PI3K activates ERK_Pathway ERK Pathway (Proliferation) IR_P->ERK_Pathway no significant activation Akt Akt PI3K->Akt activates Akt_P Phosphorylated Akt Akt->Akt_P Glucose_Uptake Glucose Uptake Akt_P->Glucose_Uptake promotes

Caption: Simplified signaling pathway of DAQ B1. (Within 100 characters)

Experimental Protocols

The evaluation of DAQ B1 and its analogues typically involves a series of in vitro and cell-based assays to determine their efficacy and selectivity in activating the insulin receptor.

Insulin Receptor Tyrosine Kinase (IRTK) Activation Assay

Objective: To quantify the ability of a compound to stimulate the tyrosine kinase activity of the insulin receptor.

Methodology:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human insulin receptor (CHO-IR) are commonly used.

  • Treatment: Cells are serum-starved and then treated with varying concentrations of the test compound (e.g., DAQ B1 or its analogues) for a specified period.

  • Lysis: After treatment, cells are lysed to release cellular proteins.

  • Immunoprecipitation: The insulin receptor is immunoprecipitated from the cell lysate using an anti-IR antibody.

  • Kinase Assay: The kinase activity of the immunoprecipitated receptor is assessed by adding a substrate (e.g., a synthetic peptide) and ATP. The amount of phosphorylated substrate is then quantified.

  • Detection: The level of phosphorylation is typically measured using an ELISA-based method or by immunoblotting with an anti-phosphotyrosine antibody.

  • Data Analysis: The results are used to generate dose-response curves and calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

IRTK_Activation_Assay_Workflow start Start cells CHO-IR Cells start->cells treatment Treat with DAQ B1 or Analogue cells->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation of IR lysis->ip assay Kinase Assay (Substrate + ATP) ip->assay detection Detection of Phosphorylation assay->detection analysis Data Analysis (EC50 Calculation) detection->analysis end End analysis->end

References

Verifying DAQ-B1-Induced Akt Phosphorylation: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug discovery, confirming the activation of signaling pathways is a critical step in validating the mechanism of action of a novel compound. This guide provides a comprehensive comparison of Demethylasterriquinone B1 (DAQ-B1), also known as DMAQ-B1, with another small molecule Akt activator, SC79, focusing on the verification of Akt phosphorylation via western blot analysis. This document is intended for researchers, scientists, and drug development professionals.

Performance Comparison: DAQ-B1 vs. SC79 in Akt Activation

Both DAQ-B1 and SC79 are potent activators of the Akt signaling pathway, a crucial regulator of cell survival, growth, and metabolism. However, they exhibit different mechanisms of action and have been characterized with varying levels of quantitative detail in publicly available literature.

SC79 is another small molecule activator of Akt. It functions by binding to the pleckstrin homology (PH) domain of Akt, inducing a conformational change that facilitates its phosphorylation and activation in the cytosol, even without the need for plasma membrane translocation.[3] This results in the phosphorylation of Akt at both threonine 308 (T308) and serine 473 (S473). Several studies have provided quantitative western blot data demonstrating the efficacy of SC79 in inducing Akt phosphorylation.

The following table summarizes the key characteristics and available data for both compounds.

FeatureDAQ-B1 (this compound)SC79
Mechanism of Action Insulin (B600854) mimetic, selective activator of the PI3K/Akt pathway.[1]Binds to the PH domain of Akt, inducing a conformational change that promotes phosphorylation.[3]
Phosphorylation Sites Threonine 308 (pT308-Akt).[1][2]Threonine 308 (pT308-Akt) and Serine 473 (pS473-Akt).[3]
Quantitative Western Blot Data (pAkt/Total Akt ratio) Described as dose-dependent, but specific quantitative data from densitometry analysis is not available in the reviewed public literature.[1][2]Multiple studies show a significant, quantifiable increase. For example, treatment of SH-SY5Y cells with 10 µM SC79 for 2 hours resulted in a >4-fold increase in pS473-Akt and a >3-fold increase in pT308-Akt relative to total Akt.

Experimental Protocols

To aid researchers in designing and executing experiments to verify Akt phosphorylation, detailed protocols for cell treatment and western blotting are provided below.

Cell Treatment with DAQ-B1 or SC79
  • Cell Culture : Plate cells (e.g., HeLa, SH-SY5Y, or other relevant cell lines) in complete growth medium and allow them to reach 70-80% confluency.

  • Serum Starvation : Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium. This helps to reduce basal levels of Akt phosphorylation.

  • Compound Preparation : Prepare stock solutions of DAQ-B1 and SC79 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the compounds to the desired final concentrations in a serum-free medium.

  • Treatment : Remove the serum-free medium from the cells and add the medium containing the desired concentration of DAQ-B1, SC79, or vehicle control (DMSO). Incubate for the desired time points (e.g., 30 minutes, 1 hour, 2 hours).

  • Cell Lysis : Following treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blot Protocol for Akt Phosphorylation
  • Sample Preparation : Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis : Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (e.g., anti-pAkt Ser473 or anti-pAkt Thr308) and total Akt, diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated Akt band to the corresponding total Akt band for each sample.

Visualizing the Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_0 DAQ-B1 Signaling Pathway Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt (T308) pAkt (T308) Akt->pAkt (T308) DAQ-B1 DAQ-B1 DAQ-B1->Insulin Receptor activates

Figure 1. DAQ-B1 Signaling Pathway for Akt Activation.

cluster_1 SC79 Signaling Pathway SC79 SC79 Akt (inactive) Akt (inactive) SC79->Akt (inactive) binds to PH domain Akt (active conformation) Akt (active conformation) Akt (inactive)->Akt (active conformation) pAkt (T308, S473) pAkt (T308, S473) Akt (active conformation)->pAkt (T308, S473) PDK1 PDK1 PDK1->Akt (active conformation) phosphorylates T308 mTORC2 mTORC2 mTORC2->Akt (active conformation) phosphorylates S473

Figure 2. SC79 Signaling Pathway for Akt Activation.

cluster_2 Western Blot Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (pAkt, Total Akt) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Densitometry Analysis I->J

References

Demethylasterriquinone B1: A Selective Modulator of the Insulin Signaling Pathway with No Direct ERK Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific molecular pathways targeted by a compound is critical. This guide provides a comparative analysis of Demethylasterriquinone B1 (DAQ B1) and its signaling effects, clarifying its lack of direct activation of the Extracellular signal-regulated kinase (ERK) pathway and contrasting it with broader activators like insulin (B600854).

Contrary to activating the ERK pathway, this compound is a selective insulin receptor (IR) activator. Experimental evidence demonstrates that while DAQ B1 effectively stimulates the metabolic branch of the insulin signaling cascade, namely the PI3-kinase/Akt pathway, it does not engage the mitogenic branch, which is mediated by the ERK pathway.[1][2] This selective action is a notable characteristic of DAQ B1, distinguishing it from insulin, which activates both pathways.[1][2]

Comparative Analysis of Signaling Pathway Activation

The primary mechanism of DAQ B1 involves binding to the insulin receptor, which leads to the tyrosine phosphorylation of the IR β subunit.[3][4] This initial step, however, results in a divergent downstream signaling cascade compared to insulin. DAQ B1 selectively promotes the activation of PI3-kinase and its downstream effector, Akt, which are central to metabolic processes like glucose uptake.[3][5] In contrast, it does not lead to the activation of ERK (also known as MAPK).[1] This is a significant point of differentiation, as the ERK pathway is heavily implicated in cellular proliferation and growth.[6][7][8]

The table below summarizes the differential effects of DAQ B1 and insulin on key signaling proteins.

Compound Target Receptor PI3K/Akt Pathway Activation ERK Pathway Activation Primary Cellular Response
This compound (DAQ B1) Insulin Receptor (IR)YesNoMetabolic (e.g., glucose uptake)
Insulin Insulin Receptor (IR)YesYesMetabolic and Mitogenic (proliferative)

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling cascades initiated by DAQ B1 and Insulin.

cluster_0 cluster_1 DAQ_B1 DAQ B1 IR Insulin Receptor DAQ_B1->IR Activates PI3K PI3-Kinase IR->PI3K Activates ERK_Pathway ERK Pathway IR->ERK_Pathway   Not Activated by DAQ B1 Akt Akt PI3K->Akt Activates Metabolic Metabolic Effects (Glucose Uptake) Akt->Metabolic Proliferative Proliferative Effects ERK_Pathway->Proliferative

Caption: DAQ B1 signaling pathway.

cluster_0 cluster_1 Insulin Insulin IR Insulin Receptor Insulin->IR Activates PI3K PI3-Kinase IR->PI3K Activates ERK_Pathway ERK Pathway IR->ERK_Pathway Activates Akt Akt PI3K->Akt Activates Metabolic Metabolic Effects (Glucose Uptake) Akt->Metabolic Proliferative Proliferative Effects ERK_Pathway->Proliferative

Caption: Insulin signaling pathway.

Experimental Protocols

The determination of pathway-specific activation by DAQ B1 is typically conducted using cell-based assays followed by biochemical analysis. Below are representative experimental methodologies.

Cell Culture and Treatment
  • Cell Lines: Adipocytes (e.g., 3T3-L1) or skeletal muscle cells are commonly used as they are primary targets of insulin action.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to treatment, cells are typically serum-starved for a period (e.g., 4-18 hours) to reduce basal levels of kinase activity.

  • Compound Stimulation: Cells are then treated with varying concentrations of DAQ B1 (e.g., 1-10 µM), insulin (as a positive control), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 10-30 minutes).

Western Blot Analysis for Protein Phosphorylation
  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard assay (e.g., BCA protein assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-Akt, anti-phospho-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal protein loading, the membranes are often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the proteins of interest (e.g., anti-total-Akt, anti-total-ERK).

Conclusion

The available scientific evidence consistently demonstrates that this compound does not activate the ERK pathway. Instead, it functions as a selective insulin receptor modulator that preferentially activates the PI3K/Akt signaling cascade.[1] This selectivity makes DAQ B1 a valuable tool for studying the distinct roles of the metabolic and mitogenic arms of the insulin signaling pathway and highlights its potential as a therapeutic agent that may avoid the proliferative side effects associated with chronic insulin administration.[1] Researchers investigating compounds to modulate cellular signaling should consider this differential activity when designing experiments and interpreting results.

References

A Comparative Analysis of Demethylasterriquinone B1 and Metformin: Mechanisms, Efficacy, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents for metabolic diseases, particularly type 2 diabetes, both novel experimental compounds and established clinical drugs offer unique avenues for research and development. This guide provides a detailed comparative analysis of Demethylasterriquinone B1 (D-B1), a selective insulin (B600854) receptor modulator, and metformin (B114582), a widely prescribed first-line therapy for type 2 diabetes. This comparison focuses on their distinct mechanisms of action, presents available quantitative data, outlines key experimental protocols, and visualizes their signaling pathways to aid researchers, scientists, and drug development professionals in understanding their respective profiles.

Mechanism of Action: A Tale of Two Pathways

This compound and metformin exert their glucose-lowering effects through fundamentally different molecular pathways. D-B1 acts as a direct agonist of the insulin receptor, mimicking the action of insulin, while metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

This compound (D-B1): A Fungal Metabolite Mimicking Insulin

Discovered as a natural product from a tropical fungus, D-B1 is a non-peptidyl small molecule that selectively activates the insulin receptor (IR) tyrosine kinase.[1] This activation triggers the autophosphorylation of the IR β subunit, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[2] Crucially, D-B1 selectively activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is primarily responsible for the metabolic effects of insulin, such as glucose uptake and glycogen (B147801) synthesis.[3] Notably, it does not significantly activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is associated with cellular proliferation.[3] This selectivity suggests a potential for therapeutic benefit without the mitogenic side effects associated with some growth factors.

Metformin: A Biguanide with Pleiotropic Effects

Metformin's mechanism of action is more complex and multifaceted. Its primary target is the mitochondrial respiratory chain, specifically Complex I.[4] Inhibition of Complex I leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This change in cellular energy status allosterically activates AMP-activated protein kinase (AMPK).[5] Once activated, AMPK phosphorylates numerous downstream targets, leading to:

  • Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing glucose production by the liver.[5]

  • Increased glucose uptake in muscle: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells, enhancing glucose uptake from the circulation.[5]

  • Modulation of lipid metabolism: AMPK activation inhibits fatty acid synthesis and promotes fatty acid oxidation.[5]

Recent studies have also highlighted AMPK-independent effects of metformin, including modulation of the gut microbiome and direct inhibition of mitochondrial glycerophosphate dehydrogenase.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and metformin. It is important to note that these values are not from direct comparative studies and have been collated from various independent experiments.

Table 1: In Vitro Activity of this compound

ParameterTargetValueCell Line/SystemReference
EC50 Insulin Receptor Tyrosine Kinase (IRTK)3 - 6 µMIn vitro kinase assay[3]
EC50 Insulin-like Growth Factor 1 Receptor (IGF1R)100 µMIn vitro kinase assay[3]
EC50 Epidermal Growth Factor Receptor (EGFR)100 µMIn vitro kinase assay[3]
Insulin Secretion Rat Pancreas240% increase at 10 µMPerfused rat pancreas[6]

Table 2: In Vitro Activity of Metformin

ParameterTarget/ProcessValueCell Line/SystemReference
AMPK Activation AMPKSignificant activation at 50 µM (7h)Primary rat hepatocytes[5]
AMPK Activation AMPKSignificant activation at 10-20 µM (39h)Primary rat hepatocytes[5]
Glucose Production Inhibition Hepatic GluconeogenesisConcentration-dependentPrimary hepatocytes[7]

Table 3: Pharmacokinetic Properties of Metformin

ParameterValueSpeciesReference
Bioavailability 40 - 60%Human[8]
Half-life 4.0 - 8.7 hoursHuman[8]
Metabolism Not metabolizedHuman[8][9]
Excretion Renal (unchanged)Human[8][9]

Pharmacokinetic data for this compound is not extensively available in the public domain.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and metformin.

Demethylasterriquinone_B1_Pathway DB1 This compound IR Insulin Receptor (IR) DB1->IR Binds & Activates IRS IRS IR->IRS Phosphorylates ERK ERK Pathway IR->ERK No significant activation PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Metabolic Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic Proliferation Proliferation ERK->Proliferation

Caption: D-B1 selectively activates the IR/PI3K/Akt pathway.

Metformin_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP ↓ ATP/ADP Ratio Mito->ATP AMPK AMPK ATP->AMPK Activates HGP ↓ Hepatic Glucose Production AMPK->HGP Muscle ↑ Glucose Uptake (Muscle) AMPK->Muscle mTOR mTOR Pathway AMPK->mTOR Inhibits Protein_Synth ↓ Protein Synthesis mTOR->Protein_Synth

Caption: Metformin activates AMPK via mitochondrial inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound and metformin.

Insulin Receptor Tyrosine Kinase (IRTK) Activation Assay (for this compound)

Objective: To determine the ability of D-B1 to activate the insulin receptor tyrosine kinase in a cell-free system.

Materials:

  • Recombinant human IRTK

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Radiolabeled ATP ([γ-³²P]ATP)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, poly(Glu, Tyr) substrate, and recombinant IRTK.

  • Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated ³²P into the substrate using a scintillation counter.

  • Calculate the kinase activity as a percentage of the control and plot the results to determine the EC₅₀ value.

AMPK Activation Assay in Primary Hepatocytes (for Metformin)

Objective: To assess the effect of metformin on the activation of AMPK in primary hepatocytes.

Materials:

  • Primary rat or human hepatocytes

  • Cell culture medium (e.g., Williams' Medium E)

  • Metformin (dissolved in water)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

  • Western blotting apparatus and reagents

Procedure:

  • Isolate primary hepatocytes from rat liver or use cryopreserved human hepatocytes.

  • Plate the hepatocytes in collagen-coated culture dishes and allow them to attach.

  • Treat the cells with varying concentrations of metformin or a vehicle control for the desired time periods (e.g., 1, 7, or 39 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates using the BCA protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and express the level of AMPK phosphorylation as a ratio of phospho-AMPK to total AMPK.

Glucose Uptake Assay in Adipocytes

Objective: To measure the effect of a compound on glucose uptake in differentiated adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Insulin (positive control)

  • Test compound (D-B1 or metformin)

  • Scintillation fluid and counter

Procedure:

  • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Wash the differentiated adipocytes and starve them in serum-free medium.

  • Pre-incubate the cells with the test compound (D-B1 or metformin) or insulin for a specified time.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity to the protein content of each well.

Gene Expression Analysis

Both this compound and metformin have been shown to modulate gene expression, reflecting their impact on cellular signaling and metabolism.

A microarray study on D-B1 revealed that its influence on gene expression is divergent from that of insulin. While insulin activates both proliferative and metabolic pathways, D-B1's effects are more restricted, which is consistent with its selective activation of the Akt pathway.[2]

Metformin has a profound effect on the transcriptome of hepatic cells. RNA-sequencing and microarray analyses have identified thousands of differentially expressed genes in response to metformin treatment.[10][11] Many of these genes are involved in metabolic pathways, including glycolysis/gluconeogenesis, fatty acid metabolism, and amino acid metabolism.[12] Notably, metformin has been shown to downregulate the expression of gluconeogenic genes like G6PC and upregulate genes involved in stress response and cell cycle control.[10] A significant portion of metformin's effects on gene expression is dependent on AMPK activation.[10]

Conclusion

This compound and metformin represent two distinct approaches to glycemic control. D-B1's targeted activation of the insulin receptor's metabolic signaling arm offers a novel strategy that may circumvent some of the proliferative side effects associated with broad-acting growth factor receptor agonists. Its profile as a selective insulin receptor modulator makes it an intriguing candidate for further preclinical and clinical investigation.

Metformin, on the other hand, remains a cornerstone of type 2 diabetes therapy due to its robust efficacy, safety profile, and pleiotropic mechanisms of action centered on the activation of AMPK. Its influence extends beyond glucose metabolism to cellular energetics and gene regulation, underscoring its complex and beneficial effects.

For researchers and drug development professionals, the comparative analysis of these two compounds highlights the diverse molecular strategies available for targeting metabolic diseases. While D-B1 represents a more targeted, insulin-mimetic approach, metformin's broad, systemic effects continue to be a subject of intense research, revealing new therapeutic possibilities. Future studies involving direct, head-to-head comparisons will be invaluable in elucidating the relative strengths and weaknesses of these and other emerging anti-diabetic agents.

References

Demystifying Demethylasterriquinone B1: A Comparative Guide to its Insulin Receptor Binding and Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Demethylasterriquinone B1 (DMB1) and its role as a selective insulin (B600854) receptor activator. We delve into the experimental data validating its binding and mechanism of action, compare it with insulin and other synthetic alternatives, and provide detailed experimental protocols for key assays.

This compound (DMB1), a natural product derived from the fungus Pseudomassaria sp., has emerged as a significant small molecule insulin mimetic.[1][2] It selectively activates the insulin receptor (IR), a critical transmembrane protein in glucose homeostasis, making it a promising candidate for diabetes therapeutics.[3][4] This guide will explore the evidence supporting the direct interaction of DMB1 with the insulin receptor, its unique signaling signature, and how it compares to the natural ligand, insulin, and other synthetic insulin receptor activators.

Unraveling the Interaction: How DMB1 Activates the Insulin Receptor

DMB1 has been shown to directly interact with the insulin receptor, leading to the activation of its intrinsic tyrosine kinase (IRTK).[2] This activation is characterized by the autophosphorylation of the IR β subunit, a crucial step in initiating the downstream signaling cascade.[5] While the precise binding site of DMB1 on the insulin receptor has not yet been definitively elucidated in published literature, evidence suggests it may interact with the intracellular kinase domain, altering its conformation to an active state.[5]

This mode of action distinguishes DMB1 from insulin, which binds to the extracellular α-subunits of the receptor, inducing a conformational change that is transmitted to the intracellular kinase domains. The unique interaction of DMB1 results in a biased signaling pathway, preferentially activating the metabolic PI3K-Akt pathway while avoiding the mitogenic MAPK/ERK pathway, which is associated with cell proliferation.[3][6] This selectivity is a highly desirable characteristic for a therapeutic insulin mimetic, as it may reduce the risk of long-term complications associated with hyperinsulinemia.

Comparative Analysis of Insulin Receptor Activators

To better understand the unique properties of DMB1, a comparison with insulin and other synthetic IR activators is essential. The following table summarizes key quantitative data for these molecules.

ActivatorTarget DomainBinding Affinity (Kd)EC50 (IRTK Activation)Downstream Signaling
Insulin Extracellular α-subunitHigh affinity (pM to nM range)Not applicablePI3K/Akt and MAPK/ERK pathways
This compound (DMB1) Intracellular (putative)Not reported3 - 6 µM[3]Selective for PI3K/Akt pathway[3][6]
D-410639 Not specifiedNot reportedNot reportedActivates human insulin receptor[7]
4548-G05 Extracellular domainNot reportedNot reportedActivates Akt and ERK pathways[7]

Visualizing the Pathways

To illustrate the distinct signaling mechanisms, the following diagrams depict the insulin signaling pathway and the proposed experimental workflow for validating the binding site of novel IR activators.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR_beta IR β-subunit (Tyrosine Kinase) IR->IR_beta Activates IRS IRS Proteins IR_beta->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Ras Ras IRS->Ras Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocates Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake MEK MEK Ras->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth DMB1 DMB1 DMB1->IR_beta Directly Activates (putative)

Caption: Insulin and DMB1 signaling pathways.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_binding_validation Binding Site Validation cluster_cellular_validation Cellular & In Vivo Validation Screening Compound Screening (Cell-based assays) Kinase_Assay In Vitro Kinase Assay (EC50 determination) Screening->Kinase_Assay SPR_ITC Direct Binding Assays (SPR, ITC for Kd) Kinase_Assay->SPR_ITC PAL_HDXMS Binding Site Mapping (Photo-affinity labeling, HDX-MS) SPR_ITC->PAL_HDXMS Mutagenesis Site-Directed Mutagenesis (Confirm key residues) PAL_HDXMS->Mutagenesis Signaling_Assay Downstream Signaling (Western Blot for p-Akt, p-ERK) Mutagenesis->Signaling_Assay Glucose_Uptake_Assay Glucose Uptake Assay (in adipocytes/muscle cells) Signaling_Assay->Glucose_Uptake_Assay Animal_Models In Vivo Efficacy (Diabetic mouse models) Glucose_Uptake_Assay->Animal_Models

Caption: Experimental workflow for validating IR activators.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to validate the binding and activity of insulin receptor activators.

Insulin Receptor Tyrosine Kinase (IRTK) Assay

This assay measures the ability of a compound to stimulate the kinase activity of the insulin receptor.

Materials:

  • Recombinant human insulin receptor β-subunit (intracellular domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., DMB1)

  • Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Phosphocellulose paper or 384-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant IRTK, and the peptide substrate.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

  • Quantify the phosphorylation of the substrate. For the radioactive method, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.

  • Plot the kinase activity against the compound concentration to determine the EC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant insulin receptor (extracellular or intracellular domain)

  • Test compound (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilize the recombinant insulin receptor onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the different concentrations of the test compound over the sensor chip surface.

  • Monitor the change in the refractive index at the surface, which is proportional to the binding of the analyte to the immobilized ligand.

  • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

  • Regenerate the sensor chip surface if necessary to remove any bound analyte.

  • Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Glucose Uptake Assay

This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells, such as adipocytes or muscle cells.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or other fluorescent glucose analogs

  • Test compound (e.g., DMB1)

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture and differentiate the cells in appropriate multi-well plates.

  • Wash the cells and incubate them in serum-free medium to induce a basal state.

  • Treat the cells with the test compound at various concentrations or with insulin for a specified time.

  • Add 2-deoxy-D-[³H]glucose to the cells and incubate for a short period (e.g., 5-10 minutes) to allow for glucose uptake.

  • Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

  • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein content in each well.

  • Plot the glucose uptake against the compound concentration to assess its stimulatory effect.

Future Directions

The selective activation of the insulin receptor by DMB1 presents a compelling avenue for the development of novel anti-diabetic drugs. However, a critical next step is the precise identification of its binding site. Techniques such as photo-affinity labeling coupled with mass spectrometry, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and computational docking studies validated by site-directed mutagenesis will be instrumental in mapping the DMB1 interaction site on the insulin receptor. Elucidating this binding site will not only provide a deeper understanding of DMB1's mechanism of action but also enable the rational design of more potent and selective second-generation insulin receptor activators.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Demethylasterriquinone B1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety and disposal protocols is essential for maintaining a secure laboratory environment and preventing environmental contamination. Demethylasterriquinone B1 (DMAQ B1), a quinone-containing compound, necessitates careful management as hazardous waste due to its potential toxicity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, in line with general laboratory safety standards and regulatory requirements.

Immediate Safety and Hazard Information

Based on its Safety Data Sheet (SDS) and the general characteristics of quinone compounds, this compound is classified as hazardous.[1] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Compounds in the quinone class may also be mutagenic and can act as oxidizing agents.[2] Therefore, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated area or a chemical fume hood.[2][3]

Hazard Classifications and Disposal Considerations

The following table summarizes the key hazard classifications for this compound and the primary disposal considerations.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity (Oral) Harmful if swallowed (Category 4).[1]Do not dispose of down the drain or in regular trash.[2][4] Treat as hazardous chemical waste.
Environmental Hazard Very toxic to aquatic life with long-lasting effects (Category 1).[1]Prevent any release to the environment.[1] Must be disposed of as hazardous waste.[2]
Potential Mutagenicity Some quinone compounds have demonstrated mutagenic properties.[2]Handle with care to avoid exposure. All contaminated materials must be treated as hazardous waste.
Potential Reactivity Quinones can act as oxidizing agents.[2]Segregate from incompatible materials, such as reducing agents, during storage and disposal.[2]

Standard Operating Protocol for Disposal

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The following protocol details the standard operating procedure for its disposal in a laboratory setting.

Step 1: Waste Classification and Segregation
  • Identify Waste Streams: Classify all materials contaminated with this compound as hazardous waste.[2] This includes:

    • Pure or unused solid compound.

    • Solutions containing DMAQ B1.

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves, absorbent pads).[2][3]

    • Spill cleanup materials.[4]

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible chemicals, particularly strong reducing agents.[2][6]

Step 2: Container Selection and Labeling
  • Choose Appropriate Containers: Use only chemically compatible, leak-proof containers for waste collection.[5][7] For solutions, ensure the container can handle the solvent used (e.g., DMSO).[8] Containers must have secure, tight-fitting lids.[4][5]

  • Label Containers Clearly: All waste containers must be clearly labeled.[4] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste".

    • A list of all chemical constituents and their approximate concentrations, including solvents.[4]

    • The date when waste was first added to the container (accumulation start date).[6]

    • Applicable hazard warnings (e.g., "Toxic," "Environmental Hazard").

Step 3: Waste Accumulation and Storage
  • Point of Generation: Accumulate waste at or near the point of generation in an area under the control of laboratory personnel, often referred to as a Satellite Accumulation Area (SAA).[5][6]

  • Keep Containers Closed: Waste containers must remain tightly closed except when actively adding waste.[4]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[6]

  • Storage Time Limits: Adhere to regulatory time limits for waste storage. Under EPA's Subpart K regulations for academic labs, waste must be removed from the laboratory within six to twelve months.[6][9]

Step 4: Spill Management

In the event of a spill, follow these procedures immediately:

  • Ensure Safety: Alert others in the area and ensure the area is well-ventilated.[2] Don the appropriate PPE before cleanup.[7]

  • Contain the Spill: Use a chemical absorbent material from a spill kit to contain the spill and prevent it from spreading.[7]

  • Clean Up: Carefully collect the absorbent material and any contaminated items. Place them into a designated hazardous waste container and label it accordingly (e.g., "this compound Spill Debris").[4][7]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department as required by your internal policies.[2]

Step 5: Professional Disposal
  • Schedule Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a designated hazardous waste coordinator.

  • Licensed Disposal: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[2] Never attempt to dispose of this chemical through standard trash or sewer systems.[4][5]

  • Maintain Records: Keep a detailed inventory of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.[2]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Diagram: Disposal Workflow for this compound cluster_prep Phase 1: In-Lab Handling cluster_storage Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposition cluster_spill Contingency: Spill Response A Step 1: Identify Waste (Solid, Liquid, Contaminated Labware) B Step 2: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste (Keep separate from incompatible chemicals) B->C D Step 4: Select & Label Container ('Hazardous Waste', Contents, Date) C->D E Step 5: Store in Satellite Area (Closed container, secondary containment) D->E F Step 6: Monitor Storage Time (Adhere to 6-12 month limit) E->F G Step 7: Arrange for Pickup (Contact EHS/Waste Coordinator) F->G H Step 8: Professional Disposal (Licensed hazardous waste vendor) G->H S1 Contain Spill S2 Collect Contaminated Material S1->S2 S3 Package as Hazardous Waste S2->S3

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Demethylasterriquinone B1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Demethylasterriquinone B1 (DMAQ B1) in a laboratory setting. Given its classification as harmful if swallowed and very toxic to aquatic life, adherence to strict safety protocols is paramount to ensure personnel safety and environmental protection.[1] This document offers step-by-step procedural guidance to directly address operational questions and establish safe laboratory practices.

Understanding the Risks

This compound is a bioactive compound that acts as a selective insulin (B600854) receptor activator.[2][3] While its therapeutic potential is significant, it is crucial to handle it with a high degree of caution. The primary documented hazards are acute oral toxicity and significant environmental toxicity to aquatic organisms.[1] Due to its biological activity, it should be handled as a potentially cytotoxic compound. Exposure can occur through ingestion, inhalation of aerosols or dust, and skin contact.[4][5]

Essential Safety and Logistical Information

A comprehensive approach to safety involves a combination of engineering controls, personal protective equipment, and safe work practices.

Data Presentation: Hazard and Physical Properties

PropertyValueReference
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Molecular Formula C₃₂H₃₀N₂O₄[1][2][6]
Molecular Weight 506.59 g/mol [1][6]
Appearance Blue-black solid[6]
Solubility DMSO: 50 mg/mL, Ethanol: 10 mg/mL[2][6]
Storage Temperature -20°C[3][6]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Thoroughly review the SDS for this compound.[7]

  • Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, considering the quantities being used and the potential for aerosol or dust generation.[8]

  • Engineering Controls: Ensure all handling of this compound, including weighing and solution preparation, is conducted within a certified chemical fume hood or a biological safety cabinet.[7]

  • Emergency Preparedness: Locate the nearest emergency eyewash station and safety shower.[7] Assemble a chemical spill kit appropriate for cytotoxic and solid compounds.

2. Personal Protective Equipment (PPE):

A multi-layered PPE approach is critical. The following are minimum requirements:

  • Gloves: Wear two pairs of powder-free, chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[9] Change gloves immediately if contaminated and every 3.5 hours during continuous use.[9]

  • Gown: A disposable, fluid-resistant gown should be worn to protect clothing and skin.[5] Ensure it is fully fastened.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and aerosols.[7][9]

  • Respiratory Protection: For handling the solid compound where dust may be generated, a fit-tested N95 or N100 respirator is necessary.[9][10]

3. Experimental Workflow:

  • Weighing: Weigh the solid compound within a chemical fume hood on a tared weigh paper or in a disposable container.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid to minimize dust generation.

  • Handling Solutions: Keep containers tightly sealed when not in use.[7] Use dedicated glassware and equipment.

  • Post-Experiment: Decontaminate all work surfaces with an appropriate cleaning solution (e.g., soap and water).[5] All disposable materials used during the experiment are considered contaminated waste.

4. Spill Management:

  • Immediate Actions: Secure the area and alert others.[5]

  • Containment: Wearing full PPE, use an absorbent material from a spill kit to contain the spill.[5]

  • Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.[5][7]

  • Decontamination: Clean the spill area with a suitable cleaning agent, followed by a rinse.[5][7] All cleaning materials must be disposed of as hazardous waste.[7]

5. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, weigh papers, and cleaning materials, must be segregated as hazardous chemical waste.

  • Containerization: Place solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this material down the drain due to its high aquatic toxicity.[1]

Mandatory Visualization: Safe Handling Workflow

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_risk Conduct Risk Assessment prep_sds->prep_risk prep_eng Verify Fume Hood prep_risk->prep_eng prep_ppe Don Full PPE prep_eng->prep_ppe handle_weigh Weigh Solid prep_ppe->handle_weigh Enter Lab handle_sol Prepare Solution handle_weigh->handle_sol handle_exp Conduct Experiment handle_sol->handle_exp clean_decon Decontaminate Surfaces handle_exp->clean_decon clean_waste Segregate Waste clean_decon->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe disp_container Seal Waste Container clean_ppe->disp_container Exit Lab disp_ehs Contact EHS for Pickup disp_container->disp_ehs

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylasterriquinone B1
Reactant of Route 2
Demethylasterriquinone B1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。